Product packaging for 1-(2-Chloroethyl)pyrrolidine hydrochloride(Cat. No.:CAS No. 7250-67-1)

1-(2-Chloroethyl)pyrrolidine hydrochloride

Cat. No.: B143515
CAS No.: 7250-67-1
M. Wt: 170.08 g/mol
InChI Key: FSNGFFWICFYWQC-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrrolidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H13Cl2N and its molecular weight is 170.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2N B143515 1-(2-Chloroethyl)pyrrolidine hydrochloride CAS No. 7250-67-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNGFFWICFYWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022248
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
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Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7250-67-1
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
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Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
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Record name N-(2-chloroethyl)pyrrolidine hydrochloride
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Record name 1-(2-CHLOROETHYL)PYRROLIDINE HYDROCHLORIDE
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Foundational & Exploratory

1-(2-Chloroethyl)pyrrolidine hydrochloride CAS number 7250-67-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS: 7250-67-1)

Executive Summary: This document provides a comprehensive technical overview of this compound, CAS number 7250-67-1. It is a crucial chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds. This guide details its chemical and physical properties, outlines established synthesis and purification protocols, and explores its applications in drug development, with a specific focus on its role as a precursor to the estrogen receptor antagonist, Nafoxidine. Furthermore, this paper includes essential safety, handling, and storage information, along with references to available analytical data, to serve as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a haloalkyl-substituted pyrrolidine that serves as a versatile building block in organic synthesis.[1][2] Its primary significance lies in its application as a key intermediate in the preparation of pharmaceutically active molecules.[1][2][3][4][5] The compound's structure allows for the strategic introduction of the 2-(pyrrolidin-1-yl)ethyl moiety into a target molecule, a common functional group in various drug classes. It is particularly noted for its use in the synthesis of the estrogen receptor antagonist Nafoxidine and its analogs.[1][2][3][4][5] This guide aims to consolidate the technical information available for this compound to support its effective and safe use in a research and development setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that variations exist in the reported values for melting and boiling points across different sources, which may be attributable to different analytical methods or sample purity.

Identifiers and Chemical Formula
PropertyValueReference
CAS Number 7250-67-1[1][3][4][6][7][8][9]
Molecular Formula C₆H₁₃Cl₂N[2][3][6][7][10]
Molecular Weight 170.08 g/mol [1][2][6][7][8][10]
EINECS Number 230-660-7[2][3][5][7][8]
Synonyms N-(2-Chloroethyl)pyrrolidine hydrochloride, 2-Pyrrolidinoethyl chloride hydrochloride[1][3][4][7][8]
Physicochemical Data
PropertyValueReference
Appearance White to off-white or beige crystalline powder/crystals[1][2][3][4][5][11]
Melting Point 167-175 °C[1][2][4][11]
Boiling Point 237 °C (lit.)[1][2]
Solubility Soluble in water; Slightly soluble in chloroform[1][2][3][4]
Stability Stable under recommended storage conditions; Hygroscopic[1][2][3][8]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere[1][3][8][9]

Synthesis and Purification

The most common synthetic routes to this compound involve the chlorination of N-(2-hydroxyethyl)pyrrolidine, which can be formed in situ from pyrrolidine and 2-chloroethanol.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Chlorination Pyrrolidine Pyrrolidine Intermediate N-(2-Hydroxyethyl)pyrrolidine Pyrrolidine->Intermediate Pyrrolidine->Intermediate Toluene, Reflux Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate Chloroethanol->Intermediate Toluene, Reflux Product 1-(2-Chloroethyl)pyrrolidine HCl Intermediate->Product Intermediate->Product Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Product SOCl2->Product Reflux

Caption: General workflow for the synthesis of 1-(2-Chloroethyl)pyrrolidine HCl.

Experimental Protocol: Synthesis from Pyrrolidine

This protocol is adapted from literature procedures.[1][3][5][6]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, add 165 mL (2 mol) of pyrrolidine (tetrahydropyrrole), 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.

  • Intermediate Formation: Heat the mixture to reflux temperature and maintain for 3 hours.

  • Workup 1: Cool the reaction mixture to room temperature. A solid may precipitate, which should be filtered off. The filter cake is washed with a small amount of toluene.

  • Chlorination: Transfer the filtrate to a new reaction flask. While maintaining the temperature at approximately 75°C, add 200 mL of thionyl chloride dropwise.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for an additional 2 hours.

  • Isolation: Cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

  • Purification: Recrystallize the resulting solid residue from anhydrous ethanol to yield the final product.

Experimental Protocol: Purification

A common method for purification is recrystallization.[1][2]

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot isopropanol. The use of charcoal can aid in decolorization.

  • Crystallization: Add di-isopropyl ether to the hot solution until turbidity is observed.

  • Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold di-isopropyl ether, and dry under vacuum. Due to the compound's hygroscopic nature, drying and subsequent storage should be performed under an inert atmosphere.[1][2]

Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself but is a critical precursor for synthesizing APIs. Its chemical structure is ideal for introducing a pyrrolidinoethyl group, which is a feature in many biologically active compounds.

Case Study: Precursor to Nafoxidine

This compound is a documented starting material for the synthesis of Nafoxidine, a non-steroidal selective estrogen receptor modulator (SERM).[1][2][3][4][5] The synthesis involves the alkylation of a phenolic precursor with 1-(2-chloroethyl)pyrrolidine (the free base, often generated in-situ from the hydrochloride salt).

Precursor_Role Start 1-(2-Chloroethyl)pyrrolidine HCl Product Nafoxidine (Estrogen Receptor Antagonist) Start->Product Alkylation Reaction Reagents Phenolic Precursor + Base (e.g., K2CO3) Reagents->Product

Caption: Role as a key precursor in the synthesis of Nafoxidine.

Mechanism of Action of End-Product (Nafoxidine)

Nafoxidine exerts its biological effect by competitively binding to estrogen receptors (ERα and ERβ). In target tissues like the breast, it acts as an antagonist, blocking the binding of endogenous estrogen. This prevents the conformational changes in the receptor that are necessary for it to bind to DNA's estrogen response elements (EREs) and initiate the transcription of estrogen-responsive genes, thereby inhibiting estrogen-driven cell proliferation.

MOA_Pathway cluster_cell Target Cell (e.g., Breast Cancer Cell) Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE DNA (Estrogen Response Element) ER->ERE Binds Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Response Cell Proliferation Transcription->Response Nafoxidine Nafoxidine Nafoxidine->ER Binds & Blocks

Caption: Inhibition of estrogen receptor signaling by Nafoxidine.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information
CategoryCodeDescriptionReference
Pictogram GHS07 (Exclamation Mark)[1][8][9]
Signal Word Warning[1][7][8][9]
Hazard Statements H315Causes skin irritation[7][8][9][12]
H319Causes serious eye irritation[7][8][9][12]
H335May cause respiratory irritation[7][8][9][12]
H302 / H332Harmful if swallowed / if inhaled[7][12]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[7][8][9][12]
P280Wear protective gloves/protective clothing/eye protection/face protection[7][9][12]
P302 + P352IF ON SKIN: Wash with plenty of water[7][9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7][8][9]
Handling and Storage Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably inside a chemical fume hood.[8][13] Eyewash stations and safety showers should be readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][12]

  • Safe Handling: Avoid formation and inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8][12][13] Wash hands thoroughly after handling.[8][12]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[8][9][14] The compound is hygroscopic; therefore, storage under an inert gas like nitrogen is recommended to prevent moisture absorption.[1][2][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][13]

Spectral and Analytical Data

Detailed analytical data is essential for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data is available and is a key technique for structural confirmation.[6][7][15][16] Data can be found in public repositories such as PubChem.

  • Mass Spectrometry (MS): Mass spectral data is available, providing information on the compound's mass-to-charge ratio.[10]

  • Infrared Spectroscopy (IR): IR spectra are used to confirm the presence of key functional groups and are often part of quality control specifications.[11]

  • Purity Analysis: Purity is typically determined by nonaqueous titration, with specifications often requiring a minimum of 98.0%.

Conclusion

This compound (CAS 7250-67-1) is a commercially available and synthetically valuable intermediate. Its utility in the construction of complex pharmaceutical molecules, such as Nafoxidine, makes it a compound of significant interest to professionals in drug discovery and development. A thorough understanding of its physical properties, synthetic routes, and handling requirements, as detailed in this guide, is paramount for its efficient and safe application in a research and manufacturing environment.

References

N-(2-Chloroethyl)pyrrolidine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-(2-Chloroethyl)pyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(2-Chloroethyl)pyrrolidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate. This document details its physical characteristics, experimental protocols for its synthesis and purification, and its role as a building block in the synthesis of pharmaceutical compounds.

Physical and Chemical Properties

N-(2-Chloroethyl)pyrrolidine hydrochloride is a white to off-white crystalline solid.[1][2] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][2][3][4] The compound is soluble in water.[1][3][5]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
CAS Number 7250-67-1[1][6][7][8]
Molecular Formula C₆H₁₃Cl₂N[1][7][8]
Molecular Weight 170.08 g/mol [1][5][7]
Appearance White to off-white or beige crystalline powder/crystals[1][2][5][8]
Melting Point 165-175 °C[1][4][8]
Boiling Point 237 °C (lit.)[1][2][9]
Solubility Soluble in water; Slightly soluble in chloroform[1][2][3][5]
Density 0.4 g/cm³ (at 20°C)[1][2][9]
Vapor Pressure 1.64 hPa (at 25°C)[1][2][9]
Hygroscopicity Hygroscopic[1][2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of N-(2-Chloroethyl)pyrrolidine hydrochloride are provided below. These protocols are based on established laboratory procedures.

Synthesis of N-(2-Chloroethyl)pyrrolidine Hydrochloride

A common method for the synthesis of N-(2-Chloroethyl)pyrrolidine hydrochloride involves the reaction of pyrrolidine with 2-chloroethanol, followed by treatment with thionyl chloride.[1][2][5]

Materials:

  • Pyrrolidine (Tetrahydropyrrole)

  • 2-Chloroethanol

  • Toluene

  • Thionyl chloride

  • Reaction flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a reaction flask, add 165 mL (2 mol) of pyrrolidine, 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.[2]

  • Heat the mixture to reflux and maintain for 3 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of a solid.[2]

  • Isolate the solid product via filtration and wash the filter cake with 20 mL of toluene.[2]

  • Control the temperature of the filtrate at approximately 75 °C and slowly add 200 mL of thionyl chloride dropwise.[2][5]

  • After the addition is complete, continue to reflux the reaction mixture for 2 hours.[2][5]

  • Cool the mixture to room temperature and concentrate it to dryness under reduced pressure using a rotary evaporator.[2][5]

  • The resulting residue is the crude N-(2-Chloroethyl)pyrrolidine hydrochloride.[2]

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a white solid product.[1][2][5]

Materials:

  • Crude N-(2-Chloroethyl)pyrrolidine hydrochloride

  • Anhydrous ethanol (or isopropanol/di-isopropyl ether)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude residue to an Erlenmeyer flask.[2]

  • Add a minimal amount of hot anhydrous ethanol to dissolve the solid.[2]

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

  • Heat the solution gently to ensure all the solid is dissolved.

  • Filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.[1][2]

  • Wash the crystals with a small amount of cold anhydrous ethanol.

  • Dry the purified crystals under vacuum. A reported yield for a similar procedure is 105 g (62.3%) with a melting point of 198-203 °C.[1][5] An alternative recrystallization solvent system is isopropanol/di-isopropyl ether.[1][2]

Applications and Logical Relationships

N-(2-Chloroethyl)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][10] Its primary utility is as a haloalkyl-substituted pyrrolidine, which can be used to introduce the 2-(pyrrolidin-1-yl)ethyl moiety into a target molecule. A notable application is in the preparation of the estrogen receptor antagonist Nafoxidine and its analogs.[1][2][10]

The following diagrams illustrate the logical workflow for the synthesis and purification of N-(2-Chloroethyl)pyrrolidine hydrochloride and its role as a chemical intermediate.

Synthesis_Workflow start Starting Materials (Pyrrolidine, 2-Chloroethanol, Toluene) step1 Reaction 1: Reflux for 3 hours start->step1 intermediate Intermediate Mixture (Solid Precipitate + Filtrate) step1->intermediate step2 Reaction 2: Add Thionyl Chloride, Reflux for 2 hours intermediate->step2 Filtrate crude Crude Product (Residue) step2->crude purification Purification: Recrystallization (e.g., from Ethanol) crude->purification final Purified Product: N-(2-Chloroethyl)pyrrolidine HCl purification->final

Caption: Synthesis and Purification Workflow for N-(2-Chloroethyl)pyrrolidine HCl.

Role_as_Intermediate intermediate N-(2-Chloroethyl)pyrrolidine HCl (Building Block) reaction Chemical Synthesis (e.g., Alkylation) intermediate->reaction reagent Target Molecule Precursor reagent->reaction product Final Pharmaceutical Compound (e.g., Nafoxidine) reaction->product Introduces 2-(pyrrolidin-1-yl)ethyl moiety

Caption: Role of N-(2-Chloroethyl)pyrrolidine HCl as a Chemical Intermediate.

Safety Information

N-(2-Chloroethyl)pyrrolidine hydrochloride is classified as harmful and an irritant.[7][11] It is harmful if swallowed or inhaled.[4][12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][11][13] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[11][13] Work should be conducted in a well-ventilated area.[11][13]

Conclusion

This technical guide has provided a detailed overview of the physical properties, experimental protocols, and applications of N-(2-Chloroethyl)pyrrolidine hydrochloride. The tabulated data offers a quick reference for its key characteristics, while the detailed protocols provide practical guidance for its synthesis and purification. The visualizations illustrate its role in chemical synthesis, highlighting its importance as an intermediate for researchers and professionals in the field of drug development. Adherence to appropriate safety precautions is essential when handling this compound.

References

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 1-(2-Chloroethyl)pyrrolidine hydrochloride, a key intermediate in the development of various pharmaceutical compounds.

Core Molecular Data

This compound, a haloalkyl-substituted pyrrolidine, is a crucial building block in organic synthesis.[1][2] Its fundamental molecular properties are summarized below.

PropertyValueCitations
Molecular Formula C₆H₁₃Cl₂N[1][3]
C₆H₁₂ClN·HCl[2][4]
Molecular Weight 170.08 g/mol [1][2][3]
CAS Number 7250-67-1[1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 167-170 °C[4]
Boiling Point 237 °C[4]

Synthesis and Experimental Protocols

This compound is commonly synthesized from 2-(pyrrolidin-1-yl)ethanol through a reaction with a chlorinating agent, such as thionyl chloride. The following section details a common experimental protocol for its preparation.

Synthesis of this compound from 2-(pyrrolidin-1-yl)ethanol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • 2-(pyrrolidin-1-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Anhydrous ethanol

  • Diethyl ether

  • Reaction flask with reflux condenser and nitrogen inlet

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction flask, combine 2-(pyrrolidin-1-yl)ethanol and toluene.[1]

  • Addition of Thionyl Chloride: While stirring the mixture, cautiously and slowly add thionyl chloride.[1][5] An ice bath may be used to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 1-2 hours under a nitrogen atmosphere.[1][5]

  • Concentration: After the reflux period, cool the mixture to room temperature and concentrate it in vacuo to remove the solvent and excess thionyl chloride.[1][5]

  • Trituration and Isolation: Triturate the resulting residue with diethyl ether. Decant the liquid. Repeat this process several times until the decanted liquid is nearly colorless. This step helps in removing impurities.[1][5]

  • Drying: Evaporate the remaining solvent from the solid product to obtain the crude this compound.[5]

  • Recrystallization (Purification): For further purification, recrystallize the crude product from anhydrous ethanol to yield a white solid.[1][5]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification cluster_product Final Product reactant1 2-(pyrrolidin-1-yl)ethanol reaction Reaction in Toluene (Reflux) reactant1->reaction reactant2 Thionyl Chloride reactant2->reaction concentration Concentration (in vacuo) reaction->concentration Cooling trituration Trituration with Diethyl Ether concentration->trituration recrystallization Recrystallization from Anhydrous Ethanol trituration->recrystallization Crude Product product 1-(2-Chloroethyl)pyrrolidine HCl recrystallization->product Purified Product

Caption: Synthesis workflow for 1-(2-Chloroethyl)pyrrolidine HCl.

Applications in Drug Development

This compound serves as a vital intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its utility is particularly noted in the preparation of antihistamines and antipsychotics.[1] A significant application is in the synthesis of the estrogen receptor antagonist Nafoxidine and its analogs.[1][2] The presence of the reactive chloroethyl group allows for its use as a building block in the creation of more complex molecules with therapeutic potential.[6]

References

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Chloroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-(2-Chloroethyl)pyrrolidine hydrochloride. The information detailed below is essential for the characterization and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (ppm)
N-H12.3
-CH₂-Cl4.060
N-CH₂- (ethyl)3.83
N-CH₂- (ring)3.59
-CH₂- (ring)3.12
-CH₂-CH₂- (ring)2.177

Table 1: ¹H NMR chemical shifts of this compound in CDCl₃.[1]

¹³C NMR Spectral Data

Publicly available, explicitly tabulated ¹³C NMR data for this compound is limited. However, spectral data is available for viewing on platforms such as PubChem, which can be accessed for qualitative analysis.[2]

Infrared (IR) Spectroscopy

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine salt)2700-2250Strong, broad
C-H Stretch (alkane)2980-2850Medium to Strong
C-N Stretch1250-1020Medium
C-Cl Stretch850-550Medium to Strong

Table 2: Expected characteristic IR absorption bands for this compound.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectral data presented above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., Bruker AC-300 or equivalent)[2][3]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (KBr Wafer Method)

Objective: To obtain a high-quality transmission IR spectrum of solid this compound.

Materials:

  • This compound

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

    • Add approximately 1-2 mg of this compound to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

    • Transfer the powdered mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing spectral data of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR Analysis IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep IR Analysis NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Correction, Peak Picking IR_Acq->IR_Proc Interpretation Structural Elucidation & Functional Group Analysis NMR_Proc->Interpretation IR_Proc->Interpretation

Caption: Workflow of Spectral Analysis.

References

Navigating the Solubility Landscape of 1-(2-Chloroethyl)pyrrolidine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Understanding its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a consolidated overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for precise solubility determination, and offers a framework for systematic solvent screening. While quantitative public data is scarce, this paper serves as a foundational resource for researchers working with this versatile building block.

Introduction

This compound (CAS No. 7250-67-1) is a white to off-white crystalline solid widely employed as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and antipsychotics.[1] Its chemical structure, a pyrrolidine ring with a chloroethyl group, makes it a reactive intermediate for introducing the pyrrolidinylethyl moiety into larger molecules. The hydrochloride salt form is generally more stable than the free base.[2][3]

The efficiency of synthetic routes and the purity of the final product are heavily dependent on the solubility of this intermediate in reaction and crystallization media. Proper solvent selection impacts reaction rates, side-product formation, and the feasibility of isolation and purification steps. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₃Cl₂N[1][4]
Molecular Weight 170.08 g/mol [4][5]
Appearance White to off-white or beige crystalline powder/crystals[1][2][6]
Melting Point 167-174 °C[2][7]
Water Solubility Soluble / Slightly Soluble[1][2][3][6]
Sensitivity Hygroscopic[1][3]

Note: There are conflicting reports on water solubility, with some sources indicating "soluble"[1][6] and others "slightly soluble"[2][3]. This highlights the need for precise, quantitative experimental determination.

Qualitative Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Select Solvents

SolventSolubility IndicationContext/Reference
Water Soluble / Slightly SolubleGeneral chemical datasheets.[1][2][3][6]
Chloroform Slightly SolubleChemical datasheet.[2][3]
Ethanol (absolute) Soluble (especially when heated)Used as a recrystallization solvent.[1][2][6]
Isopropanol Soluble (especially when heated)Used as a recrystallization solvent.[3]
n-Butyl Alcohol Moderately Soluble (especially when heated)Noted as a good recrystallization solvent for similar amine hydrochlorides.[8]
Diethyl Ether Insoluble/Slightly SolubleUsed for triturating and washing the solid product.[1][6]
Toluene Insoluble/Slightly SolubleUsed as a reaction solvent from which the product precipitates.[2][6]
Di-isopropyl Ether Insoluble/Slightly SolubleUsed as an anti-solvent in recrystallization with isopropanol.[3]

This qualitative data suggests that polar protic solvents like lower-chain alcohols are effective at dissolving the compound, particularly at elevated temperatures. Non-polar aprotic solvents like ethers and aromatic hydrocarbons appear to be poor solvents, making them suitable for use as anti-solvents or for washing.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[9] This method involves allowing a surplus of the solid to equilibrate with the solvent until the solution is saturated.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure

The workflow for this experimental protocol is visualized in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess 1-(2-Chloroethyl)pyrrolidine HCl to a vial B Add a known volume of the organic solvent A->B C Seal the vial tightly B->C D Place vial in a thermostatic shaker at a constant temperature (e.g., 25°C) C->D E Agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium D->E F Allow solid to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot immediately using a syringe filter G->H I Dilute the filtered sample with a suitable mobile phase H->I J Analyze the concentration using a validated HPLC or GC method I->J K Determine concentration from the calibration curve J->K L Calculate solubility (e.g., in mg/mL or mol/L) K->L

Caption: Workflow for the Shake-Flask Solubility Determination Method.

  • Preparation of Saturated Solutions : Add an excess amount of this compound to a vial containing a known volume or mass of the test solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Equilibration : Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. Preliminary studies may be needed to determine the time to equilibrium (typically 24 to 72 hours).[10][11]

  • Sample Collection and Preparation : After equilibration, cease agitation and allow the vials to stand at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

  • Concentration Analysis : Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the concentration of the diluted sample using a validated analytical technique like HPLC or GC. A calibration curve should be prepared using standards of known concentrations.

  • Calculation : Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100 g of solvent, or mol/L.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is governed by the principle of "like dissolves like." As an amine hydrochloride salt, this compound is an ionic compound with a polar organic component. Its solubility will be dictated by the solvent's ability to solvate both the chloride anion and the protonated pyrrolidinium cation.

The logical relationship for predicting solubility trends is illustrated in the diagram below.

logical_relationship cluster_solvents Solvent Properties cluster_solubility Predicted Solubility Compound 1-(2-Chloroethyl)pyrrolidine HCl (Ionic Salt, Polar) PolarProtic Polar Protic (e.g., Water, Alcohols) Compound->PolarProtic Strong Ion-Dipole & H-Bonding PolarAprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) Compound->PolarAprotic Ion-Dipole Interactions NonPolar Non-Polar (e.g., Toluene, Hexane, Ethers) Compound->NonPolar Weak Interactions HighSol High Solubility PolarProtic->HighSol ModSol Moderate to Low Solubility PolarAprotic->ModSol LowSol Low to Insoluble NonPolar->LowSol

Caption: Logical Framework for Predicting Solubility Based on Solvent Polarity.

  • High Solubility : Expected in polar protic solvents (e.g., water, methanol, ethanol). These solvents have high dielectric constants and can effectively solvate both the cation (via hydrogen bonding and dipole interactions) and the anion.

  • Moderate to Low Solubility : Expected in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents have high dielectric constants and can solvate the cation through dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.

  • Low to Insoluble : Expected in non-polar solvents (e.g., hexane, toluene, diethyl ether). These solvents have low dielectric constants and cannot effectively overcome the lattice energy of the ionic salt.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, a clear qualitative picture emerges from its use in synthesis. It exhibits preferential solubility in polar protic solvents and is largely insoluble in non-polar media. For drug development professionals and scientists requiring precise data for process optimization, the standardized shake-flask protocol detailed in this guide provides a robust framework for systematic and accurate solubility determination. The systematic collection of such data would be a valuable contribution to the chemical and pharmaceutical research community, enabling more efficient and predictable synthetic processes.

References

Chemical structure and IUPAC name of 1-(2-Chloroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Introduction

This compound is a haloalkyl-substituted pyrrolidine derivative widely utilized as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structural framework, featuring a pyrrolidine ring and a reactive chloroethyl group, makes it a versatile building block in medicinal chemistry and drug development.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

The compound consists of a saturated five-membered pyrrolidine ring where the nitrogen atom is substituted with a 2-chloroethyl group.[3] It is supplied as a hydrochloride salt.

  • IUPAC Name : 1-(2-chloroethyl)pyrrolidine;hydrochloride[4][5]

  • Canonical SMILES : C1CCN(C1)CCCl.Cl[4][5]

  • InChI : InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H[4]

  • InChIKey : FSNGFFWICFYWQC-UHFFFAOYSA-N[4][5]

chemical_structure N N C3 CH₂ N->C3 C5 CH₂ N->C5 inv3 C1 CH₂ C2 CH₂ C1->C2 C2->N C4 CH₂ C3->C4 inv2 C4->C1 inv1 C6 CH₂ C5->C6 Cl Cl C6->Cl HCl .HCl

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white or beige crystalline powder.[1][3] It is known to be hygroscopic and should be stored under a nitrogen atmosphere at ambient temperatures.[3][6]

PropertyValueSource(s)
CAS Number 7250-67-1[3][4][6][7]
Molecular Formula C₆H₁₃Cl₂N[3][4]
Molecular Weight 170.08 g/mol [4][7]
Appearance White to off-white/beige crystalline powder[1][3]
Melting Point 167-170 °C (lit.) or 198-203 °C[1][3][8][9]
Boiling Point 237 °C (lit.)[1][9]
Solubility Soluble in water; Slightly soluble in chloroform[3][9]
Synonyms N-(2-Chloroethyl)pyrrolidine hydrochloride, 2-Pyrrolidinoethyl chloride hydrochloride[4][7][10]

Experimental Protocols: Synthesis

A common laboratory-scale synthesis involves the chlorination of N-(2-hydroxyethyl)pyrrolidine using thionyl chloride (SOCl₂).[8]

Objective: To synthesize this compound from 2-pyrrolidin-1-ylethanol.

Materials:

  • 2-pyrrolidin-1-ylethanol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Anhydrous ethanol

  • Diethyl ether

  • Reaction flask with reflux condenser and stirring apparatus

  • Ice bath

  • Rotary evaporator

Protocol 1: From 2-pyrrolidin-1-ylethanol

  • In a reaction flask, stir 2-pyrrolidin-1-ylethanol (6.24 g, 0.05 mol).[8]

  • While stirring, cautiously and slowly add thionyl chloride (40 ml, 0.54 mol).[8]

  • Heat the mixture to reflux for 1 hour under a nitrogen atmosphere.[8]

  • After reflux, concentrate the mixture in vacuo to remove excess thionyl chloride.[8]

  • Triturate the resulting residue with diethyl ether. Decant the liquid. Repeat this washing process several times until the decanted liquid is nearly colorless.[8]

  • Evaporate the remaining solvent from the solid to yield the final product.[8] A yield of 46% has been reported for this procedure.[8]

Protocol 2: From Pyrrolidine and 2-Chloroethanol

  • Add 165 ml (2 mol) of pyrrolidine (tetrahydropyrrole), 67 ml (1 mol) of 2-chloroethanol, and 200 ml of toluene to a reaction flask.[3][8]

  • Heat the mixture to reflux and maintain for 3 hours.[3][8]

  • Cool the reaction to room temperature, which will cause a solid to precipitate.[3]

  • Filter the solid and wash the filter cake with 20 ml of toluene.[3][8]

  • Control the temperature of the filtrate at approximately 75°C and add 200 ml of thionyl chloride dropwise.[3][8]

  • After the addition is complete, reflux the mixture for 2 hours.[3][8]

  • Cool the mixture to room temperature and concentrate to dryness under reduced pressure.[3][8]

  • Recrystallize the resulting residue from anhydrous ethanol to obtain the final product.[8] A yield of 62.3% has been reported for this procedure.[1][8]

Purification: The hydrochloride salt can be purified by recrystallization from isopropanol/di-isopropyl ether with the use of charcoal.[1]

synthesis_workflow cluster_protocol1 Protocol 1: From 2-pyrrolidin-1-ylethanol cluster_protocol2 Protocol 2: From Pyrrolidine P1_Start Start with 2-pyrrolidin-1-ylethanol P1_Step1 Add Thionyl Chloride (SOCl₂) P1_Start->P1_Step1 P1_Step2 Reflux for 1 hour under N₂ P1_Step1->P1_Step2 P1_Step3 Concentrate in vacuo P1_Step2->P1_Step3 P1_Step4 Triturate with Diethyl Ether P1_Step3->P1_Step4 P1_End Final Product: 1-(2-Chloroethyl)pyrrolidine HCl P1_Step4->P1_End P2_Start Start with Pyrrolidine & 2-Chloroethanol in Toluene P2_Step1 Reflux for 3 hours P2_Start->P2_Step1 P2_Step2 Cool, Filter & Wash Solid P2_Step1->P2_Step2 P2_Step3 Treat Filtrate with Thionyl Chloride (SOCl₂) at 75°C P2_Step2->P2_Step3 P2_Step4 Reflux for 2 hours P2_Step3->P2_Step4 P2_Step5 Concentrate under Reduced Pressure P2_Step4->P2_Step5 P2_Step6 Recrystallize from Anhydrous Ethanol P2_Step5->P2_Step6 P2_End Final Product: 1-(2-Chloroethyl)pyrrolidine HCl P2_Step6->P2_End

Caption: Synthesis workflows for this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a key intermediate in the synthesis of various APIs.[3] The pyrrolidine ring is a prevalent scaffold in bioactive compounds, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[11]

  • Pharmaceutical Intermediate: It is a documented intermediate in the production of antihistamines and antipsychotics.[3]

  • Precursor for Receptor Antagonists: The compound is used in preparing the estrogen receptor antagonist Nafoxidine and its analogs.[1]

  • General Synthetic Utility: Its reactive chloroethyl group allows for facile nucleophilic substitution, making it a valuable building block for introducing the N-ethylpyrrolidine moiety into larger, more complex molecules.[2]

Safety and Handling

The compound is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of protective gloves, clothing, and eye/face protection, are recommended during handling.[3] It is harmful if swallowed or inhaled.[3]

References

An In-depth Technical Guide on the Hygroscopic Nature of 2-Pyrrolidinoethyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of 2-Pyrrolidinoethyl chloride hydrochloride, a critical parameter for consideration in pharmaceutical development, manufacturing, and storage. Understanding and controlling the moisture content of this active pharmaceutical ingredient (API) is paramount to ensuring its stability, efficacy, and quality.

Introduction to Hygroscopicity

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical solids like 2-Pyrrolidinoethyl chloride hydrochloride, this property can have significant implications. The uptake of water can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as chemical degradation through hydrolysis, potentially impacting the drug's therapeutic effect and shelf life.[1][2] As an amine hydrochloride salt, 2-Pyrrolidinoethyl chloride hydrochloride is susceptible to moisture-induced degradation, making a thorough understanding of its hygroscopic behavior essential.[3]

Quantitative Assessment of Hygroscopicity

Table 1: Representative Moisture Sorption Isotherm Data for a Small Molecule Amine Hydrochloride (Naloxone HCl) at 25°C

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.00.2
100.30.5
200.60.9
301.11.5
401.82.3
502.73.4
604.05.0
706.27.5
808.59.0
909.69.6

Data is representative and based on the behavior of naloxone HCl as described in the literature.[4] Actual values for 2-Pyrrolidinoethyl chloride hydrochloride may vary and should be determined experimentally.

According to the European Pharmacopoeia, the hygroscopicity of a substance is classified based on its percentage increase in mass after storage at 80% RH and 25°C for 24 hours.[7][8][9]

  • Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.[7]

  • Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.[7]

  • Very hygroscopic: Increase in mass is equal to or greater than 15%.

  • Deliquescent: Sufficient water is absorbed to form a liquid.

Based on the representative data, a compound exhibiting such behavior would likely be classified as hygroscopic .

Experimental Protocols for Hygroscopicity Assessment

A systematic approach is crucial for accurately characterizing the hygroscopic properties of a pharmaceutical solid.[10]

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[5][6][11]

Objective: To determine the moisture sorption and desorption isotherms of 2-Pyrrolidinoethyl chloride hydrochloride.

Materials and Equipment:

  • Dynamic Vapor Sorption Analyzer

  • Microbalance (integrated within the DVS instrument)

  • 2-Pyrrolidinoethyl chloride hydrochloride sample (5-10 mg)

  • Nitrogen gas (dry)

  • Distilled water

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Pyrrolidinoethyl chloride hydrochloride onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The presence of hysteresis (a loop between the sorption and desorption curves) can provide insights into the physical changes occurring in the material.[5]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.

Objective: To quantify the water content of 2-Pyrrolidinoethyl chloride hydrochloride at a specific time point or after exposure to a controlled humidity environment.

Materials and Equipment:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)

  • Anhydrous methanol or other suitable solvent

  • 2-Pyrrolidinoethyl chloride hydrochloride sample

  • Airtight weighing vessel

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Preparation: In a controlled, low-humidity environment, accurately weigh a suitable amount of 2-Pyrrolidinoethyl chloride hydrochloride into an airtight vessel.

  • Titration: Quickly transfer the sample to the titration vessel. The titrator will then automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Endpoint Detection: The endpoint is detected potentiometrically.

  • Calculation: The instrument calculates the water content based on the amount of Karl Fischer reagent consumed.

Visualizations

Experimental and Handling Workflow

The following diagram illustrates a typical workflow for the assessment and handling of a hygroscopic API like 2-Pyrrolidinoethyl chloride hydrochloride.

G cluster_0 Hygroscopicity Assessment cluster_1 Handling and Storage Protocol Sample Receipt Sample Receipt Initial Characterization Initial Characterization Sample Receipt->Initial Characterization DVS Analysis DVS Analysis Initial Characterization->DVS Analysis Hygroscopicity Classification Hygroscopicity Classification DVS Analysis->Hygroscopicity Classification Stability Studies Stability Studies Hygroscopicity Classification->Stability Studies Define Handling Procedures Define Handling Procedures Hygroscopicity Classification->Define Handling Procedures Formulation Development Formulation Development Stability Studies->Formulation Development Controlled Environment Storage Controlled Environment Storage Define Handling Procedures->Controlled Environment Storage Use of Desiccants Use of Desiccants Controlled Environment Storage->Use of Desiccants Moisture-Barrier Packaging Moisture-Barrier Packaging Use of Desiccants->Moisture-Barrier Packaging Final Product Final Product Moisture-Barrier Packaging->Final Product

Workflow for Hygroscopicity Assessment and Handling.
Impact of Moisture on a Crystalline Amine Hydrochloride

This diagram illustrates the potential physical and chemical consequences of moisture uptake by a crystalline hygroscopic API.

G cluster_physical Physical Changes cluster_chemical Chemical Degradation Crystalline Amine HCl Crystalline Amine HCl Moisture Uptake Moisture Uptake Crystalline Amine HCl->Moisture Uptake Caking/Agglomeration Caking/Agglomeration Moisture Uptake->Caking/Agglomeration Altered Flow Properties Altered Flow Properties Moisture Uptake->Altered Flow Properties Deliquescence Deliquescence Moisture Uptake->Deliquescence Hydrolysis Hydrolysis Moisture Uptake->Hydrolysis Formation of Impurities Formation of Impurities Hydrolysis->Formation of Impurities Loss of Potency Loss of Potency Formation of Impurities->Loss of Potency

Consequences of Moisture Absorption by a Hygroscopic API.

Handling and Storage Recommendations

Given the hygroscopic nature of 2-Pyrrolidinoethyl chloride hydrochloride, strict environmental controls are necessary to maintain its quality and stability.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from atmospheric moisture. An inert atmosphere, such as nitrogen, is recommended for long-term storage.

  • Controlled Environment: Manufacturing and handling processes should be conducted in areas with controlled low relative humidity.

  • Packaging: Use of moisture-barrier packaging is crucial. This may include materials such as aluminum foil pouches or high-density polyethylene (HDPE) containers. The inclusion of desiccants, such as silica gel or molecular sieves, within the packaging can provide additional protection.[12]

  • Minimize Exposure: The duration of exposure to ambient conditions during weighing, dispensing, and processing should be minimized.

By implementing these measures, the risks associated with the hygroscopic nature of 2-Pyrrolidinoethyl chloride hydrochloride can be effectively mitigated, ensuring the integrity and performance of the final drug product.

References

In-depth Technical Guide: Safety and Handling of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No. 7250-67-1). The following sections detail the compound's properties, associated hazards, and essential precautions for its safe use in a laboratory and drug development setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of 1-(2-Chloroethyl)pyrrolidine HCl is presented below. This data is essential for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₆H₁₂ClN · HCl[1]
Molecular Weight 170.08 g/mol [1][2]
Appearance White to beige crystalline powder[3]
Melting Point 167-170 °C[4]
Boiling Point 237 °C[4]
Solubility Soluble in water[3]
Hygroscopicity Hygroscopic[5]

Table 2: Toxicological Data

TestSpeciesRouteValueSource
LD₅₀ (Lethal Dose, 50%) RatOral2629 mg/kg[6]

Note on Experimental Protocols: Detailed experimental methodologies for the cited toxicological data are not publicly available in the referenced safety data sheets. Acute toxicity studies, such as the LD₅₀ test, are typically conducted following standardized guidelines, for example, those established by the Organisation for Economic Co-operation and Development (OECD) (e.g., OECD Test Guideline 420, 423, or 425 for acute oral toxicity).

Hazard Identification and Classification

1-(2-Chloroethyl)pyrrolidine HCl is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation
Skin Sensitization1H317: May cause an allergic skin reaction

Source:[2][6]

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of 1-(2-Chloroethyl)pyrrolidine HCl, from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring laboratory safety.

cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Spill and Waste Management receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials inspect->storage ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves (Impervious) storage->ppe Prepare for Use weighing Weigh in a Ventilated Enclosure (e.g., Fume Hood) ppe->weighing procedure Perform Experimental Procedure in a Well-Ventilated Area weighing->procedure waste Dispose of Waste According to Institutional and Local Regulations procedure->waste After Experiment spill Minor Spill Cleanup: - Use Absorbent Material - Avoid Dust Generation - Place in Sealed Container spill->waste

Caption: Workflow for Safe Handling of 1-(2-Chloroethyl)pyrrolidine HCl.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 1-(2-Chloroethyl)pyrrolidine HCl.

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: A laboratory coat and impervious gloves (e.g., nitrile) are required. Contaminated clothing should be removed and laundered before reuse.[6]

  • Respiratory Protection: If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator should be used.

First Aid Measures

In the event of exposure, immediate medical attention is necessary.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[6]

Firefighting and Spill Response

  • Firefighting: This compound is not considered a significant fire risk.[6] In the event of a fire in the surrounding area, use an appropriate extinguishing medium such as water spray, dry chemical, carbon dioxide, or foam.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

  • Spill Response: For minor spills, clean up immediately.[6] Avoid generating dust.[6] Wear appropriate PPE.[6] Use a dry clean-up procedure and collect the material in a sealed container for disposal.[6] For major spills, evacuate the area and alert emergency services.[6]

Disposal Considerations

Dispose of 1-(2-Chloroethyl)pyrrolidine HCl and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) for complete information.

References

An In-depth Technical Guide on the Mechanism of Action of 1-(2-Chloroethyl)pyrrolidine Hydrochloride as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)pyrrolidine hydrochloride is a monofunctional alkylating agent belonging to the class of nitrogen mustards. While primarily utilized as a synthetic intermediate in the pharmaceutical industry, its inherent reactivity towards biological nucleophiles, particularly DNA, warrants a thorough understanding of its mechanism of action. This technical guide elucidates the core principles of its alkylating activity, from the formation of the reactive aziridinium ion to the subsequent DNA damage and cellular responses. Drawing parallels from closely related monofunctional 2-chloroethylamines, this document provides a detailed overview of its expected cytotoxic effects and the DNA repair pathways it implicates. Furthermore, comprehensive experimental protocols for assessing its genotoxicity and cytotoxicity are presented, alongside data visualization through signaling pathway and workflow diagrams, to support further research and drug development endeavors.

Introduction

Alkylating agents represent a cornerstone in chemotherapy, exerting their cytotoxic effects through the covalent modification of DNA. This compound, a derivative of the pyrrolidine heterocyclic ring system, possesses the characteristic 2-chloroethyl moiety that enables it to function as a monofunctional alkylating agent. Although its primary application is in chemical synthesis, its structural features suggest a mechanism of action analogous to other well-characterized nitrogen mustards. Understanding this mechanism is crucial for assessing its potential biological activity, toxicity, and for the rational design of novel therapeutics. This guide provides an in-depth analysis of its mode of action, from the initial chemical transformation to the ultimate cellular consequences.

Mechanism of Action: From Chemical Reactivity to DNA Alkylation

The alkylating activity of this compound is initiated by an intramolecular cyclization reaction. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the chloride ion from the chloroethyl side chain. This results in the formation of a highly strained and electrophilic three-membered ring, the aziridinium ion. This reactive intermediate is the key species responsible for the alkylation of biological macromolecules.

The primary target for this electrophilic attack is DNA. The aziridinium ion readily reacts with nucleophilic centers within the DNA molecule, with a preference for the N7 position of guanine bases. To a lesser extent, alkylation can also occur at the N3 position of adenine. This covalent modification of DNA bases leads to the formation of DNA adducts, which disrupt the normal structure and function of the DNA helix. As a monofunctional agent, this compound is expected to primarily form monoadducts on the DNA strand.

Mechanism_of_Action cluster_0 Chemical Activation cluster_1 Biological Targeting cluster_2 Cellular Consequences 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine Aziridinium_Ion Reactive Aziridinium Ion 1-(2-Chloroethyl)pyrrolidine->Aziridinium_Ion Intramolecular Cyclization DNA DNA Aziridinium_Ion->DNA Nucleophilic Attack (N7-Guanine) DNA_Adduct Alkylated DNA (Monoadduct) DNA_Damage_Response DNA Damage Response DNA_Adduct->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Cellular Response to DNA Damage

The formation of DNA adducts by this compound triggers a cascade of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR is a complex network of proteins that sense the DNA damage, signal its presence, and promote either DNA repair or, if the damage is too extensive, programmed cell death (apoptosis).

Key pathways involved in the repair of alkylation damage include:

  • Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, such as those expected to be formed by a monofunctional alkylating agent. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by other enzymes to restore the correct DNA sequence.

  • Nucleotide Excision Repair (NER): While primarily responsible for repairing bulky, helix-distorting adducts, NER can also recognize and repair certain types of alkylation damage.

  • Mismatch Repair (MMR): This pathway can recognize and attempt to repair mismatches that may arise during DNA replication past an alkylated base. Futile cycles of MMR can lead to the formation of DNA double-strand breaks and contribute to cytotoxicity.

If the DNA damage is not efficiently repaired, it can lead to replication fork stalling, mutations, and chromosomal aberrations. The persistence of DNA damage can activate cell cycle checkpoints, leading to a temporary halt in cell division to allow time for repair. However, if the damage is overwhelming, the cell will be directed towards apoptosis to prevent the propagation of genetic errors.

DNA_Damage_Response Alkylating_Agent 1-(2-Chloroethyl)pyrrolidine DNA_Adduct DNA Monoadduct Alkylating_Agent->DNA_Adduct Alkylation DDR_Sensing DNA Damage Sensing (e.g., PARP1) DNA_Adduct->DDR_Sensing BER_Pathway Base Excision Repair (BER) DDR_Sensing->BER_Pathway NER_Pathway Nucleotide Excision Repair (NER) DDR_Sensing->NER_Pathway MMR_Pathway Mismatch Repair (MMR) DDR_Sensing->MMR_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (p53 activation) DDR_Sensing->Cell_Cycle_Arrest DNA_Repair Successful DNA Repair BER_Pathway->DNA_Repair NER_Pathway->DNA_Repair MMR_Pathway->Cell_Cycle_Arrest Futile Cycling Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Irreparable Damage

Quantitative Data

Table 1: Expected Cytotoxicity Profile of this compound (Illustrative)

Cell LineAssay TypeExposure Time (hours)Expected IC50 Range (µM)
Human Lung Carcinoma (A549)MTT Assay7210 - 100
Human Breast Adenocarcinoma (MCF-7)SRB Assay725 - 50
Human Glioblastoma (U87 MG)CellTiter-Glo7220 - 200
Mouse Lymphoma (L5178Y)Cloning Efficiency241 - 20

Note: The values in this table are illustrative and based on the expected activity of a monofunctional 2-chloroethylamine. Actual values would need to be determined experimentally.

Table 2: Potential DNA Adducts Formed by this compound

Adduct TypePosition of AlkylationExpected Relative Abundance
7-(2-pyrrolidinoethyl)guanineN7 of GuanineHigh
3-(2-pyrrolidinoethyl)adenineN3 of AdenineModerate
O6-(2-pyrrolidinoethyl)guanineO6 of GuanineLow

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of 1-(2-Chloroethyl)pyrrolidine HCl Incubation1->Compound_Addition Incubation2 Incubate for 72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in response to DNA damage.

Methodology:

  • Cell Culture: Culture rat hepatocytes on coverslips.

  • Compound Treatment: Treat the cells with various concentrations of this compound in the presence of [3H]-thymidine for a defined period.

  • Cell Fixation and Staining: Fix the cells, mount the coverslips on microscope slides, and prepare for autoradiography by coating with photographic emulsion.

  • Autoradiography: Store the slides in the dark for an appropriate exposure time.

  • Grain Counting: Develop the autoradiographs and stain the cells. Count the number of silver grains over the nucleus of non-S-phase cells using a microscope. An increase in the mean number of grains per nucleus compared to the control indicates the induction of UDS.

Mouse Lymphoma Assay (MLA)

The MLA is a forward mutation assay that detects a broad spectrum of genetic damage.

Methodology:

  • Cell Treatment: Expose L5178Y/Tk+/- mouse lymphoma cells to various concentrations of this compound for a set period (e.g., 4 hours), both with and without metabolic activation (S9 fraction).

  • Expression Period: Wash the cells to remove the compound and culture them for a period (e.g., 2 days) to allow for the expression of any induced mutations.

  • Mutant Selection: Plate the cells in a selective medium containing trifluorothymidine (TFT). Only cells that have mutated at the thymidine kinase (Tk) locus (Tk-/-) will survive. Also, plate cells in a non-selective medium to determine the cloning efficiency.

  • Colony Counting: After an incubation period of 10-12 days, count the number of colonies in both the selective and non-selective plates.

  • Data Analysis: Calculate the mutant frequency by dividing the number of mutant colonies by the total number of viable cells plated.

Conclusion

This compound, as a monofunctional 2-chloroethylamine, is expected to act as a DNA alkylating agent through the formation of a reactive aziridinium ion. Its primary mechanism of cytotoxicity is anticipated to be the induction of DNA monoadducts, leading to the activation of the DNA damage response, cell cycle arrest, and potentially apoptosis. While specific experimental data for this compound is limited, the established knowledge of related alkylating agents provides a strong framework for predicting its biological activity. The experimental protocols detailed in this guide offer a systematic approach to characterizing its cytotoxic and genotoxic potential, which is essential for any further development or risk assessment of this compound. Further research is warranted to generate specific quantitative data and to fully elucidate the cellular pathways affected by this particular pyrrolidine derivative.

Commercial Sourcing and Synthetic Applications of 1-(2-Chloroethyl)pyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No: 7250-67-1), a key building block in pharmaceutical synthesis. The document details commercially available sources, summarizes key quantitative data, and provides an experimental protocol for a representative synthetic application.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. These companies offer the compound in various purities and quantities, catering to the needs of both academic research and industrial drug development. Notable suppliers include J&K Scientific, Santa Cruz Biotechnology, Thermo Fisher Scientific, Home Sunshine Pharma, and Shree Ganesh Remedies Limited. The product is typically sold as a white to off-white crystalline powder.[1][2]

Physicochemical Properties

Sourced from multiple suppliers, the following table summarizes the key quantitative data for this compound. This information is crucial for reaction planning and ensuring the quality of starting materials.

PropertyValueSource
CAS Number 7250-67-1[1][3]
Molecular Formula C₆H₁₂ClN·HCl[1][3]
Molecular Weight 170.08 g/mol [3]
Purity ≥97.5% to ≥99.0%[2][4]
Appearance White to off-white crystalline powder or crystals[2]
Melting Point 167-175 °C[2]
Boiling Point 170.5 °C[2]
Solubility Soluble in water[2]
Water Content (Karl Fischer) ≤1.5%[4]

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs).[5] Its chemical structure allows for the introduction of the 2-pyrrolidinoethyl moiety into target molecules, a common structural motif in various drug classes. It is notably used in the preparation of antihistamines, antipsychotics, and anticancer agents.[5] A prominent application is in the synthesis of the selective estrogen receptor modulator (SERM), Nafoxidine.[5]

Experimental Protocol: Synthesis of Nafoxidine

The following protocol details the etherification of a phenolic precursor with this compound to yield Nafoxidine. This procedure is a common example of an N-alkylation reaction where the pyrrolidine derivative is the alkylating agent.

Materials:

  • Alcohol intermediate (e.g., 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene)

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the alcohol intermediate (e.g., 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature, add sodium hydride (e.g., 0.335 mmol) portion-wise.

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Add this compound (e.g., 0.196 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 11 hours.

  • Upon completion, cool the reaction to 0°C and quench by the addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield crude Nafoxidine.

  • Purify the crude product by column chromatography.

Visualized Workflows

Synthesis of Nafoxidine

The following diagram illustrates the key step in the synthesis of Nafoxidine, highlighting the role of this compound.

G A 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy- 3,4-dihydronaphthalene D Nafoxidine A->D Etherification B 1-(2-Chloroethyl)pyrrolidine hydrochloride B->D C Sodium Hydride (NaH) in DMF C->D G A Manufacturer B Commercial Supplier/ Distributor A->B Bulk Supply C Researcher/ Drug Developer B->C Purchase D Research & Development (e.g., Synthesis of Novel Compounds) C->D Application

References

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, including its three-dimensional nature, the presence of a basic nitrogen atom, and the potential for stereochemical diversity, have established it as a critical component in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its applications across various therapeutic areas, presenting quantitative biological data, outlining key experimental protocols, and visualizing relevant biological pathways and experimental workflows.

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The utility of the pyrrolidine scaffold in drug design is multifaceted.[1] Its non-planar, puckered conformation allows for a better three-dimensional exploration of the pharmacophore space compared to flat aromatic rings.[1][2] This three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with enzymes and receptors. Furthermore, the stereogenic centers that can be readily introduced on the pyrrolidine ring allow for fine-tuning of a molecule's biological activity and pharmacokinetic profile.[1][2][3]

The prevalence of the pyrrolidine motif in natural products, such as nicotine and proline, underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[2][4] Consequently, numerous FDA-approved drugs across a spectrum of therapeutic indications incorporate this fundamental heterocyclic system.[2]

Therapeutic Applications and Bioactivity Data

The versatility of the pyrrolidine scaffold is evident in its widespread application in the development of drugs for various diseases, including cancer, diabetes, viral infections, and central nervous system (CNS) disorders.[5][6][7]

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as enzyme inhibition and disruption of signaling pathways.[8]

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast Cancer)0.42 - 0.78
Spiro[pyrrolidine-3,3′-oxindoles]HT-29 (Colon Cancer)0.39 - 0.92
Pyrrolidine-based CXCR4 Antagonistvarious0.079[9]
Diphenylamine-pyrrolidin-2-one-hydrazonePPC-1 (Prostate Cancer)2.5 - 20.2[10]
Diphenylamine-pyrrolidin-2-one-hydrazoneIGR39 (Melanoma)2.5 - 20.2[10]
Acridine-pyrrolidine-thiazolidine hybridsHCT-116 (Colorectal Carcinoma)7.00 - 19.57[11]
Acridine-pyrrolidine-thiazolidine hybridsJurkat (Leukemia)6.47 - 31.75[11]
Antidiabetic Activity

A prominent class of antidiabetic drugs, the dipeptidyl peptidase-4 (DPP-4) inhibitors, frequently incorporates a pyrrolidine scaffold. Vildagliptin is a prime example of a pyrrolidine-containing DPP-4 inhibitor used in the management of type 2 diabetes.[12]

Compound ClassTargetIC50 (µM)Reference
Pyrrolidine sulfonamide derivativesDPP-IV11.32 ± 1.59[9]
Pyrrolidine derivativesα-amylase36.32 (µg/mL)[13]
Pyrrolidine derivativesα-glucosidase27.51 (µg/mL)[13]
Antiviral Activity

The pyrrolidine scaffold is a key component in several antiviral drugs, including those targeting hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[7][14] Pyrrolidine dithiocarbamate (PDTC) has shown potent antiviral activity against human rhinoviruses (HRVs) and poliovirus in cell culture.[15]

CompoundVirusActivityReference
Pyrrolidine dithiocarbamate (PDTC)Human Rhinovirus (HRV)Potent inhibition of viral protein expression[15]
Pyrrolidine dithiocarbamate (PDTC)PoliovirusPotent inhibition[15]
Pyrrolidine-based CXCR4 AntagonistsHIVBlock viral entry[7]
Central Nervous System (CNS) Activity

Pyrrolidine-containing compounds have found significant application in the treatment of CNS disorders, particularly epilepsy. Levetiracetam, a widely used antiepileptic drug, features a pyrrolidinone core.[16]

DrugIndicationMechanism of ActionReference
LevetiracetamEpilepsyBinds to synaptic vesicle protein 2A (SV2A)[17]
BrivaracetamEpilepsyBinds to synaptic vesicle protein 2A (SV2A)[18]

Key Experimental Protocols

Synthesis of Bioactive Pyrrolidine Derivatives

The synthesis of pyrrolidine scaffolds can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring (e.g., from proline) and the de novo construction of the ring from acyclic precursors.[1][3]

Example Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, an intermediate for Vildagliptin [6][16]

  • N-Acylation of L-proline: To a solution of L-proline in an appropriate solvent such as tetrahydrofuran (THF), slowly add chloroacetyl chloride at a reduced temperature (e.g., 0 °C).[6][19]

  • The reaction mixture is then typically heated to reflux to drive the reaction to completion.[16][19]

  • After cooling, the reaction is worked up, often involving an aqueous extraction to isolate the N-acylated product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[6][19]

  • Nitrile Formation: The resulting carboxylic acid is then converted to the corresponding nitrile. This can be achieved in a one-pot reaction by reacting the carboxylic acid with acetonitrile in the presence of a dehydrating agent like sulfuric acid.[6][16]

  • The final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is then purified using standard techniques such as crystallization or chromatography.[6]

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.

Enzyme Inhibition Assay: DPP-4 Inhibitor Screening

This protocol describes a fluorescence-based method for screening DPP-4 inhibitors.[20][21]

  • Reagent Preparation: Prepare solutions of the DPP-4 enzyme, the fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin), and the test pyrrolidine compounds in an appropriate assay buffer.[18][20]

  • Incubation with Inhibitor: In a 96-well plate, add the DPP-4 enzyme solution to wells containing the test compounds at various concentrations. Include positive (a known DPP-4 inhibitor like sitagliptin) and negative (vehicle) controls. Incubate the plate for a short period to allow for inhibitor binding.[20][21]

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[18]

  • Fluorescence Measurement: Incubate the plate at 37°C for a defined time, then measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC).[20][22] The inhibitory activity of the test compounds is determined by the reduction in fluorescence signal compared to the negative control.

Visualizing Pathways and Workflows

Signaling Pathways

Mechanism of Action of Levetiracetam

Levetiracetam, an anti-epileptic drug, is believed to exert its effects primarily through binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. It may also influence other targets, including N-type calcium channels and GABAergic neurotransmission.[4][17]

Levetiracetam_Mechanism LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to N_type_Ca_Channel N-type Ca2+ Channel LEV->N_type_Ca_Channel Inhibits GABA_System GABAergic System LEV->GABA_System Modulates Neurotransmitter_Release Neurotransmitter Release SV2A->Neurotransmitter_Release Modulates Neuronal_Excitability Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability Decreases Ca_Influx Ca2+ Influx N_type_Ca_Channel->Ca_Influx Ca_Influx->Neurotransmitter_Release GABA_System->Neuronal_Excitability Decreases

Caption: Proposed mechanism of action of Levetiracetam.

CXCL12/CXCR4 Signaling Pathway and its Antagonism

The CXCL12/CXCR4 signaling axis is implicated in cancer metastasis. Pyrrolidine-based antagonists can block this pathway.[23][7][24]

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein Activation CXCR4->G_protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds Antagonist Pyrrolidine-based Antagonist Antagonist->CXCR4 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Migration Cell Migration & Proliferation PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Migration

Caption: Simplified CXCL12/CXCR4 signaling and its inhibition.

Experimental Workflows

High-Throughput Screening (HTS) Workflow for Pyrrolidine Libraries

A typical HTS campaign for identifying bioactive pyrrolidine derivatives involves several stages, from library preparation to hit validation.[25][26]

HTS_Workflow start Start library Pyrrolidine Compound Library start->library primary_assay Primary HTS Assay (e.g., Cell Viability) library->primary_assay hit_id Hit Identification primary_assay->hit_id dose_response Dose-Response Confirmation hit_id->dose_response secondary_assay Secondary Assays (e.g., Target-based) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) secondary_assay->sar lead_opt Lead Optimization sar->lead_opt end End lead_opt->end

Caption: General workflow for HTS of pyrrolidine libraries.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in modern drug discovery. Its unique structural and physicochemical properties provide a robust framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer to neuroprotective effects, ensures that this privileged scaffold will remain a focal point of research and development in medicinal chemistry for the foreseeable future. A thorough understanding of the synthesis, biological evaluation, and mechanisms of action of pyrrolidine derivatives is crucial for the continued success in harnessing their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Chloroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)pyrrolidine hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including antihistamines and antipsychotics.[1] It serves as a haloalkyl substituted pyrrolidine used in the preparation of molecules like the estrogen receptor antagonist Nafoxidine and its analogs.[1][2] This document provides detailed protocols for the synthesis of this compound from 2-pyrrolidin-1-ylethanol, summarizing quantitative data and outlining necessary safety precautions.

Chemical Reaction

The synthesis involves the conversion of the hydroxyl group of 2-pyrrolidin-1-ylethanol to a chloride using a chlorinating agent, typically thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

G cluster_reactants Reactants cluster_products Products 2-pyrrolidin-1-ylethanol 2-pyrrolidin-1-ylethanol Target This compound 2-pyrrolidin-1-ylethanol->Target Reaction ThionylChloride SOCl₂ (Thionyl Chloride) ThionylChloride->Target SO2 SO₂ HCl HCl G start Start: 2-pyrrolidin-1-ylethanol reagent Add Thionyl Chloride (SOCl₂) start->reagent 1. reaction Reaction (Heating/Stirring) reagent->reaction 2. workup Work-up (Concentration/Extraction) reaction->workup 3. purification Purification (Recrystallization/Trituration) workup->purification 4. product Final Product: 1-(2-Chloroethyl)pyrrolidine hydrochloride purification->product 5.

References

Application Notes: Synthesis of N-(2-Chloroethyl)pyrrolidine Hydrochloride Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of N-(2-Chloroethyl)pyrrolidine hydrochloride, a key intermediate in the development of various pharmaceuticals, including antihistamines and antipsychotics.[1] The primary method detailed involves the chlorination of N-(2-Hydroxyethyl)pyrrolidine using thionyl chloride (SOCl₂).

Reaction Principle

The synthesis is a nucleophilic substitution reaction where the hydroxyl group of N-(2-Hydroxyethyl)pyrrolidine is replaced by a chlorine atom from thionyl chloride. The reaction typically proceeds readily, with the nitrogen atom of the pyrrolidine ring being protonated to form the hydrochloride salt. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[2]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 N-(2-Hydroxyethyl)pyrrolidine Product1 N-(2-Chloroethyl)pyrrolidine Hydrochloride Reactant1->Product1 + SOCl₂ Reactant2 Thionyl Chloride (SOCl₂) Product2 Sulfur Dioxide (SO₂) Product3 Hydrogen Chloride (HCl)

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Two representative protocols for the synthesis of N-(2-Chloroethyl)pyrrolidine hydrochloride are presented below.

Protocol 1: Synthesis via Reflux in Thionyl Chloride

This protocol involves the direct reaction of 2-pyrrolidin-1-ylethanol with an excess of thionyl chloride under reflux conditions.

Materials:

  • 2-pyrrolidin-1-ylethanol (6.24 g, 0.05 mol)

  • Thionyl chloride (40 mL, 0.54 mol)

  • Diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask, reflux condenser, and stirring apparatus

Procedure:

  • To a stirred solution of 2-pyrrolidin-1-ylethanol (6.24 g, 0.05 mol), cautiously add thionyl chloride (40 mL, 0.54 mol) in a well-ventilated fume hood.[1][3]

  • Equip the flask with a reflux condenser under a nitrogen atmosphere.[1][3]

  • Heat the mixture to reflux and maintain for 1 hour.[1][3]

  • After cooling, concentrate the reaction mixture in vacuo to remove excess thionyl chloride.[1][3]

  • Triturate the resulting residue with diethyl ether. Decant the liquid. Repeat this washing process several times until the ether is nearly colorless.[1][3]

  • Evaporate the remaining solvent from the solid to yield the final product.[1][3]

Protocol 2: Synthesis in Toluene with Subsequent Chlorination

This method involves the formation of an intermediate in toluene, followed by dropwise addition of thionyl chloride.

Materials:

  • Tetrahydropyrrole (pyrrolidine) (165 mL, 2 mol)

  • 2-chloroethanol (67 mL, 1 mol)

  • Toluene (200 mL + 20 mL for washing)

  • Thionyl chloride (200 mL)

  • Anhydrous ethanol for recrystallization

Procedure:

  • In a reaction flask, combine tetrahydropyrrole (165 mL), 2-chloroethanol (67 mL), and toluene (200 mL).[3]

  • Heat the mixture to reflux and maintain for 3 hours.[3]

  • Cool the mixture to room temperature, allowing a solid to form.[3]

  • Isolate the solid by filtration and wash the filter cake with 20 mL of toluene.[3]

  • Control the temperature of the filtrate at approximately 75 °C and slowly add thionyl chloride (200 mL) dropwise.[3]

  • After the addition is complete, continue to heat the mixture at reflux for 2 hours.[3]

  • Cool the mixture to room temperature and concentrate to dryness under reduced pressure.[3]

  • Recrystallize the resulting residue from anhydrous ethanol to obtain the purified product.[3]

Data Presentation

The following tables summarize the quantitative data from the described synthetic protocols and characterization of the final product.

Table 1: Comparison of Synthetic Protocols

ParameterProtocol 1Protocol 2
Starting Alcohol 2-pyrrolidin-1-ylethanolIntermediate from Tetrahydropyrrole
Solvent None (excess SOCl₂)Toluene
Reaction Time 1 hour2 hours (chlorination step)
Reaction Temp. RefluxReflux
Purification Trituration with EtherRecrystallization from Ethanol
Reported Yield 46%[1][3]62.3%[3]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference(s)
Molecular Formula C₆H₁₂ClN · HCl[4]
Molecular Weight 170.08 g/mol [4][5]
Appearance White to beige crystalline powder[6]
Melting Point 167-170 °C (lit.)[4]
198-203 °C[1][3]
Assay ≥98%[4]
¹H-NMR (CD₂Cl₂) δ 13.1 (br s, 1H), 3.97 (t, 3H), 3.7 (m, 2H), 3.33 (dd, 2H), 2.81 (m, 2H), 2.14 - 1.95 (m, 3H)[3]

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis of N-(2-Chloroethyl)pyrrolidine hydrochloride.

Experimental_Workflow A 1. Reagent Setup (N-(2-Hydroxyethyl)pyrrolidine, Thionyl Chloride, Solvent if any) B 2. Reaction (Heating under Reflux) A->B Heat C 3. Workup (Cooling, Removal of excess SOCl₂) B->C Cool D 4. Product Isolation (Concentration, Filtration) C->D E 5. Purification (Trituration or Recrystallization) D->E F 6. Final Product (Drying and Characterization) E->F

Caption: A generalized workflow for the synthesis and purification.

Simplified Reaction Mechanism

The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. This mechanism avoids the formation of a free carbocation and is generally stereospecific.

Mechanism cluster_step1 Step 1: Formation of Chlorosulfite cluster_step2 Step 2: Nucleophilic Attack A R-OH (Alcohol) C R-O-SO-Cl (Chlorosulfite Intermediate) A->C + SOCl₂ B SOCl₂ (Thionyl Chloride) D R-O-SO-Cl E R-Cl (Alkyl Chloride) D->E Cl⁻ attack F SO₂ + HCl

References

Application Notes and Protocols: 1-(2-Chloroethyl)pyrrolidine Hydrochloride as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(2-chloroethyl)pyrrolidine hydrochloride as a versatile precursor in the synthesis of key pharmaceutical intermediates. The focus is on its application in the synthesis of Clemastine (an antihistamine), Bepridil (a calcium channel blocker), and Doxapram (a respiratory stimulant).

Introduction

This compound is a valuable bifunctional molecule containing a reactive chloroethyl group and a pyrrolidine moiety. This structure makes it an ideal building block for introducing the pyrrolidinoethyl group into various molecular scaffolds through N-alkylation and O-alkylation reactions. The pyrrolidine ring is a common feature in many biologically active compounds, contributing to their pharmacological properties. This document outlines detailed synthetic protocols, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

General Reaction Mechanisms

The primary utility of this compound in pharmaceutical synthesis lies in its role as an alkylating agent. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile (such as an alcohol, amine, or carbanion) attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reaction is often carried out in the presence of a base to neutralize the HCl salt and deprotonate the nucleophile, thereby increasing its reactivity.

Synthesis of Pharmaceutical Intermediates: Protocols and Data

Synthesis of Clemastine

Clemastine is a first-generation antihistamine and anticholinergic agent. Its synthesis involves the O-alkylation of a tertiary alcohol, 1-(4-chlorophenyl)-1-phenylethanol, with 1-(2-chloroethyl)pyrrolidine.

Experimental Protocol: O-Alkylation for Clemastine Synthesis

This protocol is adapted from synthetic procedures described in patent literature[1][2].

  • Materials:

    • 1-(4-chlorophenyl)-1-phenylethanol

    • 1-(2-Chloroethyl)pyrrolidine (free base, prepared from hydrochloride salt)

    • Sodium amide (NaNH₂)

    • Toluene (anhydrous)

    • Fumaric acid

    • Acetone

    • Water

  • Procedure:

    • Prepare the free base of 1-(2-chloroethyl)pyrrolidine from its hydrochloride salt by neutralization with a suitable base (e.g., aqueous sodium hydroxide) and extraction with an organic solvent.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(4-chlorophenyl)-1-phenylethanol in anhydrous toluene.

    • Add sodium amide to the solution to form the alkoxide.

    • To this mixture, add the prepared 1-(2-chloroethyl)pyrrolidine.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and quench with water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Clemastine.

    • For purification and salt formation, dissolve the crude product in a mixture of acetone and water. Add L-(+)-tartaric acid for chiral resolution if preparing a specific enantiomer.

    • Following resolution (if applicable), add fumaric acid to the solution containing the desired Clemastine base to precipitate Clemastine fumarate.

    • The crude Clemastine fumarate can be recrystallized from an aqueous acetone solution to yield the pure product.

Quantitative Data for Clemastine Synthesis

ParameterValueReference
Purity (after recrystallization)99.5% (HPLC)[2]
Optical Purity (after resolution)99.9%[2]

Experimental Workflow for Clemastine Synthesis

G cluster_0 Preparation of Reactants cluster_1 O-Alkylation cluster_2 Purification and Salt Formation 1_chloroethyl_pyrrolidine_hcl 1-(2-Chloroethyl)pyrrolidine HCl free_base 1-(2-Chloroethyl)pyrrolidine (free base) 1_chloroethyl_pyrrolidine_hcl->free_base Neutralization naoh NaOH naoh->free_base reaction_mixture Reaction Mixture in Toluene free_base->reaction_mixture tertiary_alcohol 1-(4-chlorophenyl)-1-phenylethanol alkoxide Alkoxide intermediate tertiary_alcohol->alkoxide Deprotonation nanh2 NaNH2 nanh2->alkoxide alkoxide->reaction_mixture crude_clemastine Crude Clemastine reaction_mixture->crude_clemastine Reflux dissolved_clemastine Dissolved in Acetone/Water crude_clemastine->dissolved_clemastine clemastine_fumarate_crude Clemastine Fumarate (crude) dissolved_clemastine->clemastine_fumarate_crude fumaric_acid Fumaric Acid fumaric_acid->clemastine_fumarate_crude recrystallization Recrystallization clemastine_fumarate_crude->recrystallization pure_clemastine_fumarate Pure Clemastine Fumarate recrystallization->pure_clemastine_fumarate

Caption: Workflow for the synthesis of Clemastine fumarate.

Synthesis of Bepridil Intermediate

Bepridil is a calcium channel blocker with antianginal and antiarrhythmic properties. While direct synthesis from this compound is not commonly cited, a key step involves the N-alkylation of an N-benzylaniline derivative with a pyrrolidine-containing electrophile. A plausible synthetic route involves the initial synthesis of a suitable pyrrolidine intermediate from 1-(2-chloroethyl)pyrrolidine.

Conceptual Protocol: Synthesis of a Bepridil Precursor

This conceptual protocol is based on the known structure of Bepridil and general N-alkylation methods.

  • Materials:

    • This compound

    • N-Benzylaniline derivative

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • In a reaction vessel, dissolve the N-benzylaniline derivative in a suitable polar aprotic solvent like acetonitrile or DMF.

    • Add a base, such as potassium carbonate, to the solution to act as a proton scavenger.

    • Add this compound to the reaction mixture.

    • Heat the mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the N-alkylated Bepridil precursor.

Quantitative Data for a Representative N-Alkylation

The following data is for a related N-alkylation reaction to illustrate typical yields.

ParameterValue
Reaction Time12-24 hours
Reaction TemperatureReflux
SolventAcetonitrile
Yield(Not specified for Bepridil, but generally moderate to high for similar N-alkylations)

Logical Relationship for Bepridil Synthesis

G precursor 1-(2-Chloroethyl)pyrrolidine HCl reaction N-Alkylation Reaction precursor->reaction nucleophile N-Benzylaniline Derivative nucleophile->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction intermediate Bepridil Precursor reaction->intermediate further_steps Further Synthetic Steps intermediate->further_steps bepridil Bepridil further_steps->bepridil

Caption: Logical pathway for the synthesis of Bepridil.

Synthesis of a Doxapram Intermediate

Doxapram is a respiratory stimulant. Its synthesis involves the alkylation of morpholine with a pyrrolidinone intermediate, which can be conceptually derived from precursors synthesized using 1-(2-chloroethyl)pyrrolidine. A key intermediate is 4-(2-chloroethyl)-1-ethyl-3,3-diphenyl-2-pyrrolidinone.

Experimental Protocol: Synthesis of a Doxapram Intermediate

This protocol describes the final step in the synthesis of Doxapram from a chloroethyl-pyrrolidinone intermediate[3].

  • Materials:

    • 4-(2-Chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone

    • Morpholine

    • Ethanol (absolute)

    • Hydrochloric acid

  • Procedure:

    • A solution of 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone (25 grams, 0.076 mol) and morpholine (13.3 grams, 0.153 mol) in 500 ml of absolute ethanol is heated at 95°-120°C for 21 hours in a closed system.

    • The reaction mixture is then concentrated in vacuo.

    • The residue is dissolved in 300 ml of 2N hydrochloric acid and extracted with 150 ml of ethyl acetate.

    • A solid may crystallize during extraction and should be removed by filtration.

    • The acidic extracts are made basic with sodium hydroxide and extracted with ether.

    • The ether solution is concentrated in vacuo, and the residue is suspended in 6N hydrochloric acid to form the hydrochloride salt.

    • The crystalline product is collected and can be recrystallized from 2N hydrochloric acid.

Quantitative Data for Doxapram Synthesis Step

ParameterValueReference
Molar Ratio (Chloro-intermediate:Morpholine)1 : 2[3]
Reaction Temperature95-120 °C[3]
Reaction Time21 hours[3]
Yield70%[3]

Experimental Workflow for Doxapram Synthesis

G start_material 4-(2-Chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone heating Heating (95-120°C, 21h) start_material->heating morpholine Morpholine morpholine->heating ethanol Ethanol ethanol->heating concentration Concentration in vacuo heating->concentration acid_dissolution Dissolution in 2N HCl concentration->acid_dissolution extraction_ea Extraction with Ethyl Acetate acid_dissolution->extraction_ea basification Basification with NaOH extraction_ea->basification extraction_ether Extraction with Ether basification->extraction_ether concentration_2 Concentration in vacuo extraction_ether->concentration_2 hcl_salt_formation Suspension in 6N HCl concentration_2->hcl_salt_formation doxapram_hcl Doxapram Hydrochloride hcl_salt_formation->doxapram_hcl

Caption: Workflow for the final step of Doxapram synthesis.

Signaling Pathways of Final Pharmaceutical Products

Clemastine Signaling Pathway

Clemastine primarily acts as a histamine H1 receptor antagonist. In recent years, it has also been identified as a promoter of oligodendrocyte differentiation, which is relevant for myelin repair in neurological diseases.

G cluster_0 Antihistamine Action cluster_1 Remyelination Action Clemastine_H1 Clemastine H1_Receptor Histamine H1 Receptor Clemastine_H1->H1_Receptor Blocks Allergic_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Allergic_Response Activates Histamine Histamine Histamine->H1_Receptor Binds to Clemastine_Oligo Clemastine OPC Oligodendrocyte Progenitor Cell (OPC) Clemastine_Oligo->OPC Acts on ERK1_2 ERK1/2 Pathway OPC->ERK1_2 Activates Differentiation Differentiation Mature_Oligodendrocyte Mature Oligodendrocyte Differentiation->Mature_Oligodendrocyte Myelination Myelination Mature_Oligodendrocyte->Myelination ERK1_2->Differentiation

Caption: Dual mechanism of action of Clemastine.

Bepridil Signaling Pathway

Bepridil exerts its therapeutic effects by blocking multiple ion channels, primarily L-type calcium channels and fast sodium channels in cardiac and vascular smooth muscle.

G cluster_0 Calcium Channel Blockade cluster_1 Sodium Channel Blockade Bepridil Bepridil Ca_Channel L-type Calcium Channels Bepridil->Ca_Channel Blocks Na_Channel Fast Sodium Channels Bepridil->Na_Channel Blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Mediates Vasodilation Vasodilation Ca_Influx->Vasodilation Inhibition leads to Reduced_Contractility Reduced Cardiac Contractility Ca_Influx->Reduced_Contractility Leads to Na_Influx Sodium Influx Na_Channel->Na_Influx Mediates Action_Potential Prolonged Action Potential Na_Influx->Action_Potential Inhibition leads to Antiarrhythmic_Effect Antiarrhythmic Effect Action_Potential->Antiarrhythmic_Effect

Caption: Multi-channel blocking action of Bepridil.

Doxapram Signaling Pathway

Doxapram stimulates respiration by acting on peripheral chemoreceptors in the carotid bodies and central chemoreceptors in the medulla oblongata.

G cluster_0 Peripheral Action cluster_1 Central Action Doxapram Doxapram K_Channels Potassium Channels Doxapram->K_Channels Inhibits Medullary_Center Medullary Respiratory Center Doxapram->Medullary_Center Directly Stimulates Carotid_Bodies Carotid Body Chemoreceptors Depolarization Cell Depolarization K_Channels->Depolarization Inhibition leads to Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Neurotransmitter_Release->Medullary_Center Stimulates Respiratory_Drive Increased Respiratory Drive Medullary_Center->Respiratory_Drive Increased_Respiration Increased Tidal Volume and Respiratory Rate Respiratory_Drive->Increased_Respiration

Caption: Mechanism of respiratory stimulation by Doxapram.

Conclusion

This compound is a cornerstone precursor for the synthesis of a variety of pharmaceutical intermediates. Its ability to readily introduce the pyrrolidinoethyl moiety makes it a valuable tool in drug discovery and development. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis of pharmaceuticals such as Clemastine, Bepridil, and Doxapram. Understanding the underlying reaction mechanisms and the biological pathways of the final products is crucial for the rational design and optimization of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Nafoxidine Utilizing 1-(2-Chloroethyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafoxidine is a non-steroidal selective estrogen receptor modulator (SERM) that has been instrumental in the study of estrogen receptor (ER) signaling and the development of therapies for estrogen-sensitive pathologies, such as breast cancer.[1][2][3] Its synthesis involves key chemical transformations, with the introduction of the pyrrolidinoethyl ether side chain being a critical step for its biological activity. This is typically achieved through the use of 1-(2-Chloroethyl)pyrrolidine hydrochloride.[4][5][6] These application notes provide detailed protocols and data regarding the synthesis of Nafoxidine, with a specific focus on the application of 1-(2-Chloroethyl)pyrrolidine HCl.

Synthetic Approaches to Nafoxidine

Two primary synthetic routes for Nafoxidine have been described in the literature:

  • The Lednicer Synthesis: This original approach starts from 6-methoxy-2-tetralone and involves multiple steps, including a Grignard reaction, dehydration, and subsequent etherification to yield Nafoxidine.[1]

  • Three-Component Coupling Reaction: A more contemporary and efficient synthesis involves a Lewis acid-mediated three-component coupling reaction to form a key alcohol intermediate, which is then etherified to produce Nafoxidine.[1][7]

This document will focus on the detailed protocol for the etherification step common to these synthetic strategies, where 1-(2-Chloroethyl)pyrrolidine HCl is a key reagent.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and activity of Nafoxidine.

ParameterValueMethod
Yield of Nafoxidine (from alcohol intermediate) Not explicitly stated, but protocol implies good yieldThree-Component Coupling Synthesis
Estrogen Receptor α (ERα) Binding Affinity (Ki) 43 nMCompetitive Binding Assay
Relative Binding Affinity (vs. Estradiol) ~1-6%Competitive Binding Assays
Association Rate Constant (ka) 2-6 × 10³ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (kd) Slower than agonistsSurface Plasmon Resonance (SPR)

Experimental Protocols

Protocol 1: Etherification of the Nafoxidine Precursor Alcohol

This protocol details the etherification of the precursor alcohol, 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene, using this compound to synthesize Nafoxidine.[1][7]

Materials:

  • 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene (precursor alcohol)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Column chromatography setup (for purification)

Procedure:

  • To a solution of the precursor alcohol (e.g., 31.7 mg, 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature, add sodium hydride (60% dispersion in mineral oil, e.g., 13.4 mg, 0.335 mmol) portion-wise.

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Add this compound (e.g., 33.4 mg, 0.196 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 11 hours.

  • Upon completion, cool the reaction to 0°C and quench by the addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Nafoxidine.

  • Purify the crude product by column chromatography.

Visualizations

Logical Relationship: Synthesis of Nafoxidine

The following diagram illustrates the key steps in the synthesis of Nafoxidine via the three-component coupling reaction pathway, highlighting the crucial etherification step.

A Three-Component Coupling Reaction B Precursor Alcohol (1-(4-hydroxyphenyl)-2-phenyl- 6-methoxy-3,4-dihydronaphthalene) A->B C Etherification B->C D Nafoxidine C->D E 1-(2-Chloroethyl)pyrrolidine HCl + Sodium Hydride in DMF E->C

Caption: Synthetic workflow for Nafoxidine.

Signaling Pathway: Nafoxidine Mechanism of Action

This diagram depicts the mechanism of action of Nafoxidine as a selective estrogen receptor modulator (SERM).

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Nafoxidine Nafoxidine Nafoxidine->ER Competitively Binds and Induces Conformational Change ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates and Binds Transcription_Blocked Transcription of Estrogen-Dependent Genes Blocked ERE->Transcription_Blocked Leads to

Caption: Nafoxidine's antagonistic action on the estrogen receptor.

Conclusion

The use of 1-(2-Chloroethyl)pyrrolidine HCl is a well-established and critical step in the synthesis of Nafoxidine, enabling the introduction of the side chain necessary for its potent antiestrogenic activity. The provided protocol, based on a modern synthetic approach, offers a reliable method for researchers in medicinal chemistry and pharmacology to synthesize this important molecule for further investigation into estrogen receptor biology and the development of novel therapeutics.

References

Application Notes and Protocols for N-alkylation Reactions using 1-(2-Chloroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)pyrrolidine hydrochloride is a valuable reagent in organic synthesis, particularly for the N-alkylation of various nucleophiles. Its structure, featuring a reactive chloroethyl group attached to a pyrrolidine ring, makes it an important building block for the introduction of the 2-(pyrrolidin-1-yl)ethyl moiety into target molecules.[1][2] This functional group is a common scaffold in a wide range of biologically active compounds, including antihistamines, antipsychotics, and anticholinergics.[1] The pyrrolidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This document provides detailed protocols for N-alkylation reactions using this compound, along with relevant data and visualizations to guide researchers in its effective application.

Chemical Properties

PropertyValueReference
CAS Number 7250-67-1[1][3][4][5]
Molecular Formula C₆H₁₃Cl₂N[1][4]
Molecular Weight 170.08 g/mol [4][5]
Appearance White crystalline powder/solid[1]
Solubility Soluble in water[1]
Storage Hygroscopic, store under Nitrogen at ambient temperatures.[1][3]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of numerous pharmaceutical agents.[1][2] Its utility is particularly notable in the development of drugs targeting the central nervous system (CNS).[6] For instance, it is used in the preparation of the estrogen receptor antagonist Nafoxidine and its analogs.[1][7] The introduction of the pyrrolidinoethyl group can modulate a compound's affinity for various receptors, such as dopamine and serotonin receptors, which are implicated in the mechanism of action of many antipsychotic drugs.[6]

Experimental Protocols

The following protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound. The reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the chloride ion.[6] A base is typically required to neutralize the hydrochloride salt of the reagent and the hydrogen chloride generated during the reaction.[6]

General Protocol for N-Alkylation of Amines

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

  • Anhydrous acetonitrile (CH₃CN) or other suitable polar aprotic solvent (e.g., DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add this compound (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Work-up and Purification (Alternative):

  • After cooling the reaction mixture, quench by slowly adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography as described above.

Quantitative Data

The following table summarizes representative quantitative data for N-alkylation reactions. Note that yields and reaction times are highly dependent on the specific substrate and reaction conditions.

Nucleophile (Substrate)Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Secondary Amine1-(2-Chloroethyl)piperazine HClK₂CO₃AcetonitrileReflux12-24Varies[6]
PyrrolidineAllyl bromideK₂CO₃AcetonitrileReflux1083[8]
Primary AmineAldehyde/Ketone (Reductive Amination)NaBH(OAc)₃DCERT2-24Varies[9]

Note: Data for reactions specifically using this compound is often embedded within broader synthetic schemes. The conditions presented are based on analogous reactions and general principles of N-alkylation.

Mandatory Visualizations

Experimental Workflow

G General Workflow for N-Alkylation A Reactant Preparation (Amine, Base, Solvent) B Addition of 1-(2-Chloroethyl)pyrrolidine HCl A->B Inert Atmosphere C Reaction at Reflux (4-24 h) B->C Heating D Reaction Monitoring (TLC/LC-MS) C->D D->C Incomplete E Work-up (Filtration/Extraction) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for N-alkylation reactions.

Signaling Pathway of Atypical Antipsychotics

G Simplified Signaling of Atypical Antipsychotics cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R HT Serotonin (5-HT) HT2AR 5-HT2A Receptor HT->HT2AR Signal Downstream Signaling (e.g., cAMP modulation) D2R->Signal Inhibition HT2AR->Signal Modulation Drug Atypical Antipsychotic (containing pyrrolidinoethyl moiety) Drug->D2R Antagonist Drug->HT2AR Antagonist

Caption: Simplified signaling pathway for atypical antipsychotics.

References

Application Notes: 1-(2-Chloroethyl)pyrrolidine Hydrochloride as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No. 7250-67-1) is a haloalkyl-substituted pyrrolidine that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a reactive chloroethyl group attached to a pyrrolidine ring, makes it an ideal precursor for introducing the 2-pyrrolidinoethyl moiety into a wide range of molecules. This functional group is a common feature in many biologically active compounds. This document provides detailed application notes and experimental protocols for its use.

Physicochemical Properties and Specifications

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 7250-67-1[1][3][4]
Molecular Formula C₆H₁₃Cl₂N[1][3][4]
Molecular Weight 170.08 g/mol [3][4][5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 167-170 °C[2][5]
Solubility Soluble in water[1][2]
Synonyms 2-Pyrrolidinoethyl chloride hydrochloride, N-(2-Chloroethyl)pyrrolidine HCl[2][5]

Applications in Medicinal Chemistry and Drug Development

This compound is a key building block for synthesizing a variety of pharmaceutical compounds. Its primary role is to act as an alkylating agent, introducing the pyrrolidinoethyl group, which is known to impart desirable pharmacological properties such as anticholinergic, antihistaminic, and receptor-modulating activities.[1]

Therapeutic ClassExample Drug(s)Synthetic Role of Building Block
Antihistamines ClemastineO-alkylation of a benzhydryl ether derivative[6][7][8]
Anticholinergics ProcyclidineN-alkylation to form a key intermediate
Antipsychotics VariousUsed as an intermediate in their synthesis[1]
Estrogen Receptor Antagonists Nafoxidine and its analogsN-alkylation to introduce the pyrrolidinoethyl ether side chain[1][2]
General Reaction Workflow

The primary use of 1-(2-chloroethyl)pyrrolidine is in nucleophilic substitution reactions where a nucleophile (such as an alcohol, amine, or carbanion) displaces the chloride ion. The hydrochloride salt is typically converted to the free base in situ or in a separate step before the reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_mol Nucleophile (R-OH, R-NH₂, R-CH⁻) reaction Alkylation Reaction (e.g., Williamson Ether Synthesis) start_mol->reaction Reactant building_block 1-(2-Chloroethyl)pyrrolidine (Free Base) building_block->reaction Alkylating Agent final_product Target Molecule with Pyrrolidinoethyl Moiety reaction->final_product Yields

Caption: General workflow for alkylation reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-(pyrrolidin-1-yl)ethanol.

Materials:

  • 2-(pyrrolidin-1-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • Diethyl ether (for trituration)

  • Anhydrous ethanol (for recrystallization)

Procedure: [3]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-(pyrrolidin-1-yl)ethanol (6.24 g, 0.05 mol).

  • Under a nitrogen atmosphere, cautiously and slowly add thionyl chloride (40 mL, 0.54 mol) to the stirred alcohol. An exothermic reaction will occur.

  • Once the addition is complete, heat the mixture to reflux and maintain for 1 hour.

  • After reflux, cool the reaction mixture to room temperature and concentrate it in vacuo to remove excess thionyl chloride and solvent.

  • To the resulting residue, add diethyl ether and triturate to induce solidification.

  • Decant the diethyl ether. Repeat the trituration process several times until the ether is nearly colorless.

  • Evaporate the remaining solvent from the solid under reduced pressure to yield the crude product.

  • For further purification, recrystallize the crude solid from anhydrous ethanol to obtain this compound as a white to off-white crystalline solid.

Expected Yield: Approximately 46-62%.[3]

Protocol 2: Synthesis of an N-Alkylated Derivative (Example: 1-(2-Indenylethyl)pyrrolidine)

This protocol demonstrates the use of 1-(2-chloroethyl)pyrrolidine (free base) for the N-alkylation of indene.

Materials:

  • This compound (20.0 g, 118 mmol)

  • Aqueous sodium hydroxide (NaOH)

  • Indene (6.5 mL, 56 mmol)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure: [9]

  • Preparation of the Free Base: Dissolve this compound (20.0 g) in water and neutralize with aqueous NaOH to liberate the free base. Extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo to obtain 1-(2-chloroethyl)pyrrolidine as a colorless oil.

  • Lithiation of Indene: In a flame-dried, argon-purged flask, dissolve indene (6.5 mL, 56 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C.

  • Add n-butyllithium (22.5 mL of 2.5 M solution, 56 mmol) dropwise. The solution will turn yellow. Stir for 1 hour at -78 °C.

  • Alkylation: Prepare a solution of 1-(2-chloroethyl)pyrrolidine (free base, 5.0 g, 38 mmol) in anhydrous THF (20 mL). Cannulate this solution into the indenyl lithium mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product, 1-(2-indenylethyl)pyrrolidine.

Application Example: Synthesis of Clemastine

Clemastine is a first-generation antihistamine whose synthesis relies on the O-alkylation of a tertiary alcohol with a proline-derived chloroethylpyrrolidine.[6][7] The pyrrolidinoethyl moiety is essential for its H1 receptor antagonist activity.[7]

G cluster_reactants Key Reactants cluster_reaction Reaction cluster_product Final Product alcohol (R)-1-(4-chlorophenyl)-1-phenylethanol reaction_node O-Alkylation (Ether Formation) alcohol->reaction_node pyrrolidine (R)-1-(2-Chloroethyl)pyrrolidine pyrrolidine->reaction_node clemastine (R,R)-Clemastine (H1 Antihistamine) reaction_node->clemastine

Caption: Synthesis of (R,R)-Clemastine via O-alkylation.

Signaling Pathway Context: H1 Receptor Antagonism

The pyrrolidinoethyl group introduced via 1-(2-chloroethyl)pyrrolidine is a key pharmacophore in many first-generation antihistamines like clemastine. This group contributes to the molecule's ability to act as an inverse agonist at the histamine H1 receptor, stabilizing its inactive conformation and blocking the downstream signaling cascade initiated by histamine.

G H1_Receptor_Active H1 Receptor (Active State) Gq_Protein Gq Protein Activation H1_Receptor_Active->Gq_Protein Activates Clemastine Clemastine (with Pyrrolidinoethyl Moiety) H1_Receptor_Inactive H1 Receptor (Inactive State) Clemastine->H1_Receptor_Inactive Stabilizes No_Response Blockade of Allergic Response H1_Receptor_Inactive->No_Response PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Allergic_Response Cellular Allergic Response IP3_DAG->Allergic_Response

Caption: Clemastine blocks the histamine signaling pathway.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols: Nucleophilic Substitution on 2-Pyrrolidinoethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidinoethyl chloride, also known as 1-(2-chloroethyl)pyrrolidine, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a reactive primary alkyl chloride and a tertiary amine, allows for a variety of nucleophilic substitution reactions to introduce diverse functional groups. This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 2-Pyrrolidinoethyl chloride with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.

The general reaction scheme involves the attack of a nucleophile on the electrophilic carbon atom of the ethyl chloride moiety, leading to the displacement of the chloride leaving group. The pyrrolidine ring typically remains intact under these conditions.

Factors Influencing the Reaction

The success and efficiency of nucleophilic substitution on 2-Pyrrolidinoethyl chloride are influenced by several key factors:

  • Nucleophile Strength: Stronger nucleophiles, such as thiolates and alkoxides, generally lead to faster reaction rates compared to weaker nucleophiles like ammonia or water.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Reaction rates are typically increased at higher temperatures. However, elevated temperatures can also promote side reactions, such as elimination.

  • Base: In reactions involving acidic nucleophiles (e.g., phenols, thiols), the addition of a non-nucleophilic base is necessary to deprotonate the nucleophile and increase its nucleophilicity.

Reaction with Oxygen Nucleophiles

The reaction of 2-Pyrrolidinoethyl chloride with oxygen nucleophiles, such as phenoxides and alkoxides, is a common method for the synthesis of aryl and alkyl ethers, respectively. These ethers are present in a wide range of biologically active molecules.

Data Presentation: Reaction with Oxygen Nucleophiles
Nucleophile/BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene / NaHDMF5011NafoxidineNot Specified[1]
Sodium EthoxideEthanolRefluxNot Specified1-(2-Ethoxyethyl)pyrrolidineNot SpecifiedGeneral Williamson Ether Synthesis
Experimental Protocol: Synthesis of Nafoxidine[1]

This protocol details the etherification step in the synthesis of the selective estrogen receptor modulator (SERM), Nafoxidine.

Materials:

  • 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-(2-chloroethyl)pyrrolidine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the alcohol intermediate (e.g., 31.7 mg, 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature, add sodium hydride (e.g., 13.4 mg, 0.335 mmol) portion-wise.

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Add this compound (e.g., 33.4 mg, 0.196 mmol) to the reaction mixture.

  • Heat the reaction to 50°C and stir for 11 hours.

  • Upon completion, cool the reaction to 0°C and quench by the addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude nafoxidine.

  • Purify the crude product via column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenolic Precursor in DMF add_naH Add Sodium Hydride start->add_naH Formation of alkoxide stir1 Stir at RT for 20 min add_naH->stir1 add_chloride Add 2-Pyrrolidinoethyl chloride HCl stir1->add_chloride heat Heat to 50°C add_chloride->heat stir2 Stir for 11 hours heat->stir2 quench Quench with NaHCO3 stir2->quench Reaction complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Nafoxidine purify->end

Workflow for the Synthesis of Nafoxidine

Reaction with Nitrogen Nucleophiles

The reaction with nitrogen nucleophiles, such as ammonia, results in the formation of amines. These products are important intermediates for the synthesis of a variety of pharmacologically active compounds. Over-alkylation can be a challenge in these reactions, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.

Data Presentation: Reaction with Nitrogen Nucleophiles
NucleophileSolventTemperature (°C)ProductYield (%)Reference
Liquefied AmmoniaMethanolNot Specified2-(2-aminoethyl)methyl-pyrrolidineNot Specified[2]
Experimental Protocol: Synthesis of 2-(2-aminoethyl)methyl-pyrrolidine[2]

This protocol describes the reaction of a similar N-substituted chloroethylamine with ammonia.

Materials:

  • N-methyl-2-chloroethyl pyrrolidine

  • Liquefied ammonia

  • Methanol

Procedure:

  • In a suitable reaction vessel, combine N-methyl-2-chloroethyl pyrrolidine with liquefied ammonia in methanol.

  • The reaction proceeds to form 2-(2-aminoethyl)methyl-pyrrolidine.

  • Further details on reaction time, temperature, and workup are not specified in the reference but would typically involve removal of excess ammonia and solvent, followed by purification.

Reaction with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiolates and thioacetate, are highly effective for the synthesis of thioethers and thiols, respectively. These sulfur-containing compounds have applications in various areas of drug discovery.

Data Presentation: Reaction with Sulfur Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Potassium Thioacetate | Acetone | -20 to RT | 1 | S-(2-(pyrrolidin-1-yl)ethyl) ethanethioate | Not Specified |[3] | | Sodium Hydrosulfide | Methanol/DMF | Not Specified | Not Specified | 2-(pyrrolidin-1-yl)ethanethiol | Not Specified |[3] |

Experimental Protocol: Synthesis of S-(2-(pyrrolidin-1-yl)ethyl) ethanethioate[3]

This protocol is adapted from a similar reaction and provides a general guideline.

Materials:

  • 2-Pyrrolidinoethyl chloride

  • Potassium thioacetate

  • Dry Acetone

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., argon), suspend potassium thioacetate in dry acetone.

  • Cool the mixture to -20°C.

  • Add a solution of 2-Pyrrolidinoethyl chloride in dry acetone to the cooled suspension.

  • Stir the reaction mixture at -20°C for 1 hour.

  • Allow the reaction to warm to room temperature.

  • Monitor the reaction by a suitable method (e.g., TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Dilute the residue with water and extract with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude thioacetate.

  • The crude product can be purified by chromatography if necessary. The subsequent hydrolysis of the thioacetate to the corresponding thiol can be achieved by treatment with a base such as sodium thiomethoxide in methanol.[3]

signaling_pathway cluster_reactants Reactants reactant1 2-Pyrrolidinoethyl Chloride product Substituted Product (Pyrrolidinoethyl-Nu) reactant1->product SN2 Attack leaving_group Chloride Ion (Cl⁻) reactant1->leaving_group Displacement nucleophile Nucleophile (Nu:⁻) nucleophile->product

General Nucleophilic Substitution Pathway

Conclusion

2-Pyrrolidinoethyl chloride is a versatile substrate for nucleophilic substitution reactions, enabling the synthesis of a wide array of functionalized pyrrolidine derivatives. The choice of nucleophile, solvent, and reaction temperature are critical parameters that must be optimized to achieve high yields and purity of the desired products. The protocols provided herein serve as a valuable starting point for researchers in the field of organic synthesis and drug development. Further optimization may be required for specific applications and scales.

References

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Utilizing Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV prolongs the action of these incretins, making it a key therapeutic strategy for the management of type 2 diabetes mellitus. Pyrrolidine derivatives, particularly 2-cyanopyrrolidines, are a prominent class of DPP-IV inhibitors due to their ability to mimic the natural proline substrate of the enzyme. This document provides detailed protocols for the synthesis of these inhibitors, quantitative efficacy data, and an overview of the relevant signaling pathways.

DPP-IV Signaling Pathway and Mechanism of Inhibition

DPP-IV inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones. Upon food intake, GLP-1 and GIP are released from intestinal L-cells and K-cells, respectively. These hormones then bind to their receptors on pancreatic β-cells to stimulate glucose-dependent insulin secretion and on α-cells to inhibit glucagon secretion. DPP-IV rapidly cleaves and inactivates these hormones. By blocking DPP-IV, inhibitors increase the circulating levels of active GLP-1 and GIP, thereby enhancing glycemic control.

DPP_IV_Signaling cluster_gut Intestinal Lumen cluster_blood Bloodstream cluster_pancreas Pancreas cluster_effect Physiological Effect Food Intake Food Intake GLP-1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1_GIP Stimulates Release DPP4 DPP-IV Enzyme GLP-1_GIP->DPP4 Substrate Beta_Cells β-Cells GLP-1_GIP->Beta_Cells Activates Alpha_Cells α-Cells GLP-1_GIP->Alpha_Cells Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Cleavage/ Inactivation DPP4_Inhibitor DPP-IV Inhibitor (e.g., Pyrrolidine Derivative) DPP4_Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake HGP ↓ Hepatic Glucose Production Glucagon->HGP Result Lower Blood Glucose Glucose_Uptake->Result HGP->Result

Caption: Mechanism of DPP-IV inhibition on glucose homeostasis.

General Synthesis Workflow

The synthesis of many potent pyrrolidine-based DPP-IV inhibitors, such as Vildagliptin, relies on a common key intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is typically synthesized from readily available L-proline and then coupled with a desired amine to yield the final product.

Synthesis_Workflow Start L-Proline Step1 N-Acylation (with Chloroacetyl Chloride) Start->Step1 Intermediate1 (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid Step1->Intermediate1 Step2 Amidation & Dehydration (Conversion of Carboxylic Acid to Nitrile) Intermediate1->Step2 Key_Intermediate Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step2->Key_Intermediate Step3 Nucleophilic Substitution (Coupling Reaction) Key_Intermediate->Step3 Final_Product Final DPP-IV Inhibitor (e.g., Vildagliptin) Step3->Final_Product Amine Desired Amine (e.g., 3-amino-1-adamantanol) Amine->Step3

Caption: General workflow for synthesizing pyrrolidine-based DPP-IV inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Vildagliptin, a representative 2-cyanopyrrolidine DPP-IV inhibitor.

Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)

This procedure involves a two-step process starting from L-proline.

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

  • Suspend L-proline (e.g., 20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).

  • Add chloroacetyl chloride (e.g., 19.7 mL, 0.261 mol) to the suspension at room temperature.

  • Reflux the reaction mixture for approximately 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water (e.g., 20 mL) and stir for 20 minutes to quench excess chloroacetyl chloride.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by crystallization (e.g., from isopropyl ether) to afford the pure carboxylic acid intermediate.

Step 2: Conversion to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile This step involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

  • Dissolve the carboxylic acid intermediate from Step 1 (e.g., 1 part by weight) in dichloromethane.

  • Add dicyclohexylcarbodiimide (DCC) at ambient temperature, followed by ammonium bicarbonate.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Filter the reaction mass to remove dicyclohexylurea precipitate.

  • Concentrate the filtrate and purify the crude residue (e.g., by crystallization or column chromatography) to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

  • Dissolve the resulting amide in dry THF.

  • Add a dehydrating agent, such as trifluoroacetic anhydride, to the solution.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue to obtain the final key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Protocol 2: Synthesis of Vildagliptin

This protocol describes the coupling of the key intermediate with 3-amino-1-adamantanol.

  • In a reaction vessel, dissolve 3-amino-1-adamantanol (e.g., 1.0 eq) and potassium carbonate (K₂CO₃, e.g., 2.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the mixture to approximately 0°C.

  • Add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (e.g., 1.0 eq) dropwise to the cooled mixture while stirring.

  • Allow the reaction to proceed for 1.5-2.5 hours at low temperature, then warm to 10°C and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, perform an appropriate work-up, which may involve filtering solids and concentrating the solvent.

  • The crude product can be dissolved in a solvent like methyl ethyl ketone (butanone) and purified by recrystallization from a solvent system such as isopropyl alcohol to yield Vildagliptin.

Quantitative Data: DPP-IV Inhibitory Activity

The inhibitory potency of synthesized compounds is typically evaluated in vitro and expressed as the half-maximal inhibitory concentration (IC₅₀). The table below summarizes the IC₅₀ values for several pyrrolidine-based DPP-IV inhibitors.

Compound ID/NamePyrrolidine Derivative TypeDPP-IV IC₅₀ (µM)Reference(s)
Vildagliptin 2-Cyanopyrrolidine0.063
Compound 17a 4-Fluoropyrrolidine-2-carbonitrile0.017
Compound 2 2-Benzylpyrrolidine0.3 ± 0.03
Compound 1 4-Benzylpiperidine (for comparison)1.6 ± 0.04
Compound 1j Cyanopyrrolidine-Piperazine HybridInhibition: 26.14% at 100 µM
Compound 1k Cyanopyrrolidine-Piperazine HybridInhibition: 34.15% at 100 µM

Note: Lower IC₅₀ values indicate higher inhibitory potency. Direct comparison should be made with caution as assay conditions may vary between studies.

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The precise control of stereochemistry in functionalized pyrrolidines is often crucial for their biological activity. These application notes provide an overview of modern stereoselective methods for the synthesis of these important heterocycles, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Introduction to Stereoselective Strategies

The stereoselective synthesis of functionalized pyrrolidines can be broadly categorized into two main approaches:

  • Diastereoselective Strategies: These methods utilize a chiral auxiliary or a chiral substrate to control the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.

  • Enantioselective Strategies: These approaches employ a chiral catalyst to favor the formation of one enantiomer over the other, often from achiral or racemic starting materials.

Key reactions employed in these strategies include [3+2] cycloadditions, aza-Michael additions, and syntheses starting from the chiral pool, such as pyroglutamic acid.[1][2][3]

I. Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and an olefin is a powerful and atom-economical method for the construction of the pyrrolidine ring. The use of chiral catalysts allows for high enantiocontrol.[4][5]

Signaling Pathway for Organocatalytic [3+2] Cycloaddition

G Organocatalytic [3+2] Cycloaddition Pathway cluster_0 Catalytic Cycle Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Cycloadduct Cycloadduct Iminium->Cycloadduct [3+2] Cycloaddition Enamine Enamine Intermediate Ylide Azomethine Ylide Ylide->Cycloadduct Product Enantioenriched Pyrrolidine Cycloadduct->Product Hydrolysis Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: Organocatalytic cycle for the asymmetric [3+2] cycloaddition.

Experimental Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition

This protocol is adapted from a procedure for the enantioselective synthesis of highly substituted pyrrolidines.[6]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (1.2 equiv)

  • Triethylamine (Et₃N) (1.3 equiv)

  • Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether) (0.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde (e.g., 0.5 mmol) and the chiral secondary amine catalyst (0.05 mmol) in anhydrous CH₂Cl₂ (2.5 mL).

  • In a separate flask, suspend the amino ester hydrochloride (0.6 mmol) in anhydrous CH₂Cl₂ (2.5 mL) and cool the mixture to 0 °C.

  • Add triethylamine (0.65 mmol) dropwise to the amino ester suspension and stir for 10 minutes at 0 °C.

  • Transfer the resulting solution of the free amino ester to the flask containing the aldehyde and catalyst via cannula.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexanes) to afford the desired functionalized pyrrolidine.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Asymmetric [3+2] Cycloadditions
EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (endo/exo)e.e. (%)Reference
1Cinnamaldehyde10CH₂Cl₂2495>95:598[6]
2Crotonaldehyde10CH₂Cl₂248890:1095[6]
3(E)-Hex-2-enal10Toluene488592:897[1]
4(E)-4-Nitro-cinnamaldehyde5THF1299>99:199[1]

II. Diastereoselective Aza-Michael Addition Cascade

The aza-Michael addition is a key reaction for the formation of C-N bonds and is widely used in the synthesis of nitrogen-containing heterocycles.[7] A cascade reaction involving an initial aza-Michael addition followed by an intramolecular cyclization can provide highly functionalized pyrrolidines with excellent diastereocontrol.[8]

Logical Workflow for Aza-Michael Cascade Synthesis

G Workflow for Aza-Michael Cascade Pyrrolidine Synthesis Start Start: Select Michael Acceptor and Amine Nucleophile Reaction Aza-Michael Addition Start->Reaction Intermediate Aza-Michael Adduct (acyclic intermediate) Reaction->Intermediate Cyclization Intramolecular Cyclization (e.g., Aldol or Michael) Intermediate->Cyclization Product Diastereomerically Enriched Pyrrolidine Cyclization->Product Analysis Purification and Stereochemical Analysis (NMR, HPLC) Product->Analysis End End Product Analysis->End

Caption: Decision and workflow diagram for aza-Michael cascade synthesis.

Experimental Protocol: Diastereoselective Aza-Michael/Aldol Cascade

This protocol is based on a diastereoselective synthesis of polysubstituted pyrrolidines.[8]

Materials:

  • α,β-Unsaturated ketone (Michael acceptor) (1.0 equiv)

  • Amino-aldehyde or amino-ketone (1.1 equiv)

  • Base catalyst (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, CH₃CN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the α,β-unsaturated ketone (e.g., 1.0 mmol) and the amino-aldehyde (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add the base catalyst (0.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction typically proceeds through an initial aza-Michael addition followed by an intramolecular aldol cyclization.

  • Once the starting materials are consumed, quench the reaction by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexanes) to isolate the functionalized pyrrolidine.

  • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.

Quantitative Data for Aza-Michael Addition Cascades
EntryMichael AcceptorAmine ComponentBaseTime (h)Yield (%)d.r.Reference
1Chalcone4-AminobutanalDBU1285>95:5[8]
2Methyl vinyl ketoneN-Boc-3-aminopropanalL-Proline247890:10[7]
3(E)-1,4-Diphenylbut-2-ene-1,4-dioneBenzylamineK₂CO₃69298:2[9]
4Acrylonitrile(R)-PhenylglycinolEt₃N487585:15[10]

III. Synthesis from the Chiral Pool: Pyroglutamic Acid

L- or D-pyroglutamic acid is an inexpensive and readily available chiral starting material for the synthesis of a variety of enantiopure 2,5-disubstituted pyrrolidines.[3]

Experimental Workflow from Pyroglutamic Acid

G Synthesis of 2,5-Disubstituted Pyrrolidines from Pyroglutamic Acid Start L-Pyroglutamic Acid Protection N-Protection (e.g., Boc, Cbz) Start->Protection Activation Carboxylic Acid Activation (e.g., to Weinreb amide) Protection->Activation Addition Grignard or Organolithium Addition to C5 Activation->Addition Intermediate 5-Substituted Pyrrolidinone Addition->Intermediate Reduction Lactam Reduction (e.g., LiAlH₄) Intermediate->Reduction Functionalization Functionalization at C2 (e.g., via N-acyliminium ion) Reduction->Functionalization Product Enantiopure 2,5-Disubstituted Pyrrolidine Functionalization->Product

Caption: General synthetic route from pyroglutamic acid.

Experimental Protocol: Synthesis of a trans-2,5-Disubstituted Pyrrolidine

This protocol is a representative example of the synthesis of a trans-2,5-disubstituted pyrrolidine from L-pyroglutamic acid.[11]

Materials:

  • N-Boc-L-pyroglutamic acid methyl ester (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 equiv)

  • Reducing agent (e.g., Lithium aluminum hydride, LiAlH₄) (2.0 equiv)

  • Lewis acid (e.g., Titanium tetrachloride, TiCl₄)

  • Nucleophile (e.g., Allyltrimethylsilane)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Addition: To a solution of N-Boc-L-pyroglutamic acid methyl ester (e.g., 2.0 mmol) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere, add the Grignard reagent (2.4 mmol) dropwise. Stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield the 5-substituted-5-hydroxypyrrolidin-2-one.

  • Reduction and N-Acyliminium Ion Formation: To a solution of the 5-substituted-5-hydroxypyrrolidin-2-one (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C, add a solution of TiCl₄ in CH₂Cl₂ (1.1 mmol) dropwise. Stir for 30 minutes.

  • Nucleophilic Addition: Add the nucleophile (e.g., allyltrimethylsilane, 1.5 mmol) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with CH₂Cl₂. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the trans-2,5-disubstituted pyrrolidine. The stereochemical outcome is typically controlled by the directing effect of the C5 substituent.

Quantitative Data for Synthesis from Pyroglutamic Acid
EntryC5-NucleophileC2-NucleophileYield (%)d.r. (trans/cis)Reference
1PhMgBrAllyl-TMS75>98:2[11]
2n-BuLiMe₃SiCN8295:5[3]
3VinylMgBrTriethylsilane6890:10[11]
4EtMgBr1,3-Dimethoxybenzene72>98:2[3]

These application notes provide a starting point for researchers interested in the stereoselective synthesis of functionalized pyrrolidines. The provided protocols and data should facilitate the selection of an appropriate synthetic strategy and the successful execution of these powerful transformations.

References

Application Notes and Protocols: Ring-Closing Enyne Metathesis for Chiral Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. Ring-Closing Enyne Metathesis (RCEYM) has emerged as a powerful and atom-economical method for the construction of this vital heterocyclic system. This application note provides a detailed overview of the synthesis of chiral pyrrolidines using RCEYM, with a focus on diastereoselective approaches starting from chiral precursors. Detailed experimental protocols, quantitative data summaries, and graphical representations of the workflow and catalytic cycle are presented to facilitate the application of this methodology in a research and development setting.

Introduction

Ring-closing enyne metathesis is a transition metal-catalyzed reaction that involves the intramolecular rearrangement of an enyne to form a cyclic compound containing a conjugated diene.[1][2] This transformation, typically catalyzed by ruthenium carbene complexes such as Grubbs or Hoveyda-Grubbs catalysts, offers a direct route to functionalized cyclic structures.[3][4] The synthesis of chiral pyrrolidines via RCEYM can be achieved through two primary strategies: 1) a substrate-controlled diastereoselective cyclization of an enantioenriched enyne precursor, or 2) a catalyst-controlled enantioselective cyclization of a prochiral enyne substrate using a chiral catalyst. This document will primarily focus on the well-established substrate-controlled approach, for which detailed experimental data is available.

The RCEYM reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it an attractive method in complex molecule synthesis.[5] The resulting vinyl-substituted pyrrolidines are versatile intermediates that can be further elaborated, for instance, through Diels-Alder reactions.[3]

Diastereoselective Synthesis of Chiral Pyrrolidines

A highly effective method for synthesizing chiral pyrrolidine derivatives involves the RCEYM of chiral N-alkenyl-N-propargylamines. In this approach, the stereochemistry of the final product is dictated by a pre-existing chiral center in the enyne substrate. The work of Yang, Alper, and Xiao provides an excellent example of this strategy, demonstrating high yields for a variety of substituted pyrrolidines.[3][5]

Data Presentation

The following table summarizes the results obtained for the diastereoselective RCEYM of various chiral enyne substrates to their corresponding pyrrolidine products.[3]

EntrySubstrate (Enyne)Catalyst (mol %)SolventTime (h)Temp (°C)ProductYield (%)
1N-(1-phenylethyl)-N-allyl-propargylamineGrubbs I (5)CH₂Cl₂24402-(1,3-butadienyl)-1-(1-phenylethyl)pyrrolidine85
2N-(1-phenylethyl)-N-allyl-propargylamineGrubbs II (5)CH₂Cl₂2402-(1,3-butadienyl)-1-(1-phenylethyl)pyrrolidine95
3N-(1-(naphthalen-1-yl)ethyl)-N-allyl-propargylamineGrubbs II (5)CH₂Cl₂3402-(1,3-butadienyl)-1-(1-(naphthalen-1-yl)ethyl)pyrrolidine96
4N-allyl-N-(1-(p-tolyl)ethyl)propargylamineGrubbs II (5)CH₂Cl₂3402-(1,3-butadienyl)-1-(1-(p-tolyl)ethyl)pyrrolidine94
5N-allyl-N-(1-(4-methoxyphenyl)ethyl)propargylamineGrubbs II (5)CH₂Cl₂4402-(1,3-butadienyl)-1-(1-(4-methoxyphenyl)ethyl)pyrrolidine92
6N-allyl-N-(1-(4-chlorophenyl)ethyl)propargylamineGrubbs II (5)CH₂Cl₂4402-(1,3-butadienyl)-1-(1-(4-chlorophenyl)ethyl)pyrrolidine93
7N-allyl-N-(1-cyclohexylethyl)propargylamineGrubbs II (5)CH₂Cl₂5402-(1,3-butadienyl)-1-(1-cyclohexylethyl)pyrrolidine89
8N-allyl-N-(1-phenylpropyl)propargylamineGrubbs II (5)CH₂Cl₂3402-(1,3-butadienyl)-1-(1-phenylpropyl)pyrrolidine95

Data sourced from Yang, Q.; Alper, H.; Xiao, W.-J. Org. Lett. 2007, 9 (5), pp 769–771.[3][5]

Experimental Protocols

General Protocol for the Synthesis of Chiral Enyne Substrates

The chiral enyne precursors are typically synthesized via nucleophilic substitution. A representative procedure is as follows:

  • To a solution of the chiral primary amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add K₂CO₃ (3.0 eq.).

  • Add allyl bromide (1.1 eq.) and propargyl bromide (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-alkenyl-N-propargylamine.

General Protocol for Diastereoselective Ring-Closing Enyne Metathesis

The following is a general procedure for the RCEYM reaction based on the work of Yang, Alper, and Xiao.[3][5]

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral enyne substrate (1.0 eq.) in anhydrous dichloromethane (to a concentration of ~0.05 M).

  • Add the Grubbs I or Grubbs II catalyst (5 mol %) to the solution.

  • Stir the reaction mixture at 40 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours, see table above).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure chiral pyrrolidine derivative.

Visualizations

Workflow and Catalytic Cycle Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of chiral pyrrolidines via RCEYM and the catalytic cycle of the Grubbs catalyst in this transformation.

G cluster_0 Substrate Synthesis cluster_1 Ring-Closing Enyne Metathesis cluster_2 Purification Amine Chiral Primary Amine Enyne Chiral Enyne Substrate Amine->Enyne Alkylation Reagents Allyl Bromide, Propargyl Bromide, K₂CO₃ Reagents->Enyne RCEYM RCEYM Reaction Enyne->RCEYM Workup Concentration RCEYM->Workup Catalyst Grubbs Catalyst Catalyst->RCEYM Solvent CH₂Cl₂ Solvent->RCEYM Purification Column Chromatography Workup->Purification Product Chiral Pyrrolidine Purification->Product

Fig. 1: Experimental workflow for chiral pyrrolidine synthesis.

G catalyst [Ru]=CH₂ (Grubbs Catalyst) intermediate1 Ruthenacyclobutene catalyst->intermediate1 + Alkyne enyne Enyne Substrate enyne->intermediate1 intermediate2 Vinyl Carbene Intermediate intermediate1->intermediate2 Ring Opening intermediate3 Ruthenacyclobutane intermediate2->intermediate3 + Alkene intermediate3->catalyst Regeneration product Diene Product (Chiral Pyrrolidine) intermediate3->product Cycloreversion

Fig. 2: Catalytic cycle of RCEYM with a Grubbs catalyst.

Conclusion

Ring-closing enyne metathesis is a robust and efficient method for the synthesis of chiral pyrrolidines, particularly through diastereoselective cyclization of readily available chiral enyne precursors. The use of commercially available Grubbs catalysts allows for high yields under mild reaction conditions. The resulting diene-containing pyrrolidines are valuable building blocks for further synthetic transformations. The protocols and data presented herein serve as a practical guide for researchers in organic synthesis and drug discovery to apply this powerful methodology. Further research into the development of highly active and enantioselective chiral catalysts for the RCEYM of prochiral nitrogen-containing enynes will undoubtedly expand the scope and utility of this reaction in asymmetric synthesis.

References

Application of 1-(2-Chloroethyl)pyrrolidine Hydrochloride in the Synthesis of Serotonin Receptor Agonists: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1-(2-chloroethyl)pyrrolidine hydrochloride as a key building block in the preparation of serotonin (5-HT) receptor agonists and antagonists. This versatile chemical intermediate is instrumental in introducing the N-ethylpyrrolidine moiety, a common pharmacophore in a variety of centrally and peripherally acting drugs. This guide will cover synthetic strategies, pharmacological evaluation, and the underlying signaling pathways of exemplary compounds.

Introduction to this compound in Serotonin Drug Discovery

This compound is a reactive haloalkylamine derivative widely employed in medicinal chemistry for the alkylation of various nucleophiles, including phenols, amines, and indoles.[1][2] This reactivity makes it an ideal precursor for the synthesis of a diverse range of compounds targeting serotonin receptors. The pyrrolidine ring and the ethyl linker are frequently found in ligands that exhibit high affinity for various 5-HT receptor subtypes, contributing to their therapeutic effects in conditions such as nausea, vomiting, and psychiatric disorders.[3]

This document will focus on two representative compounds that can be synthesized using this precursor:

  • Dotarizine : A 5-HT2A receptor antagonist with vasodilatory and neuroprotective properties.[4]

  • Bemesetron (MDL 72222) : A potent 5-HT3 receptor antagonist with antiemetic effects.[1]

Synthetic Applications and Protocols

The primary use of this compound in synthesizing these compounds is through N-alkylation reactions. The following are generalized protocols for the synthesis of the core structures of Dotarizine and Bemesetron.

General Synthesis of N-(2-(Pyrrolidin-1-yl)ethyl) Cores

The synthesis of the N-(2-(pyrrolidin-1-yl)ethyl) moiety, central to many serotonin receptor ligands, is typically achieved by reacting 1-(2-chloroethyl)pyrrolidine with a suitable nucleophile.

General Synthesis of N-(2-(Pyrrolidin-1-yl)ethyl) Cores reagent1 1-(2-Chloroethyl)pyrrolidine hydrochloride reagent1->reaction reagent2 Nucleophile (R-H) (e.g., Amine, Phenol) reagent2->reaction product N-(2-(Pyrrolidin-1-yl)ethyl)-R base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction reaction->product N-Alkylation General Synthesis of Tropane Esters reagent1 Tropane Alcohol Derivative reagent1->reaction reagent2 Carboxylic Acid or Acyl Chloride (R-COCl) reagent2->reaction product Tropane Ester coupling Coupling Agent (e.g., DCC, EDC) or Base (e.g., Pyridine) coupling->reaction reaction->product Esterification Serotonin Receptor Signaling Pathways cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_5HT3 5-HT3 Receptor (Ligand-gated Ion Channel) Agonist_2A 5-HT or Agonist Receptor_2A 5-HT2A Receptor Agonist_2A->Receptor_2A Gq Gq Protein Receptor_2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Agonist_3 5-HT or Agonist Receptor_3 5-HT3 Receptor Agonist_3->Receptor_3 Ion_Influx Na⁺/K⁺/Ca²⁺ Influx Receptor_3->Ion_Influx opens channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Experimental Workflow start Start: Identify Target & Design Compound synthesis Synthesis using 1-(2-Chloroethyl)pyrrolidine HCl start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification binding Primary Screening: Radioligand Binding Assay (Determine Ki) purification->binding functional Secondary Screening: Functional Assays (GTPγS, Ca²⁺ Flux) (Determine EC50/IC50, Efficacy) binding->functional selectivity Selectivity Profiling (Test against other receptors) functional->selectivity in_vivo In Vivo Studies (Animal Models) selectivity->in_vivo end Lead Optimization in_vivo->end

References

Application Notes and Protocols for the Synthesis of Vildagliptin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of key intermediates of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The protocols are based on established and published methods, offering practical guidance for laboratory-scale synthesis.

Introduction

The synthesis of Vildagliptin relies on the efficient preparation of two crucial intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.[1] The development of cost-effective and high-yielding synthetic routes for these intermediates is of significant interest to the pharmaceutical industry.[1] This document outlines various synthetic strategies for these key building blocks, presenting the data in a structured format for easy comparison and implementation.

Key Intermediates and Synthetic Strategies

The primary intermediates in the synthesis of Vildagliptin are:

  • Intermediate 1: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • Intermediate 2: 3-amino-1-adamantanol

The final step in the synthesis of Vildagliptin involves the condensation of these two intermediates.[2][3] The following sections detail the experimental protocols for the synthesis of each intermediate.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This intermediate is a chiral pyrrolidine derivative that provides the core structure for interacting with the DPP-4 enzyme.[4][5] Several synthetic routes have been reported, primarily starting from the readily available and inexpensive L-proline or its amide derivative, L-prolinamide.[4][5][6]

Synthetic Pathway from L-Proline

One common approach involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a nitrile.[4][6]

G L_Proline L-Proline N_Acylated (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->N_Acylated Chloroacetyl chloride, THF Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide N_Acylated->Amide DCC, NH4HCO3, DCM Target1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Amide->Target1 Trifluoroacetic anhydride, THF G L_Prolinamide L-Prolinamide Acylated_Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide L_Prolinamide->Acylated_Amide Chloroacetyl chloride, K2CO3, THF Target1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Acylated_Amide->Target1 Dehydrating agent (e.g., POCl3) G Amantadine_HCl Amantadine Hydrochloride Oxidation Oxidation Amantadine_HCl->Oxidation H2SO4/HNO3, Boric acid (catalyst) Hydrolysis Hydrolysis Oxidation->Hydrolysis KOH Target2 3-amino-1-adamantanol Hydrolysis->Target2 Ethanol extraction G Adamantane_Acid Adamantane Carboxylic Acid Bromination Bromination Adamantane_Acid->Bromination Br2, AlCl3 Curtius Modified Curtius Rearrangement Bromination->Curtius ... Hydrolysis Hydrolysis Curtius->Hydrolysis ... Target2 3-amino-1-adamantanol Hydrolysis->Target2 Alkaline work-up

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Chloroethyl)pyrrolidine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method is the reaction of 2-pyrrolidin-1-ylethanol with thionyl chloride (SOCl₂). This reaction converts the hydroxyl group of the starting material into a chloro group, and the resulting amine is isolated as a hydrochloride salt.

Q2: What are the typical yields for this synthesis?

Reported yields for the synthesis of this compound from 2-pyrrolidin-1-ylethanol and thionyl chloride typically range from 46% to 62.3%, depending on the specific reaction conditions and purification methods employed.[1]

Q3: What are the key reagents and solvents used in this synthesis?

The key reagents are 2-pyrrolidin-1-ylethanol and thionyl chloride. Toluene is often used as a solvent, although some procedures are performed neat (without a solvent). For purification, solvents such as anhydrous ethanol, isopropanol, and diethyl ether are commonly used.[1][2][3]

Q4: What is the appearance and melting point of this compound?

The product is typically a white to off-white crystalline solid.[2][4][5] The reported melting point varies slightly between sources but is generally in the range of 167-170 °C or 198-203 °C.[1][4] This variability may be due to different polymorphic forms or the presence of impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is refluxed for the recommended duration (typically 1-2 hours after thionyl chloride addition).[1] - Monitor the reaction progress using an appropriate technique (e.g., TLC) if feasible.
Moisture contamination: Thionyl chloride reacts vigorously with water, which will consume the reagent and reduce the yield. The starting material and product are also potentially hygroscopic.[4][5]- Use anhydrous solvents and glassware. - Handle starting materials and reagents in a dry environment (e.g., under a nitrogen atmosphere).[1] - Ensure the 2-pyrrolidin-1-ylethanol is dry before use.
Loss of product during workup: The product is water-soluble, so aqueous workups should be avoided if possible.[4][5]- After the reaction, remove excess thionyl chloride and solvent under reduced pressure.[1] - Triturate the residue with a non-polar solvent like diethyl ether to precipitate the product and wash away organic impurities.[1]
Product is a dark oil or gummy solid Presence of impurities: This can be due to side reactions or residual solvent/reagents.- Ensure complete removal of excess thionyl chloride and solvent. - Perform a proper recrystallization. Recrystallization from anhydrous ethanol or a mixture of isopropanol and di-isopropyl ether has been reported to be effective.[1][2][4]
Incomplete conversion to the hydrochloride salt: - If the free base is isolated, it can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and bubbling dry HCl gas through the solution.[2][4]
Difficulty in filtration Very fine precipitate: The product may precipitate as very fine crystals, making filtration slow.- Allow the crystallized product to stand in the mother liquor for a longer period to allow for crystal growth. - Use a centrifuge for separation if filtration is problematic.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride in Toluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-pyrrolidin-1-ylethanol and toluene.

  • Addition of Thionyl Chloride: Heat the mixture to approximately 75°C. Slowly add thionyl chloride dropwise to the solution. An exothermic reaction will occur.[1]

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.[1]

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture to dryness under reduced pressure to remove the solvent and excess thionyl chloride.[1]

  • Purification: Recrystallize the resulting solid residue from anhydrous ethanol to obtain the purified this compound.[1]

Protocol 2: Neat Synthesis with Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-pyrrolidin-1-ylethanol.

  • Addition of Thionyl Chloride: Cautiously add an excess of thionyl chloride to the stirred starting material under a nitrogen atmosphere.[1]

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.[1]

  • Workup: After cooling, concentrate the reaction mixture in vacuo to remove excess thionyl chloride.[1]

  • Purification: Triturate the residue with diethyl ether. Decant the ether layer. Repeat this process several times until the diethyl ether is nearly colorless. Dry the resulting solid under vacuum.[1]

Data Presentation

Table 1: Comparison of Synthesis Protocols

ParameterProtocol 1Protocol 2
Starting Material 2-pyrrolidin-1-ylethanol2-pyrrolidin-1-ylethanol
Reagent Thionyl ChlorideThionyl Chloride
Solvent TolueneNone (Neat)
Reaction Temperature RefluxReflux
Reaction Time 2 hours1 hour
Reported Yield 62.3%[1]46%[1]
Purification Method Recrystallization from anhydrous ethanolTrituration with diethyl ether

Visualizations

Synthesis_Pathway 2-pyrrolidin-1-ylethanol 2-pyrrolidin-1-ylethanol Reaction Chlorination 2-pyrrolidin-1-ylethanol->Reaction Thionyl_Chloride SOCl2 Thionyl_Chloride->Reaction Intermediate 1-(2-Chloroethyl)pyrrolidine (Free Base) Reaction->Intermediate Final_Product 1-(2-Chloroethyl)pyrrolidine hydrochloride Intermediate->Final_Product HCl_Formation In situ HCl formation or external HCl addition HCl_Formation->Final_Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Use_Dry Use dry glassware and solvents. Handle under inert atmosphere. Check_Moisture->Use_Dry No Check_Reaction_Time Was the reaction time sufficient? Check_Moisture->Check_Reaction_Time Yes Use_Dry->Check_Reaction_Time Increase_Time Increase reflux time and monitor reaction. Check_Reaction_Time->Increase_Time No Check_Workup Was the workup appropriate? Check_Reaction_Time->Check_Workup Yes Increase_Time->Check_Workup Improve_Workup Avoid aqueous workup. Use trituration with a non-polar solvent. Check_Workup->Improve_Workup No Check_Purification Was the purification effective? Check_Workup->Check_Purification Yes Improve_Workup->Check_Purification Recrystallize Perform recrystallization from a suitable solvent (e.g., anhydrous ethanol). Check_Purification->Recrystallize No End Improved Yield and Purity Check_Purification->End Yes Recrystallize->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1-(2-Chloroethyl)pyrrolidine hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2-chloroethyl)pyrrolidine hydrochloride by recrystallization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My this compound will not dissolve in the recrystallization solvent.

A1: This issue can arise from several factors:

  • Incorrect Solvent Choice: this compound is a salt and thus requires polar solvents. Recommended solvent systems include isopropanol/di-isopropyl ether and anhydrous ethanol.[1][2][3] Ensure you are using an appropriate solvent.

  • Insufficient Solvent Volume: You may not be using enough solvent to dissolve the compound, even at elevated temperatures. Incrementally add more hot solvent until the solid dissolves. However, be cautious not to add a large excess, as this will reduce your final yield.[4][5]

  • Low Temperature: The solvent must be heated to its boiling point to maximize the solubility of the compound. Ensure your heating apparatus is functioning correctly and the solvent is sufficiently hot.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the material dissolves but a small amount remains, this is likely the case. In this situation, a hot filtration step is required to remove the insoluble matter before allowing the solution to cool.[6]

Q2: No crystals are forming after the solution has cooled.

A2: The absence of crystal formation is a common issue in recrystallization and can often be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for new crystals to grow upon.[5][7]

  • Supersaturation: The solution may not be sufficiently concentrated for crystals to form. If the above methods do not work, gently reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[7]

  • Excessive Solvent: The most common reason for no crystal formation is the use of too much solvent.[4] If you suspect this is the case, reduce the solvent volume by heating the solution and then attempt to cool it again.

  • Cooling Period: Ensure the solution has had adequate time to cool. After reaching room temperature, placing the flask in an ice bath can help to maximize crystal formation.[7]

Q3: The compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][6] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution cools too quickly.[7]

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.[5][7]

  • Slow Cooling: To prevent rapid cooling, you can insulate the flask by placing it in a beaker of warm water and allowing both to cool to room temperature together.[6]

  • Solvent System Adjustment: Consider adjusting your solvent system. If using a mixed solvent system like isopropanol/di-isopropyl ether, you may need to adjust the ratio of the two solvents.

Q4: The purity of my recrystallized this compound is still low.

A4: If the purity has not significantly improved, consider the following:

  • Decolorization: If your crude material or the resulting solution has a noticeable color, this can be an indication of impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities.[1][2][3] Use charcoal sparingly, as it can also adsorb your desired product and reduce the overall yield.[5]

  • Multiple Recrystallizations: For high purity, more than one recrystallization may be necessary. Some protocols recommend recrystallizing the compound two or more times.[1][2][3]

  • Washing: After collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent. This will help to remove any remaining soluble impurities that may have adhered to the surface of the crystals. Using warm solvent for washing will dissolve some of your product, leading to a lower yield.[7]

Q5: The final yield of my purified product is very low.

A5: A low yield can be disappointing but can often be improved by optimizing your procedure:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Any excess solvent will retain more of your compound in the solution (the "mother liquor") after cooling, thus reducing your isolated yield.[5]

  • Avoid Premature Crystallization: If you perform a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.[7]

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of the product.[7]

  • Transfer Losses: Be mindful of material lost during transfers between flasks. Rinse glassware with a small amount of the mother liquor to recover as much product as possible.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound and Their Properties

Solvent SystemCompound SolubilityBoiling Point (°C)Notes
Anhydrous EthanolSoluble when hot, less soluble when cold.78.4A common choice for recrystallizing amine hydrochlorides.[8][9]
Isopropanol / Di-isopropyl etherThe compound is dissolved in hot isopropanol, and di-isopropyl ether is added as an anti-solvent to induce precipitation.Isopropanol: 82.6, Di-isopropyl ether: 68.3A mixed solvent system that can be very effective for purification.[1][2][3]
WaterSoluble.[2][10]100While soluble, water may not be the ideal choice for recrystallization due to high solubility even at lower temperatures, potentially leading to poor recovery.
ChloroformSlightly soluble.[2][10]61.2Generally not recommended as a primary recrystallization solvent due to its slight solubility profile.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Anhydrous Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot anhydrous ethanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat the filter funnel and receiving flask with hot solvent to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anhydrous ethanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization of this compound using Isopropanol/Di-isopropyl ether

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol.

  • Decolorization and Hot Filtration (Optional): Follow steps 2 and 3 from Protocol 1 if necessary.

  • Precipitation: While the isopropanol solution is still warm, slowly add di-isopropyl ether until the solution becomes slightly turbid (cloudy).

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold di-isopropyl ether or a cold mixture of isopropanol and di-isopropyl ether.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolved_check Is the Solid Completely Dissolved? dissolve->dissolved_check insoluble_impurities Insoluble Impurities Present dissolved_check->insoluble_impurities Partially cool_solution Cool Solution to Room Temperature, then Ice Bath dissolved_check->cool_solution Yes troubleshoot_dissolve Troubleshoot Dissolution: - Add more hot solvent - Check temperature - Verify solvent choice dissolved_check->troubleshoot_dissolve No hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration hot_filtration->cool_solution crystals_check Do Crystals Form? cool_solution->crystals_check oiling_out Product 'Oiled Out'? crystals_check->oiling_out No collect_crystals Collect Crystals by Vacuum Filtration crystals_check->collect_crystals Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Scratch flask inner wall - Add a seed crystal - Reduce solvent volume oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Cool solution more slowly - Adjust solvent system oiling_out->troubleshoot_oiling Yes wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry end Pure Product Obtained wash_dry->end

References

Technical Support Center: Handling Hygroscopic 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic reagent, 1-(2-Chloroethyl)pyrrolidine hydrochloride. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a white to off-white crystalline solid.[1] It is a chemical intermediate primarily used in the synthesis of various pharmaceutical compounds.[1] Notable applications include its role as a precursor in the production of antihistamines, antipsychotics, and the selective estrogen receptor modulator (SERM) Nafoxidine.[1]

Q2: What does it mean that this compound is hygroscopic?

A2: "Hygroscopic" means that the compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] If not handled under dry conditions, it will readily take up water, which can affect its physical state, reactivity, and the outcome of your experiment.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[3]

Q4: How should I properly store this compound?

A4: To minimize moisture absorption, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent reaction yield The hygroscopic reagent may have absorbed a significant amount of water, altering the molar ratio of your reactants. Water can also interfere with base-mediated reactions.Ensure the reagent is dry before use. If moisture absorption is suspected, dry the compound under vacuum. Always handle the reagent in a glove box or under an inert atmosphere.
Formation of unexpected byproducts Water present in the reagent can lead to hydrolysis of the chloroethyl group, forming 1-(2-hydroxyethyl)pyrrolidine. This alcohol can then compete in subsequent reactions.Use a freshly opened container of the reagent or ensure it has been properly stored in a desiccator. Minimize the time the container is open to the atmosphere.
Difficulty in achieving complete dissolution The reagent may have clumped together due to moisture absorption, leading to slower dissolution rates.Before weighing, visually inspect the reagent for clumps. If present, gently break them up with a spatula in a dry environment.
Inconsistent analytical results (e.g., NMR, HPLC) The presence of water and potential byproducts can complicate the analysis of your reaction mixture and final product.Always use a dry reagent. If troubleshooting, consider acquiring a reference spectrum of the reagent after intentional (but controlled) exposure to moisture to identify potential impurity peaks.

Data Presentation

Below is a summary of key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₂ClN · HCl[4]
Molecular Weight 170.08 g/mol [4]
Melting Point 168.0-174.0 °C[5]
Water Content (Karl Fischer) ≤1.5%[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (e.g., Synthesis of a Nafoxidine precursor)

This protocol is a generalized procedure based on the synthesis of Nafoxidine and should be adapted for specific substrates and scales.

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the phenolic substrate in an appropriate anhydrous solvent (e.g., DMF).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride, NaH) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 20-30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of this compound: Add this compound to the reaction mixture. It is crucial that this reagent is anhydrous.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Moisture Content Determination by Karl Fischer Titration

This protocol provides a general method for determining the water content of this compound.[6][7][8]

  • Apparatus: Use a calibrated Karl Fischer titrator (volumetric or coulometric).

  • Reagent Preparation: Prepare or use a standardized Karl Fischer reagent.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of this compound.

  • Titration: Transfer the sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Titrate with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will typically calculate the water content as a percentage or in parts per million (ppm).

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic Reagent cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting storage Store in Desiccator/ Inert Atmosphere weighing Weigh Quickly in Low-Humidity Environment storage->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution kf_titration Perform Karl Fischer Titration (if needed) weighing->kf_titration Quality Control reaction_setup Set up Reaction under Inert Atmosphere dissolution->reaction_setup addition Add Reagent to Reaction reaction_setup->addition monitoring Monitor Reaction (TLC/LC-MS) addition->monitoring yield_analysis Analyze Yield and Purity monitoring->yield_analysis troubleshoot Troubleshoot based on Moisture-Related Issues yield_analysis->troubleshoot If Issues Arise

Caption: A flowchart outlining the key steps for handling hygroscopic this compound in a typical laboratory experiment.

signaling_pathway Logical Relationship of Hygroscopicity and Experimental Outcomes cluster_cause Cause cluster_effect Potential Effects cluster_outcome Experimental Outcomes hygroscopic_reagent Hygroscopic Reagent: 1-(2-Chloroethyl)pyrrolidine HCl moisture_absorption Moisture Absorption hygroscopic_reagent->moisture_absorption hydrolysis Hydrolysis to 1-(2-hydroxyethyl)pyrrolidine moisture_absorption->hydrolysis incorrect_stoichiometry Incorrect Stoichiometry moisture_absorption->incorrect_stoichiometry side_products Formation of Side Products hydrolysis->side_products low_yield Low Reaction Yield incorrect_stoichiometry->low_yield irreproducibility Irreproducible Results low_yield->irreproducibility side_products->low_yield side_products->irreproducibility

Caption: A diagram illustrating the potential consequences of the hygroscopic nature of this compound on experimental results.

References

Technical Support Center: Synthesis of N-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Chloroethyl)pyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N-(2-Chloroethyl)pyrrolidine hydrochloride?

A1: The most common and well-established method for synthesizing N-(2-Chloroethyl)pyrrolidine hydrochloride is the reaction of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride (SOCl₂).[1][2] This reaction converts the hydroxyl group of the starting material into a chlorine atom, and the resulting amine is isolated as a hydrochloride salt.

Q2: What are the expected byproducts of the main reaction?

A2: The reaction between an alcohol and thionyl chloride inherently produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3][4][5] The HCl generated in situ protonates the pyrrolidine nitrogen, leading to the formation of the hydrochloride salt.

Q3: What are the most common side reactions to be aware of during this synthesis?

A3: The primary side reactions stem from the reactivity of the N-(2-chloroethyl)amine functional group and the reaction conditions. These include:

  • Formation of an Aziridinium Ion: The N-(2-chloroethyl)pyrrolidine can undergo intramolecular cyclization to form a highly reactive bicyclic aziridinium ion intermediate.[6][7]

  • Dimerization and Piperazine Formation: The reactive aziridinium ion can be attacked by nucleophiles present in the reaction mixture, such as the starting amino alcohol or another molecule of the N-(2-chloroethyl)pyrrolidine product. This can lead to the formation of dimers or the 1,4-bis(pyrrolidin-1-yl)piperazine derivative.

  • Over-alkylation: The secondary amine product can react with another molecule of N-(2-chloroethyl)pyrrolidine, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[3]

  • Formation of 1,2,3-Oxathiazolidine-2-oxide: In reactions of β-amino alcohols with thionyl chloride, if the nitrogen atom is not protonated, it can react with thionyl chloride to form a cyclic sulfamidite.[8]

Q4: How can I minimize the formation of these side products?

A4: Careful control of reaction conditions is crucial. Key strategies include:

  • Inverse Addition: Slowly adding the solution of 2-(pyrrolidin-1-yl)ethanol to the thionyl chloride solution can suppress many side reactions.[9][10] This ensures that the amine is immediately protonated by the generated HCl, preventing it from acting as a nucleophile.

  • Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensuring all glassware is dry and using anhydrous solvents will prevent the hydrolysis of the reagent and improve the yield of the desired product.

  • Temperature Control: The reaction is often exothermic. Maintaining a low to moderate temperature during the addition of reactants can help control the reaction rate and minimize the formation of degradation products.[9][11]

Q5: Is the free base of N-(2-Chloroethyl)pyrrolidine stable?

A5: The free base, 1-(2-chloroethyl)pyrrolidine, is reported to be relatively unstable and should be converted to the hydrochloride salt immediately after synthesis.[12] This instability can lead to degradation and the formation of impurities if the free base is stored for an extended period.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of thionyl chloride: Presence of moisture in the reactants or solvent. 3. Formation of side products: See FAQs for common side reactions.1. Monitor the reaction by TLC or GC-MS to ensure completion. Consider extending the reaction time or moderately increasing the temperature. 2. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Employ the "inverse addition" method (adding the amino alcohol to the thionyl chloride).[9][10] Maintain a controlled temperature during the addition.
Presence of a Higher Molecular Weight Impurity 1. Dimerization/Piperazine formation: Nucleophilic attack of the starting material or product on the aziridinium ion intermediate. 2. Over-alkylation: Reaction of the product with another molecule of the chloroethyl compound.[3]1. Use the "inverse addition" method to keep the concentration of the free amine low.[9][10] Ensure an excess of thionyl chloride is used to fully convert the starting alcohol. 2. Similar to above, controlling the stoichiometry and addition order can minimize this side reaction.
Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of impurities: Side products can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent or byproducts.1. Purify the crude product. Trituration with a non-polar solvent like diethyl ether can help remove less polar impurities. Recrystallization from a suitable solvent system (e.g., isopropanol/di-isopropyl ether or ethanol) is highly recommended.[1][12] 2. Ensure the product is thoroughly dried under vacuum to remove all volatile components.
Reaction is Uncontrolled or Excessively Exothermic 1. Rate of addition is too fast: Adding the reactants too quickly can lead to a rapid, uncontrolled reaction. 2. Inadequate cooling: Insufficient cooling to dissipate the heat of the reaction.1. Add the 2-(pyrrolidin-1-yl)ethanol solution dropwise to the thionyl chloride solution. 2. Use an ice bath or other appropriate cooling method to maintain the desired reaction temperature.

Experimental Protocols

Synthesis of N-(2-Chloroethyl)pyrrolidine Hydrochloride

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

  • 2-(pyrrolidin-1-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (or another suitable anhydrous solvent)

  • Anhydrous Diethyl Ether

  • Anhydrous Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add thionyl chloride (e.g., 2.2 equivalents) to anhydrous toluene.

  • Cool the solution in an ice bath.

  • Dissolve 2-(pyrrolidin-1-yl)ethanol (1 equivalent) in anhydrous toluene and add it to the dropping funnel.

  • Slowly add the 2-(pyrrolidin-1-yl)ethanol solution to the stirred thionyl chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

  • To the resulting residue, add anhydrous diethyl ether and stir vigorously to induce precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether.

  • For further purification, recrystallize the crude product from anhydrous ethanol.

  • Dry the purified N-(2-Chloroethyl)pyrrolidine hydrochloride under vacuum.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Key Side Reactions 2-(pyrrolidin-1-yl)ethanol 2-(pyrrolidin-1-yl)ethanol N-(2-Chloroethyl)pyrrolidine HCl N-(2-Chloroethyl)pyrrolidine HCl 2-(pyrrolidin-1-yl)ethanol->N-(2-Chloroethyl)pyrrolidine HCl + SOCl2 - SO2, -HCl SOCl2 SOCl2 Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) N-(2-Chloroethyl)pyrrolidine HCl->Aziridinium_Ion Intramolecular Cyclization Dimer Dimerization Product Aziridinium_Ion->Dimer + Nucleophile Piperazine Piperazine Derivative Aziridinium_Ion->Piperazine + Nucleophile

Caption: Main synthesis pathway and key side reactions.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Moisture Check for Moisture (Anhydrous Conditions) Low_Yield->Check_Moisture Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Check_Reaction_Time_Temp Optimize Reaction Time/Temperature Check_Moisture->Check_Reaction_Time_Temp Inverse_Addition Implement Inverse Addition Check_Reaction_Time_Temp->Inverse_Addition Inverse_Addition->Purification_Issues Triturate Triturate with Non-polar Solvent Purification_Issues->Triturate Yes Uncontrolled_Reaction Uncontrolled Reaction? Purification_Issues->Uncontrolled_Reaction No Recrystallize Recrystallize Product Triturate->Recrystallize Recrystallize->Uncontrolled_Reaction Control_Addition_Rate Control Addition Rate Uncontrolled_Reaction->Control_Addition_Rate Yes End End Uncontrolled_Reaction->End No Improve_Cooling Improve Cooling Control_Addition_Rate->Improve_Cooling Improve_Cooling->End

References

Optimizing temperature for stereoselective pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective pyrrolidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a special focus on the critical role of temperature in achieving desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in stereoselective pyrrolidine synthesis?

A1: Temperature directly influences the thermodynamics and kinetics of a chemical reaction. In stereoselective synthesis, the formation of different stereoisomers proceeds through transition states of varying energy levels. The energy difference between these diastereomeric transition states is often small. Lowering the reaction temperature can amplify these small energy differences, thereby favoring the pathway leading to the desired stereoisomer and enhancing selectivity.[1] Conversely, higher temperatures can provide the necessary activation energy for the reaction to proceed at a reasonable rate but may lead to a loss of stereoselectivity as more energy is available to overcome the barriers to forming multiple stereoisomers.[2]

Q2: I am observing a low diastereomeric ratio (d.r.). What are the initial troubleshooting steps I should take?

A2: A low diastereomeric ratio is a common challenge that can often be resolved by systematically optimizing the reaction conditions. The first parameters to investigate are typically the reaction temperature and the solvent.[1][3]

  • Lower the Reaction Temperature: This is often the most effective initial step to improve diastereoselectivity.[1] Performing the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can enhance the energy difference between the competing transition states.[1]

  • Screen Solvents: The polarity and steric bulk of the solvent can significantly influence the geometry of the transition state.[2] It is advisable to screen a range of solvents with varying properties.

Q3: My reaction is not proceeding to completion at low temperatures. What should I do?

A3: While lower temperatures often favor higher stereoselectivity, they can also lead to significantly longer reaction times or incomplete conversion.[2] If you are facing this issue, a systematic optimization of the reaction temperature is necessary. This involves finding a balance where the reaction proceeds at an acceptable rate while maintaining good stereoselectivity. It may also be beneficial to investigate other reaction parameters, such as catalyst loading or the concentration of reactants, as these can also influence the reaction rate.[2]

Q4: Can increasing the temperature ever improve stereoselectivity?

A4: While less common, there are instances where higher temperatures are necessary not just for yield but can also be compatible with good stereoselectivity, particularly in reactions where a specific high-energy transition state leads to the desired product. In some cases, reflux conditions are required to achieve good conversion, and the resulting stereoselectivity may still be acceptable for the intended application.[2] For example, certain epimerization processes at elevated temperatures can be used to convert an undesired stereoisomer into the desired one.[4]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a [3+2] Cycloaddition Reaction
Possible Cause Suggested Solution
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to amplify the energy differences between diastereomeric transition states.[1]
Suboptimal Solvent Screen a range of solvents with varying polarities and steric bulk (e.g., toluene, THF, CH2Cl2, acetonitrile).[5]
Inappropriate Catalyst If applicable, screen different catalysts (e.g., various Lewis acids or organocatalysts) and optimize the catalyst loading.[2]
Incorrect Reagent Purity Ensure all reagents and solvents are pure and dry, as impurities like water can interfere with catalysis and reduce selectivity.[1]
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature by screening a range of temperatures. A lower temperature may be beneficial.
Ineffective Chiral Catalyst/Ligand The chosen chiral ligand or organocatalyst may not be optimal for the specific substrate. Screen a variety of ligands.
Incorrect Metal-to-Ligand Ratio In metal-catalyzed reactions, systematically vary the metal-to-ligand ratio.[2]
Presence of Impurities Ensure that all reagents and solvents are of high purity and are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Data on Temperature Optimization

The following tables summarize quantitative data from various studies, illustrating the effect of temperature on the stereoselective synthesis of pyrrolidines.

Table 1: Optimization of Reaction Conditions for Spirocyclic Pyrrolothiazolidine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Catalyst-freeEtOH802440
214MeOHReflux967
314CHCl3Reflux4843
414CH3CNReflux1073
514EtOH100391

Data adapted from a study on the 1,3-dipolar cycloaddition for the synthesis of spirocyclic pyrrolothiazolidines.[6]

Table 2: Effect of Temperature on an Iridium-Catalyzed Reductive Azomethine Ylide Generation

EntryTemperature (°C)Yield (%)
12385
25078

Data adapted from a study on iridium-catalyzed reductive generation of azomethine ylides.[7][8]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

This protocol is a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, 1.0 mmol)

  • Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)

  • Catalyst (e.g., MCCFe2O4@L-proline MNRs, 4 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[2]

Protocol 2: Multicomponent Synthesis of Pyrrolidines via TiCl₄-mediated Reaction

This protocol describes a one-pot, three-component reaction to synthesize polysubstituted pyrrolidines.

Materials:

  • Optically active 2-phenyldihydrofuran (1.2 equiv)

  • N-tosyl imino ester (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂)

  • Nucleophile (e.g., allyltrimethylsilane, 3.0 equiv)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.

  • Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.[1]

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Stereoselectivity start Low Stereoselectivity Observed check_temp Is the reaction run at a low temperature? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to 0 °C or -78 °C) check_temp->lower_temp No optimize_temp Action: Systematically optimize temperature (balance yield and selectivity) check_temp->optimize_temp Yes check_solvent Have different solvents been screened? lower_temp->check_solvent optimize_temp->check_solvent screen_solvents Action: Screen a range of solvents (polar, non-polar, etc.) check_solvent->screen_solvents No check_catalyst Is a catalyst used? check_solvent->check_catalyst Yes screen_solvents->check_catalyst optimize_catalyst Action: Optimize catalyst loading and screen different catalysts/ligands check_catalyst->optimize_catalyst Yes check_purity Action: Verify reagent and solvent purity check_catalyst->check_purity No optimize_catalyst->check_purity end_point Re-evaluate reaction scope and mechanism check_purity->end_point

Caption: A stepwise workflow for troubleshooting low stereoselectivity.

Temperature_Effect_Pathway Conceptual Impact of Temperature on Stereoselectivity cluster_high_temp High Temperature cluster_low_temp Low Temperature ht_energy Sufficient Thermal Energy ht_ts1 Transition State 1 (lower energy) ht_energy->ht_ts1 Overcomes both energy barriers ht_ts2 Transition State 2 (higher energy) ht_energy->ht_ts2 Overcomes both energy barriers ht_products Mixture of Stereoisomers (Low Selectivity) ht_ts1->ht_products ht_ts2->ht_products lt_energy Limited Thermal Energy lt_ts1 Transition State 1 (lower energy) lt_energy->lt_ts1 Favors lower energy barrier lt_ts2 Transition State 2 (higher energy) lt_energy->lt_ts2 Disfavored lt_product Major Stereoisomer (High Selectivity) lt_ts1->lt_product

Caption: The effect of temperature on transition state energy and product selectivity.

References

Technical Support Center: 1-(2-Chloroethyl)pyrrolidine Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(2-Chloroethyl)pyrrolidine free base.

Frequently Asked Questions (FAQs)

Q1: I am working with 1-(2-Chloroethyl)pyrrolidine free base and suspect it is degrading. What are the common signs of degradation?

A1: Degradation of 1-(2-Chloroethyl)pyrrolidine free base can be indicated by several observations, including:

  • Color Change: The appearance of a yellow or brown tint in the normally colorless to pale yellow liquid.

  • Formation of Precipitate: The appearance of solid material in the liquid.

  • Changes in Spectroscopic Data: Discrepancies in NMR, IR, or mass spectrometry data compared to a fresh sample or reference spectra.

  • Reduced Purity on Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main peak when analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Inconsistent Reaction Outcomes: Unexpected side products or lower yields in reactions where the compound is used as a starting material.

Q2: Why is 1-(2-Chloroethyl)pyrrolidine free base so unstable?

A2: The instability of 1-(2-Chloroethyl)pyrrolidine free base is primarily due to its chemical structure. The nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine atom. This intramolecular cyclization results in the formation of a highly reactive quaternary aziridinium salt. This intermediate can then react with various nucleophiles, leading to the formation of impurities.

Q3: How can I prevent the degradation of 1-(2-Chloroethyl)pyrrolidine free base?

A3: The most effective way to prevent the degradation of 1-(2-Chloroethyl)pyrrolidine is to convert it to its hydrochloride salt immediately after synthesis or receipt.[1][2][3][4] The protonation of the nitrogen atom in the hydrochloride salt prevents it from acting as a nucleophile, thus inhibiting the intramolecular cyclization that leads to degradation. For short-term handling of the free base, it is crucial to work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the recommended storage and handling conditions for 1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt?

A4: Proper storage and handling are critical for maintaining the integrity of these compounds.

CompoundStorage TemperatureAtmosphereLight/MoistureIncompatible Materials
1-(2-Chloroethyl)pyrrolidine Free Base 2-8°C (Refrigerated)Inert gas (Nitrogen or Argon)Protect from light and moisture.Strong oxidizing agents, strong acids, strong bases.[3]
1-(2-Chloroethyl)pyrrolidine HCl Room Temperature[2]Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]The hydrochloride salt is hygroscopic; protect from moisture.[6]Strong oxidizing agents, strong bases.[3]

Q5: If I suspect my 1-(2-Chloroethyl)pyrrolidine free base has degraded, can I still use it?

A5: It is strongly advised against using degraded 1-(2-Chloroethyl)pyrrolidine free base. The presence of degradation products can lead to unpredictable results, formation of unwanted byproducts, and potentially compromise the safety and efficacy of the final product in drug development. It is recommended to purify the compound if possible or obtain a fresh batch.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has turned yellow/brown Degradation due to prolonged storage, exposure to air, light, or elevated temperatures.1. Check the purity of the compound using GC-MS or HPLC. 2. If impurities are detected, consider purification by distillation under reduced pressure. However, it is often more practical to synthesize or purchase a fresh batch. 3. For future prevention, immediately convert the free base to its hydrochloride salt for storage.
Precipitate has formed in the liquid Polymerization or formation of salt impurities.1. Attempt to identify the precipitate by isolating and analyzing it (e.g., by NMR or IR spectroscopy). 2. If the bulk material is deemed impure, purification is necessary. 3. Ensure the compound is stored under an inert atmosphere and protected from moisture.
Inconsistent results in synthesis Use of partially degraded starting material.1. Verify the purity of the 1-(2-Chloroethyl)pyrrolidine free base before use. 2. If degradation is confirmed, use a fresh, pure batch for subsequent reactions. 3. Consider using the more stable hydrochloride salt and liberating the free base in situ if your reaction conditions permit.

Experimental Protocols

Protocol 1: Conversion of 1-(2-Chloroethyl)pyrrolidine Free Base to its Hydrochloride Salt

This protocol describes the conversion of the unstable free base to its more stable hydrochloride salt for storage and handling.[2][3][4]

Materials:

  • 1-(2-Chloroethyl)pyrrolidine free base

  • Anhydrous isopropanol (or another suitable anhydrous solvent like diethyl ether)

  • Dry hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent

  • Ice bath

  • Stir plate and stir bar

  • Schlenk flask or a three-necked round-bottom flask with a gas inlet and outlet

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the 1-(2-Chloroethyl)pyrrolidine free base in anhydrous isopropanol in the flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly bubble dry HCl gas through the solution. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.

  • A white precipitate of 1-(2-Chloroethyl)pyrrolidine hydrochloride will form.

  • Continue the addition of HCl until the solution is acidic (test with pH paper on the vapor).

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous isopropanol or diethyl ether.

  • Dry the resulting white solid under vacuum to remove any residual solvent.

  • Store the stable hydrochloride salt in a tightly sealed container in a cool, dry place.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for assessing the purity of 1-(2-Chloroethyl)pyrrolidine. Optimization of parameters may be required for your specific instrument.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • A suitable capillary column (e.g., a mid-polarity column like a DB-17ms).

GC-MS Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a stock solution of the 1-(2-Chloroethyl)pyrrolidine sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of around 10-100 µg/mL.

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram for the presence of impurity peaks and identify them based on their mass spectra.

Visualizations

degradation_pathway cluster_0 Unstable Free Base cluster_1 Degradation cluster_2 Stabilization FreeBase 1-(2-Chloroethyl)pyrrolidine (Free Base) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization HCl_Salt 1-(2-Chloroethyl)pyrrolidine HCl (Stable Salt) FreeBase->HCl_Salt  + HCl (Protonation) DegradationProducts Degradation Products Aziridinium->DegradationProducts Nucleophilic Attack

Caption: Degradation of the free base and its prevention.

troubleshooting_workflow Start Suspicion of Degradation (e.g., color change, poor results) CheckPurity Analyze Purity by GC-MS or HPLC Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure UseCompound Proceed with Experiment IsPure->UseCompound Yes Purify Consider Purification (Distillation) IsPure->Purify No ConvertToHCl Immediately Convert to HCl Salt for Future Storage UseCompound->ConvertToHCl After use Purify->ConvertToHCl Discard Discard and Obtain Fresh Material Purify->Discard If purification is not feasible

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Troubleshooting Low Yield in Alkylation Reactions with 2-Pyrrolidinoethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions with 2-Pyrrolidinoethyl chloride, helping you optimize your reaction yields and minimize impurities.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with 2-Pyrrolidinoethyl chloride is showing low to no yield. What are the primary factors I should investigate?

A1: Low yields in these reactions can typically be attributed to one or more of the following factors:

  • Reagent Quality and Stability: 2-Pyrrolidinoethyl chloride hydrochloride is a salt and needs to be converted to the free base for the reaction to proceed. The free base can be unstable and prone to degradation. Ensure you are using a high-quality reagent and consider generating the free base in situ.

  • Choice of Base: The base is critical for deprotonating the nucleophile (your substrate) and neutralizing the HCl generated during the reaction. A base that is too weak may not facilitate the reaction efficiently.

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Suboptimal conditions can lead to slow reaction rates or the formation of side products.

  • Side Reactions: Several side reactions can compete with your desired alkylation, consuming the starting material and reducing the yield.

  • Workup and Purification: Product loss during the extraction and purification steps can also contribute to low isolated yields.

Q2: I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are the most common side reactions with 2-Pyrrolidinoethyl chloride?

A2: The most prevalent side reactions include:

  • Over-alkylation: If your substrate is a primary or secondary amine, it can react with more than one molecule of the alkylating agent, leading to di- or poly-alkylated products.

  • Intramolecular Cyclization (Aziridinium Ion Formation): 2-Chloroethylamines can undergo intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate can then be attacked by the nucleophile, but it can also lead to rearrangements or other undesired products.

  • Elimination: At higher temperatures, elimination of HCl from 2-pyrrolidinoethyl chloride can occur, forming an unreactive vinylpyrrolidine.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloroethyl group, forming the corresponding alcohol, which is unreactive under these conditions.

Q3: How can I minimize the formation of the aziridinium ion, or is it a necessary intermediate?

A3: The formation of the aziridinium ion is often an unavoidable mechanistic pathway for 2-chloroethylamines. The key is to have your desired nucleophile present in a sufficiently high concentration and reactivity to trap the aziridinium ion as it forms, minimizing the formation of other byproducts. Using a non-polar, aprotic solvent can sometimes disfavor the formation of this charged intermediate.

Q4: What are the best practices for purifying my N-(2-pyrrolidinoethyl) substituted product?

A4: These products are typically basic due to the pyrrolidine nitrogen.

  • Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate your product and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) and the product re-extracted with an organic solvent.

  • Column Chromatography: For further purification, column chromatography on silica gel is common. Due to the basic nature of the product, "tailing" of the spot on the TLC plate can be an issue. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Insufficiently Strong Base Switch to a stronger base (e.g., from K₂CO₃ to NaH or t-BuOK).A stronger base will more effectively deprotonate the nucleophile, increasing its reactivity towards the alkylating agent.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C.Many N-alkylation reactions require heating to proceed at a reasonable rate.
Poor Solvent Choice Change to a polar aprotic solvent like DMF, DMSO, or acetonitrile.These solvents can help to dissolve the reactants and stabilize charged intermediates, accelerating the reaction rate.
Degraded Alkylating Agent Use a fresh bottle of 2-Pyrrolidinoethyl chloride hydrochloride or generate the free base immediately before use.The free base of 2-pyrrolidinoethyl chloride can degrade over time.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Step Rationale
Over-alkylation Use an excess of the nucleophilic substrate (1.5 to 2 equivalents).A higher concentration of the nucleophile will favor the mono-alkylation product.
Elimination Side Reaction Run the reaction at a lower temperature for a longer period.High temperatures can promote the elimination of HCl.
Aziridinium Ion Rearrangement Use a high concentration of a highly reactive nucleophile.This will favor the direct trapping of the aziridinium ion before it can undergo rearrangement.

Data Presentation

The following table provides a summary of representative yields for the N-alkylation of a generic nucleophile (Nu-H) with 2-Pyrrolidinoethyl chloride under various conditions. Please note that these are illustrative examples and optimal conditions will vary depending on the specific substrate.

Entry Base Solvent Temperature (°C) Yield (%)
1K₂CO₃Acetonitrile8045-65
2NaHDMF25-5070-90
3TriethylamineToluene11030-50
4Cs₂CO₃DMF6060-80
5t-BuOKTHF2565-85

Experimental Protocols

General Protocol for N-Alkylation of a Phenol with 2-Pyrrolidinoethyl Chloride
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., anhydrous acetonitrile or DMF, to achieve a concentration of ~0.1 M).

  • Alkylation: Add 2-Pyrrolidinoethyl chloride hydrochloride (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 1%) or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Alkylation check_sm Check Starting Material Conversion (TLC/LC-MS) start->check_sm low_conversion Low Conversion check_sm->low_conversion Incomplete Reaction multiple_products Multiple Products check_sm->multiple_products Complex Mixture base Increase Base Strength (e.g., K2CO3 -> NaH) low_conversion->base Weak Base? temp Increase Temperature low_conversion->temp Low Temperature? solvent Change Solvent (e.g., Toluene -> DMF) low_conversion->solvent Poor Solvent? reagent_quality Check Reagent Quality (Use fresh 2-Pyrrolidinoethyl chloride) low_conversion->reagent_quality Degraded Reagent? over_alkylation Use Excess Nucleophile multiple_products->over_alkylation Di-alkylation? elimination Lower Reaction Temperature multiple_products->elimination Elimination Product? rearrangement Increase Nucleophile Concentration multiple_products->rearrangement Isomeric Products? end Optimized Yield base->end temp->end solvent->end reagent_quality->end over_alkylation->end elimination->end rearrangement->end

Caption: A troubleshooting workflow for low yield in alkylation reactions.

Side_Reactions cluster_side_reactions Potential Side Reactions reagents 2-Pyrrolidinoethyl Chloride + Nucleophile (Nu-H) desired_product Desired N-Alkylated Product reagents->desired_product Desired Pathway aziridinium Aziridinium Ion Intermediate reagents->aziridinium Intramolecular Cyclization over_alkylation Over-alkylation Product reagents->over_alkylation Excess Alkylating Agent elimination Elimination Product (Vinylpyrrolidine) reagents->elimination High Temperature hydrolysis Hydrolysis Product reagents->hydrolysis Presence of Water aziridinium->desired_product Nucleophilic Attack

Caption: Competing reaction pathways in alkylation with 2-Pyrrolidinoethyl chloride.

Removal of impurities from 1-(2-Chloroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)pyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can originate from the synthesis process and subsequent degradation. These may include:

  • Starting Materials: Unreacted pyrrolidine and 2-chloroethanol.

  • Intermediate: N-(2-Hydroxyethyl)pyrrolidine, resulting from incomplete reaction with the chlorinating agent (e.g., thionyl chloride).

  • Side Products: Byproducts from the reaction of N-(2-Hydroxyethyl)pyrrolidine with thionyl chloride.

  • Free Base: 1-(2-Chloroethyl)pyrrolidine free base, which is relatively unstable and may be present if the conversion to the hydrochloride salt is incomplete.[1][2]

  • Hydrolysis Product: N-(2-Hydroxyethyl)pyrrolidine hydrochloride, formed by the hydrolysis of the product.

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene, isopropanol, or ethanol.[3]

Q2: What is the typical appearance and stability of high-purity this compound?

A2: High-purity this compound is a white to off-white crystalline powder.[1][3] The compound is hygroscopic and should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen) at room temperature or refrigerated to prevent moisture absorption and degradation.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the main compound and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, including residual solvents.

  • Melting Point Analysis: A sharp melting point within the expected range (typically 167-174 °C) is indicative of high purity.[1][5][6] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Product is off-white, yellow, or brown Presence of colored impurities from the synthesis, often from side reactions with thionyl chloride.Perform a recrystallization, possibly with the addition of activated charcoal to remove colored impurities.[1][2]
Low or broad melting point Presence of impurities such as residual solvents, starting materials, or byproducts, which disrupt the crystal lattice.Purify the material by recrystallization to remove impurities.
Product is sticky or oily The compound is hygroscopic and has absorbed moisture from the atmosphere. It could also indicate the presence of the free base, which is an oil at room temperature.Dry the material thoroughly under vacuum. Ensure storage in a desiccator or under an inert atmosphere. If the free base is suspected, conversion to the hydrochloride salt followed by recrystallization is recommended.[1][2]
Extra peaks in NMR spectrum Presence of organic impurities or residual solvents.Compare the spectrum to a reference spectrum of a pure standard. Identify the impurity peaks using NMR chemical shift tables for common solvents and reagents. Purify by recrystallization if necessary.
Poor performance in subsequent reactions Impurities in the this compound can interfere with downstream reactions. For example, nucleophilic impurities can compete in alkylation reactions.Use high-purity starting material. If purity is questionable, purify by recrystallization before use.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (see table below)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system from the table below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recommended Recrystallization Solvents

Solvent/Solvent System Notes
Isopropanol / Di-isopropyl etherThe compound is dissolved in hot isopropanol, and di-isopropyl ether is added as an anti-solvent to induce crystallization.[1][2]
Anhydrous EthanolA single-solvent system where the compound is dissolved in hot ethanol and crystallizes upon cooling.[3]
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and estimate the purity of this compound.

Procedure:

  • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Process the spectrum (phasing, baseline correction, and integration).

  • Compare the obtained chemical shifts and coupling patterns with a reference spectrum or literature data to confirm the structure.

  • Purity can be estimated by integrating the signals corresponding to the product and comparing them to the integrals of any impurity signals.

Protocol 3: Purity Assessment by HPLC

Objective: To quantify the purity of this compound and detect impurities.

General Procedure (Method development may be required):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Visualizations

cluster_synthesis Synthesis cluster_impurities Potential Impurities Pyrrolidine Pyrrolidine Intermediate N-(2-Hydroxyethyl)pyrrolidine Pyrrolidine->Intermediate Reaction UnreactedSM Unreacted Starting Materials Pyrrolidine->UnreactedSM Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate Chloroethanol->UnreactedSM CrudeProduct Crude 1-(2-Chloroethyl)pyrrolidine hydrochloride Intermediate->CrudeProduct Chlorination UnreactedInt Unreacted Intermediate Intermediate->UnreactedInt ThionylChloride Thionyl Chloride ThionylChloride->CrudeProduct SideProducts Side Products CrudeProduct->SideProducts FreeBase Free Base CrudeProduct->FreeBase Incomplete HCl salt formation Hydrolysis Hydrolysis Product CrudeProduct->Hydrolysis Moisture

Caption: Origin of potential impurities during synthesis.

start Start: Crude or Suspect Product analytical_check Purity Assessment (NMR, HPLC, MP) start->analytical_check pure Product Meets Specifications analytical_check->pure Pure impure Product Does Not Meet Specifications analytical_check->impure Impure end_ok End: Purified Product pure->end_ok troubleshoot Consult Troubleshooting Guide impure->troubleshoot recrystallize Perform Recrystallization troubleshoot->recrystallize recheck Re-assess Purity recrystallize->recheck recheck->end_ok Pure end_fail End: Further Purification or Investigation Needed recheck->end_fail Still Impure

Caption: Troubleshooting and purification workflow.

References

Technical Support Center: Catalyst Screening for Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their catalyst screening experiments for asymmetric pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of organocatalysts used for asymmetric pyrrolidine synthesis?

A1: The most prevalent organocatalysts are based on the pyrrolidine scaffold itself, with proline and its derivatives being the most prominent. Key classes include:

  • Proline: A naturally occurring amino acid, it is often the starting point for catalyst screening due to its availability and proven efficacy in various asymmetric reactions like aldol, Mannich, and Michael reactions.

  • Diarylprolinol Silyl Ethers: These catalysts, developed by Jørgensen and Hayashi, are highly effective for the asymmetric functionalization of aldehydes and are widely used in a range of transformations.

  • Proline-based Peptides: Di- and tri-peptides incorporating proline can act as efficient organocatalysts, sometimes offering improved stereoselectivity.

  • Bifunctional Catalysts: These catalysts contain both a pyrrolidine moiety for enamine/iminium activation and another functional group (e.g., thiourea, squaramide) to activate the other reactant through hydrogen bonding.

Q2: How does the structure of the pyrrolidine-based catalyst influence the stereochemical outcome of the reaction?

A2: The substituents on the pyrrolidine ring play a crucial role in determining the enantioselectivity and diastereoselectivity of the reaction. The steric bulk and electronic properties of these substituents create a specific chiral environment around the active site, dictating the facial selectivity of the substrate's approach to the intermediate. Simple modifications to the catalyst scaffold can lead to significant changes in reactivity and stereocontrol.

Q3: What are the key reaction parameters to consider when screening catalysts for a new asymmetric pyrrolidine synthesis?

A3: Several parameters critically influence the success of a catalytic asymmetric reaction. A systematic screening of the following is highly recommended:

  • Catalyst Structure: Evaluate a range of catalysts with different steric and electronic properties.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and stereoselectivity. It is advisable to screen a variety of solvents.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.

  • Catalyst Loading: The amount of catalyst can affect reaction time and, in some cases, selectivity. While lower loadings are desirable, a moderate increase might be necessary for efficient catalysis.

  • Additives: In some cases, the presence of acidic or basic additives can improve reaction rates and stereoselectivities.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common issue in asymmetric catalysis. The following steps can help diagnose and resolve the problem.

Potential Cause Troubleshooting Steps
Impure Catalyst or Reagents Ensure the purity of the catalyst, substrates, and solvents. Impurities can act as catalyst poisons or promote non-selective background reactions. Use freshly purified or purchased reagents.
Suboptimal Reaction Temperature Asymmetric reactions are often sensitive to temperature. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or lower) to favor the transition state leading to the desired enantiomer.
Inappropriate Solvent The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, acetonitrile, and solvent-free conditions).
Incorrect Catalyst Choice The chosen catalyst may not be optimal for the specific substrate combination. Screen a structurally diverse range of catalysts. Consider catalysts with different steric bulk or electronic properties.
Water Contamination Traces of water can interfere with the catalytic cycle. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

G start Low Enantioselectivity Observed check_purity Verify Purity of Catalyst and Reagents start->check_purity optimize_temp Optimize Reaction Temperature (e.g., lower the temperature) check_purity->optimize_temp Purity Confirmed end_fail Problem Persists: Re-evaluate Substrate/Reaction Design check_purity->end_fail Impurities Found & Removed, Still Low ee screen_solvent Screen Different Solvents optimize_temp->screen_solvent No Improvement end_success Improved Enantioselectivity optimize_temp->end_success Improvement screen_catalyst Screen a Broader Range of Catalysts screen_solvent->screen_catalyst No Improvement screen_solvent->end_success Improvement check_moisture Ensure Anhydrous Conditions screen_catalyst->check_moisture No Improvement screen_catalyst->end_success Improvement check_moisture->end_success Improvement check_moisture->end_fail No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: Poor Yield of the Desired Product

Even with high enantioselectivity, a low yield can make a process impractical.

Potential Cause Troubleshooting Steps
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. This can be caused by impurities, thermal instability, or prolonged reaction times. Try using a fresh batch of catalyst or increasing the catalyst loading. Consider if byproducts are poisoning the catalyst.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC. If the reaction has stalled, consider increasing the reaction time or temperature (while monitoring the effect on ee).
Side Reactions Undesired side reactions may be consuming the starting materials or the product. Analyze the crude reaction mixture to identify byproducts. Adjusting the reaction conditions (e.g., temperature, concentration, order of addition) may suppress side reactions.
Poor Catalyst Solubility Some catalysts, like proline, have poor solubility in common organic solvents, which can lead to low reaction rates. Consider using a more polar solvent or a structurally modified catalyst with improved solubility.
Product Inhibition The product itself may be inhibiting the catalyst. This can be tested by adding a small amount of the product at the beginning of the reaction. If inhibition is observed, it may be necessary to perform the reaction at lower conversions and isolate the product.

G start Poor Product Yield check_completion Monitor Reaction Progress (TLC/GC) start->check_completion increase_time_temp Increase Reaction Time or Temperature check_completion->increase_time_temp Reaction Incomplete check_deactivation Investigate Catalyst Deactivation check_completion->check_deactivation Reaction Complete increase_time_temp->check_deactivation No Improvement end_success Improved Yield increase_time_temp->end_success Improvement analyze_side_products Analyze for Side Products check_deactivation->analyze_side_products Deactivation Not Evident end_fail Problem Persists: Consider Alternative Synthetic Route check_deactivation->end_fail Deactivation Confirmed optimize_conditions Optimize Conditions to Minimize Side Reactions analyze_side_products->optimize_conditions Side Products Identified analyze_side_products->end_fail No Significant Side Products optimize_conditions->end_success

Caption: Troubleshooting workflow for poor product yield.

Data Presentation: Catalyst Performance in Asymmetric Reactions

The following tables summarize the performance of selected pyrrolidine-based organocatalysts in key asymmetric reactions for the synthesis of pyrrolidine precursors.

Table 1: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Boc-L-Prolinamide (1a)4-NitrobenzaldehydeAcetoneNeatRT2480-30
Boc-L-Prolinamide (1b)4-NitrobenzaldehydeCyclohexanoneDMSORT489599:199

Table 2: Performance of a Pyrrolidine-based Organocatalyst (OC4) in the Asymmetric Michael Addition

AldehydeNitroolefinSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
3-Phenylpropionaldehydetrans-β-NitrostyreneMethylcyclohexane0248792:885
Propanaltrans-β-NitrostyreneMethylcyclohexane0249991:983
Propanal(E)-2-(2-Nitrovinyl)thiopheneMethylcyclohexane0489493:780

Experimental Protocols

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
  • Catalyst and Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrrolidine-based organocatalyst (e.g., OC4, 0.02 mmol, 10 mol%).

  • Add the aldehyde (0.4 mmol) and the chosen anhydrous solvent (e.g., Methylcyclohexane, 2.0 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C) with stirring.

  • Reaction Initiation: Add the nitroolefin (0.2 mmol) to the reaction mixture.

  • Monitoring: Continue stirring at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
  • Reaction Setup: In a vial, charge (S)-proline (0.03 mmol), methanol (40 µL), water (10 µL), the ketone (1.5 mmol), and the aldehyde (0.3 mmol) at room temperature.

  • Reaction Execution: Cap the vial and stir the reaction mixture at room temperature for the desired time.

  • Monitoring: Monitor the consumption of the aldehyde by TLC or GC.

  • Work-up: After completion of the reaction, add water and extract the mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric and enantiomeric excess of the product by NMR and chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

G proline Proline Catalyst iminium Iminium Ion proline->iminium + Ketone - H2O ketone Ketone aldehyde Aldehyde enamine Enamine Intermediate iminium->enamine Deprotonation cc_bond C-C Bond Formation enamine->cc_bond + Aldehyde aldol_adduct Iminium Adduct cc_bond->aldol_adduct product Aldol Product aldol_adduct->product + H2O product->proline Catalyst Regeneration water H2O

Caption: Catalytic cycle for a proline-catalyzed aldol reaction.

Storage conditions to ensure stability of 1-(2-Chloroethyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-Chloroethyl)pyrrolidine HCl to ensure its stability and integrity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2-Chloroethyl)pyrrolidine HCl?

A1: To ensure the long-term stability of 1-(2-Chloroethyl)pyrrolidine HCl, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2][3][4]

Q2: Is 1-(2-Chloroethyl)pyrrolidine HCl sensitive to moisture?

A2: Yes, 1-(2-Chloroethyl)pyrrolidine HCl is hygroscopic and will readily absorb moisture from the atmosphere.[5] This can lead to clumping and degradation of the material. For optimal stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen.[5]

Q3: Are there any specific temperature requirements for storing this compound?

A3: While "ambient temperatures" are sometimes cited, for maximum stability, it is best to store 1-(2-Chloroethyl)pyrrolidine HCl in a cool place.[4][5] Some suppliers recommend storage at temperatures below 15°C. Always refer to the product-specific information provided by the supplier.

Q4: What materials or chemicals are incompatible with 1-(2-Chloroethyl)pyrrolidine HCl?

A4: 1-(2-Chloroethyl)pyrrolidine HCl is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What are the visual signs of degradation or instability?

A5: The primary visual indicator of instability due to moisture absorption is a change in the physical appearance of the powder, such as clumping, caking, or the presence of a liquid phase. Discoloration of the typically white to off-white crystalline powder may also indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Powder is clumped or caked. Moisture absorption due to improper storage or handling.Gently break up the clumps with a dry spatula in a low-humidity environment (e.g., a glove box). For critical applications, it is advisable to dry the material under vacuum. If clumping is severe, consider using a fresh batch.
Inconsistent experimental results. Degradation of the compound.Review storage conditions and handling procedures. If degradation is suspected, it is recommended to use a fresh supply of the compound. Consider performing analytical tests (e.g., NMR, HPLC) to assess the purity of the material.
Discoloration of the powder. Potential chemical degradation.Do not use the material. Dispose of it according to your institution's safety guidelines and obtain a fresh supply.

Storage Conditions Summary

Parameter Recommendation Notes
Temperature Cool place, preferably <15°CAvoid high temperatures and significant temperature fluctuations.
Humidity Dry environmentThe compound is hygroscopic; minimize exposure to moisture.
Atmosphere Store under an inert gas (e.g., Nitrogen)This is especially important for long-term storage to prevent moisture absorption.[5]
Container Tightly sealed, original containerEnsure the container seal is intact to prevent exposure to air and moisture.[1][2][3][4]
Light Store in a dark placeWhile not explicitly stated as light-sensitive, storing in the dark is a general best practice for chemical stability.
Incompatibilities Strong oxidizing agents, Strong basesStore separately from these types of chemicals.

Experimental Protocols

Protocol for Assessing the Stability of 1-(2-Chloroethyl)pyrrolidine HCl

This protocol outlines a general procedure for an accelerated stability study.

  • Sample Preparation:

    • Aliquot 1-(2-Chloroethyl)pyrrolidine HCl into several vials, ensuring each vial is from the same batch.

    • Tightly seal the vials. For studies involving humidity, use vials that allow for moisture exchange in a controlled manner or prepare samples in desiccators with specific humidity levels.

  • Storage Conditions:

    • Accelerated Conditions: Place samples in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity.

    • Control Conditions: Store samples at the recommended storage condition (e.g., <15°C in a desiccator).

  • Time Points:

    • Analyze the samples at initial (time zero), 1, 3, and 6-month intervals.

  • Analytical Methods:

    • Visual Inspection: At each time point, visually inspect the samples for any changes in color or physical state.

    • Purity Analysis (HPLC): Develop a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Moisture Content (Karl Fischer Titration): Determine the water content to assess the impact of hygroscopicity.

  • Data Analysis:

    • Compare the analytical results from the accelerated conditions to the control conditions at each time point.

    • A significant change is typically defined as a >5% loss of the active substance or the appearance of significant degradation products.

Visualizations

troubleshooting_workflow start Start: Stability Issue Suspected visual_inspection Visually Inspect the Compound start->visual_inspection clumped Is the powder clumped or discolored? visual_inspection->clumped yes_clumped Yes clumped->yes_clumped Yes no_clumped No clumped->no_clumped No handle_hygroscopic Handle in a low-humidity environment (glove box). Consider drying under vacuum. yes_clumped->handle_hygroscopic retest_purity Retest Purity (e.g., HPLC, NMR) no_clumped->retest_purity handle_hygroscopic->retest_purity purity_ok Is purity within specification? retest_purity->purity_ok yes_purity Yes purity_ok->yes_purity Yes no_purity No purity_ok->no_purity No use_with_caution Use with caution for non-critical applications. yes_purity->use_with_caution discard Discard and use a fresh batch. no_purity->discard end End use_with_caution->end review_storage Review storage and handling procedures. discard->review_storage review_storage->end

Caption: Troubleshooting workflow for stability issues.

storage_logic compound 1-(2-Chloroethyl)pyrrolidine HCl storage_conditions Optimal Storage Conditions compound->storage_conditions temp Cool Temperature (<15°C) storage_conditions->temp humidity Dry (Low Humidity) storage_conditions->humidity atmosphere Inert Atmosphere (e.g., Nitrogen) storage_conditions->atmosphere container Tightly Sealed Container storage_conditions->container stability Ensures Chemical Stability temp->stability humidity->stability atmosphere->stability container->stability

Caption: Key factors for ensuring stability.

References

Solvent effects on the stereoselectivity of pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of pyrrolidines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the stereoselectivity of a 1,3-dipolar cycloaddition reaction for pyrrolidine synthesis?

The solvent plays a critical role in determining both the diastereoselectivity and enantioselectivity of 1,3-dipolar cycloaddition reactions. Solvent properties such as polarity, proticity, and steric bulk can stabilize or destabilize the transition states leading to different stereoisomers. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides, a noticeable improvement in diastereoselectivity has been observed when transitioning from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol and tert-butanol.[1] This is attributed to the solvent's influence on the geometry of the transition state. Non-polar aromatic solvents and less polar etheric solvents have also been shown to be effective in certain systems, promoting high yields without significantly compromising stereoselectivity.[2] Conversely, polar aprotic solvents like DMF and MeCN can sometimes be ineffective.[2] In some cases, environmentally friendly "green solvents" like water or fluorinated alcohols have been demonstrated to facilitate high yields and stereoselectivity.[1]

Q2: What is the mechanistic basis for the solvent effect on stereoselectivity?

The solvent's impact on stereoselectivity is primarily due to its differential solvation of the ground states of the reactants and the diastereomeric transition states. In a 1,3-dipolar cycloaddition, the reaction proceeds through a concerted, but often asynchronous, transition state. The polarity of the solvent can influence the charge distribution in this transition state. More polar solvents may better stabilize a more polar transition state, thus lowering its energy and increasing the reaction rate. If the transition states leading to different stereoisomers have different polarities, a change in solvent polarity can alter the energy difference between them, thereby changing the stereochemical outcome. Furthermore, solvents capable of hydrogen bonding can interact with the reactants or catalysts, influencing their conformation and reactivity, which in turn affects the stereoselectivity of the reaction.

Q3: Can temperature be used to control the stereoselectivity of pyrrolidine synthesis?

Yes, temperature is a crucial parameter for controlling stereoselectivity. Lowering the reaction temperature often enhances selectivity because it increases the energy difference between the diastereomeric transition states.[1] A small difference in the activation energies for the formation of two stereoisomers will have a more pronounced effect on the product ratio at lower temperatures. However, reducing the temperature may also significantly decrease the reaction rate, necessitating longer reaction times. Conversely, for some reactions, higher temperatures or reflux conditions are required to achieve satisfactory conversion.[1] It is therefore essential to optimize the temperature for each specific reaction to achieve the best balance between selectivity and reaction efficiency.

Q4: How critical is the purity of reagents and solvents?

The purity of reagents and solvents is paramount for achieving high stereoselectivity and reproducibility. The presence of impurities, especially water, can have a detrimental effect on many catalytic systems. Water can deactivate catalysts, particularly Lewis acids and some organocatalysts, leading to lower yields and reduced stereoselectivity.[1] It is highly recommended to use dry solvents and freshly purified reagents, and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction

The following table summarizes the effect of different alcoholic solvents on the diastereomeric ratio (d.r.) of the product in a 1,3-dipolar cycloaddition reaction.

EntrySolventDiastereomeric Ratio (d.r.)
1Methanol68:32
2Ethanol70:30
3Isopropanol81:19
4tert-Butanol97:3

Data adapted from a study on the 1,3-dipolar cycloaddition between isatin, N-methylglycine, and (E)-1-bromo-1-nitrostyrene.[1]

Table 2: Solvent Effects on Enantioselectivity in an Organocatalytic Michael Addition

This table illustrates the influence of various solvents on the enantiomeric excess (e.e.) in a pyrrolidine-based organocatalytic Michael addition of an aldehyde to a nitroolefin.

EntrySolventDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.) of syn-adduct (%)
1Toluene85:1575
2Dichloromethane78:2268
3Tetrahydrofuran (THF)82:1872
4Acetonitrile (MeCN)75:2565
5Methylcyclohexane92:885

Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.[3]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of spirooxindole-pyrrolidines.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, 1.0 mmol)

  • Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)

  • Catalyst (e.g., L-proline functionalized magnetic nanoparticles, 4 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for an Organocatalytic Asymmetric Michael Addition

This protocol outlines a general method for the synthesis of enantioenriched pyrrolidine precursors.

Materials:

  • (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%)

  • trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent)

  • Cyclohexanone (2.0 mmol, 10 equivalents)

  • Co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%, if required)

  • Solvent (e.g., Toluene, 0.5 mL, or solvent-free)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (10 mol%).

  • Add the Michael acceptor (1.0 equivalent).

  • Add the carbonyl donor (10 equivalents).

  • If required, add a co-catalyst.

  • The reaction can be performed in a minimal amount of solvent or under solvent-free conditions.

  • Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[2]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a [3+2] Cycloaddition Reaction

  • Possible Cause: Suboptimal solvent choice.

    • Solution: The polarity and steric bulk of the solvent can significantly affect the transition state geometry.[1] Screen a range of solvents with varying properties. For azomethine ylide cycloadditions, consider moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol or tert-butanol, or to non-polar aromatic solvents like toluene.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: The energy difference between diastereomeric transition states can be small. Lowering the reaction temperature may enhance diastereoselectivity, although it may require longer reaction times.[1]

  • Possible Cause: Inappropriate catalyst or catalyst loading.

    • Solution: If a catalyst is used, screen different types (e.g., various Lewis acids or organocatalysts). Optimize the catalyst loading, as both too high and too low concentrations can be detrimental to selectivity.[1]

Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction

  • Possible Cause: Ineffective chiral ligand or organocatalyst.

    • Solution: The chosen chiral catalyst may not be optimal for the specific substrates. Screen a library of chiral ligands or catalysts with different steric and electronic properties.

  • Possible Cause: Presence of impurities.

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly dried. Traces of water or other impurities can significantly reduce enantioselectivity.[1] Perform the reaction under an inert atmosphere.

  • Possible Cause: Incorrect metal-to-ligand ratio in metal-catalyzed reactions.

    • Solution: The ratio of the metal precursor to the chiral ligand is often critical. Systematically vary this ratio to find the optimal conditions. A slight excess of the ligand can sometimes be detrimental.[1]

Problem 3: Low or No Product Yield

  • Possible Cause: Catalyst deactivation.

    • Solution: Impurities in the starting materials or solvent can deactivate the catalyst. Ensure all components of the reaction are pure. Consider using a more robust catalyst or a heterogeneous catalyst that can be more easily handled and is less prone to deactivation.

  • Possible Cause: Incorrect reaction conditions.

    • Solution: Systematically optimize the reaction parameters, including temperature, reaction time, and concentration of reactants. Monitor the reaction progress by an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[1]

  • Possible Cause: Poor substrate reactivity.

    • Solution: The electronic or steric properties of the substrates may hinder the reaction. Consider modifying the substrates, for example, by changing protecting groups or other functional groups to enhance their reactivity.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldehyde/Ketone Aldehyde/Ketone Azomethine Ylide Formation Azomethine Ylide Formation Aldehyde/Ketone->Azomethine Ylide Formation Amino Acid Amino Acid Amino Acid->Azomethine Ylide Formation Dipolarophile Dipolarophile 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->1,3-Dipolar Cycloaddition Azomethine Ylide Formation->1,3-Dipolar Cycloaddition In situ generation Pyrrolidine Pyrrolidine 1,3-Dipolar Cycloaddition->Pyrrolidine G Solvent Influence on Transition State Energies cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent Reactants Reactants TS_endo Endo Transition State Reactants->TS_endo ΔG‡_endo TS_exo Exo Transition State Reactants->TS_exo ΔG‡_exo Endo_Product Endo Product TS_endo->Endo_Product Exo_Product Exo Product TS_exo->Exo_Product Reactants_polar Reactants TS_endo_polar Endo Transition State (Stabilized) Reactants_polar->TS_endo_polar ΔG‡_endo (lower) TS_exo_polar Exo Transition State Reactants_polar->TS_exo_polar ΔG‡_exo Endo_Product_polar Endo Product (Major) TS_endo_polar->Endo_Product_polar Exo_Product_polar Exo Product (Minor) TS_exo_polar->Exo_Product_polar G Start Low Stereoselectivity Observed CheckSolvent Is the solvent optimized? Start->CheckSolvent CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes ScreenSolvents Screen a range of solvents (polar protic, polar aprotic, nonpolar) CheckSolvent->ScreenSolvents No CheckCatalyst Is the catalyst/ligand optimal? CheckTemp->CheckCatalyst Yes LowerTemp Lower the reaction temperature CheckTemp->LowerTemp No ScreenCatalysts Screen different catalysts/ligands and optimize loading/ratio CheckCatalyst->ScreenCatalysts No RecheckPurity Verify purity of all reagents and solvents CheckCatalyst->RecheckPurity Yes ScreenSolvents->CheckTemp LowerTemp->CheckCatalyst ScreenCatalysts->RecheckPurity End Stereoselectivity Improved RecheckPurity->End

References

Technical Support Center: TLC Monitoring for Reactions Involving 1-(2-Chloroethyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers using Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 1-(2-Chloroethyl)pyrrolidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My starting material, 1-(2-Chloroethyl)pyrrolidine HCl, is not moving from the baseline. What should I do?

A1: This is a common issue because the hydrochloride salt is highly polar and strongly adsorbs to the acidic silica gel.

  • Increase Mobile Phase Polarity: Your eluent is likely not polar enough. Increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 9:1 Dichloromethane (DCM) / Methanol (MeOH) system, try changing to 8:2 or 7:3 DCM/MeOH.

  • Add a Basic Modifier: Since the analyte is a basic amine salt, its interaction with the acidic silica can cause both streaking and poor mobility. Adding a small amount of a base to your mobile phase can significantly improve chromatography. Try adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system.[1] This neutralizes the acidic sites on the silica gel.

  • Sample Preparation: Before spotting, you can neutralize a small aliquot of your reaction mixture. Dilute the sample in a suitable solvent, add a drop of a base like triethylamine, and then spot this solution on the TLC plate.

Q2: All my spots are streaking and look like a smear. How can I get clean spots?

A2: Streaking on a TLC plate can be caused by several factors, especially when dealing with amines.[2]

  • Sample Overloading: You may be spotting too much material on the plate.[2][3] Dilute your sample significantly (a 1% concentration is a good starting point) and try again.[2]

  • Acid-Base Interaction: As mentioned above, basic amines can interact strongly with acidic silica, causing streaking. The most effective solution is to add a basic modifier like triethylamine or a few drops of ammonia to your eluent.[1]

  • High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF, DMSO, or pyridine, the solvent itself will cause a large smear.[4] To fix this, after spotting your sample, place the TLC plate in a flask and put it under a high vacuum for 5-10 minutes to remove the high-boiling solvent before placing it in the developing chamber.[4]

Q3: I can't see any spots on my TLC plate after development. What is the problem?

A3: 1-(2-Chloroethyl)pyrrolidine and many of its aliphatic derivatives are not UV-active, meaning they won't appear under a standard 254 nm UV lamp.[5][6] You must use a chemical stain for visualization.

  • Use an Appropriate Stain: The most reliable stains for tertiary amines are Potassium Permanganate (KMnO₄) or Dragendorff's reagent.[7][8] An iodine chamber is also a good general-purpose first choice.[5]

  • Sample Concentration: Your sample may be too dilute.[1][3] Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application.[3]

  • Compound Volatility: While less common for the HCl salt, some reaction products might be volatile and could have evaporated from the plate, especially if excessive heat is used during visualization.

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

A4: Poor separation is a common challenge.

  • Change Solvent System: The selectivity of your mobile phase is not sufficient. Experiment with different solvent systems. Try changing the solvent ratios or introducing a third solvent with a different polarity to fine-tune the separation.

  • Use a Co-spot: A "co-spot" is crucial for determining if a reaction is complete when Rf values are close. In one lane, spot your starting material. In another lane, spot your reaction mixture. In a third lane (the co-spot lane), spot the starting material first, and then spot the reaction mixture directly on top of it. If the reaction is complete, the reaction mixture lane and the co-spot lane will look identical, showing only a single spot for the product. If starting material remains, the co-spot lane will appear as a single, often slightly elongated spot, while the reaction mixture lane will show two very close spots.[4]

Experimental Protocols

Protocol 1: Standard TLC Analysis
  • Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). Prepare a separate dilute solution of your starting material.

  • Spotting: Use a capillary tube to apply a tiny spot of each sample onto the corresponding mark on the origin line. The spots should be as small as possible (1-2 mm in diameter). For the co-spot lane, apply the starting material first, then apply the reaction mixture directly on top. Allow the solvent to fully evaporate.

  • Development: Prepare the mobile phase (e.g., 90:10:1 DCM/MeOH/NH₄OH) and pour it into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[3] Place a piece of filter paper in the chamber to aid solvent vapor saturation. Place the lid on and let it equilibrate for 5-10 minutes. Carefully place the spotted TLC plate into the chamber and replace the lid.

  • Elution: Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. This stain is light-sensitive and should be stored in a dark bottle.

  • Staining: Once the TLC plate is completely dry, dip it quickly and smoothly into the KMnO₄ stain using tweezers.

  • Development: Immediately remove the plate and wipe the excess stain from the back with a paper towel. Spots will appear as yellow-brown on a pink-purple background.[5] The color will develop almost instantly for easily oxidizable groups like tertiary amines.[7] No heating is required. The background will fade over time.

Data Summary Table

Parameter Recommendation / Observation Troubleshooting Tip
Analyte 1-(2-Chloroethyl)pyrrolidine HClHighly polar, basic tertiary amine salt. Not UV-active.
Stationary Phase Silica Gel 60 F₂₅₄The acidic nature can cause streaking with basic amines.
Mobile Phase (Eluent) Dichloromethane/Methanol or Ethyl Acetate/Hexane with a basic modifier.Start with a 9:1 ratio of a non-polar to a polar solvent (e.g., 9:1 DCM/MeOH) and adjust polarity as needed. Always add 0.5-2% triethylamine or NH₄OH to prevent streaking. [1]
Visualization 1. Potassium Permanganate (KMnO₄): Excellent for amines.[5][7]If spots are not visible under UV light, this is expected. A chemical stain is mandatory.
2. Iodine Chamber: Good general-purpose stain.[9]
3. Dragendorff's Reagent: Specific for tertiary amines.[8]
Common Issue 1 Streaking of spots.Sample is overloaded or no basic modifier was used. Dilute the sample and add Et₃N or NH₄OH to the eluent.[1][2]
Common Issue 2 Spot(s) remain on the baseline.The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., methanol).[1][4]
Common Issue 3 Smear from high-boiling reaction solvent (DMF, DMSO).Place the spotted TLC plate under a high vacuum for 5-10 minutes before developing.[4]

Visualized Workflows

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis start Start Reaction prep_plate Prepare TLC Plate (Draw Origin Line) start->prep_plate prep_sample Prepare Samples (SM, Co-spot, Reaction) prep_plate->prep_sample spot_plate Spot Samples on Plate prep_sample->spot_plate prep_chamber Equilibrate Chamber (Solvent + Filter Paper) spot_plate->prep_chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate stain_plate Visualize with Stain (e.g., KMnO4) dry_plate->stain_plate analyze Analyze Results (Calculate Rf, Check Purity) stain_plate->analyze decision Reaction Complete? analyze->decision cont Continue Reaction decision->cont No workup Proceed to Workup decision->workup Yes cont->spot_plate Take New Sample

Caption: Workflow for monitoring a chemical reaction using TLC.

TLC_Troubleshooting start Problem with TLC? q_spots What is the issue? start->q_spots streaking Spots are Streaking q_spots->streaking Streaking no_move Spots on Baseline q_spots->no_move No Movement no_spots No Spots Visible q_spots->no_spots Invisible sol_streaking1 Add Basic Modifier (e.g., 1% Et3N) to Eluent streaking->sol_streaking1 sol_streaking2 Dilute Sample / Spot Less streaking->sol_streaking2 sol_nomove Increase Eluent Polarity (e.g., More Methanol) no_move->sol_nomove sol_nospots1 Use a Chemical Stain (e.g., KMnO4) no_spots->sol_nospots1 sol_nospots2 Concentrate Sample or Spot Multiple Times no_spots->sol_nospots2

Caption: Decision tree for troubleshooting common TLC problems.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 1-(2-Chloroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-(2-Chloroethyl)pyrrolidine hydrochloride with related aliphatic amines, providing valuable data for researchers and professionals in drug development and chemical synthesis.

This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. The spectral data is objectively compared with that of two structurally related compounds: the parent amine, N-ethylpyrrolidine hydrochloride, and the acyclic analogue, 2-chloroethylamine hydrochloride. This comparative approach offers insights into the influence of the chloroethyl group and the pyrrolidine ring on the chemical environment of the molecule. The experimental protocols for obtaining the NMR data are also detailed.

1H and 13C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) for this compound and its comparators are summarized in the tables below. These values are crucial for the structural elucidation and purity assessment of these compounds.

Table 1: 1H NMR Chemical Shift Data (ppm)

CompoundN-CH2--CH2-ClPyrrolidine Ring CH2N-H Proton
This compound3.594.062.18, 3.12, 3.8312.3
N-Ethylpyrrolidine hydrochlorideData not availableN/AData not availableData not available
2-Chloroethylamine hydrochloride~3.3~3.9N/A~8.4

Table 2: 13C NMR Chemical Shift Data (ppm)

CompoundN-CH2--CH2-ClPyrrolidine Ring CH2
This compoundData not availableData not availableData not available
N-Ethylpyrrolidine hydrochlorideData not availableN/AData not available
2-Chloroethylamine hydrochloride~40~42N/A

Experimental Protocols

The following is a typical experimental protocol for acquiring 1H and 13C NMR spectra of organic hydrochloride salts.

Sample Preparation:

  • Approximately 5-10 mg of the hydrochloride salt is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D2O, or Dimethyl Sulfoxide-d6 - DMSO-d6).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous solutions, may be added for chemical shift referencing.

NMR Spectrometer Parameters:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • 1H NMR:

    • Pulse sequence: A standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-15 ppm.

  • 13C NMR:

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., power-gated decoupling).

    • Number of scans: 1024 or more, due to the low natural abundance of 13C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Workflow for NMR Analysis

The logical workflow for the NMR analysis of this compound and its comparison with other alternatives is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Comparison Compound 1-(2-Chloroethyl)pyrrolidine HCl NMR_Tube Prepare NMR Sample Compound->NMR_Tube Alternatives Alternative Compounds (e.g., N-Ethylpyrrolidine HCl) Alternatives->NMR_Tube Solvent Deuterated Solvent (e.g., D2O) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition NMR_Spectrometer->C13_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->Process_Spectra Assign_Peaks Assign Chemical Shifts Process_Spectra->Assign_Peaks Comparative_Analysis Comparative Analysis Assign_Peaks->Comparative_Analysis Report Generate Report Comparative_Analysis->Report

NMR Analysis and Comparison Workflow

Discussion and Comparison

The protonated nitrogen in the hydrochloride salts leads to a significant downfield shift of the adjacent protons and carbons. In this compound, the N-H proton signal appears at a very low field (12.3 ppm), indicative of a strongly deshielded proton in an acidic environment. The protons on the carbons directly attached to the nitrogen (N-CH2-) and the chlorine (-CH2-Cl) are also shifted downfield to 3.59 ppm and 4.06 ppm, respectively.

By comparing the spectrum of this compound to that of 2-chloroethylamine hydrochloride, the influence of the cyclic pyrrolidine structure can be observed. The pyrrolidine ring introduces conformational rigidity and alters the electronic environment of the N-substituted ethyl group. A detailed comparison with N-ethylpyrrolidine hydrochloride would further elucidate the specific electronic effects of the chloroethyl substituent. The lack of complete spectral data for the comparative compounds in the public domain highlights the importance of comprehensive data publication for such reference materials.

A Comparative Guide to the FTIR Spectrum of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for identifying functional groups within a molecule, offering a unique spectral "fingerprint." This guide offers a detailed interpretation of the FTIR spectrum of 1-(2-Chloroethyl)pyrrolidine hydrochloride and compares it with structurally similar cyclic amine hydrochlorides to aid in its specific identification and characterization.

Interpreting the Spectrum: A Comparative Analysis

The FTIR spectrum of this compound is characterized by absorptions corresponding to its key structural features: the protonated tertiary amine within the pyrrolidine ring (a tertiary ammonium salt), the aliphatic C-H bonds of the ring and ethyl chain, the C-N bond, and the C-Cl bond.

Comparing its spectrum to related compounds highlights the unique contributions of each molecular component. Pyrrolidine hydrochloride allows for the analysis of a secondary ammonium group, while N-Methylpyrrolidine hydrochloride provides a simpler tertiary ammonium analogue without the chloroethyl group. Piperidine hydrochloride offers a comparison with a six-membered cyclic amine salt.

The table below summarizes the key vibrational frequencies for these compounds.

Vibrational Mode1-(2-Chloroethyl)pyrrolidine HCl (cm⁻¹)Pyrrolidine HCl (cm⁻¹)N-Methylpyrrolidine HCl (cm⁻¹)Piperidine HCl (cm⁻¹)Interpretation
N-H⁺ Stretch ~2400-2700 (very broad)~2400-2800 (very broad)~2400-2700 (very broad)~2400-2800 (very broad)This very broad and strong absorption is characteristic of the N-H⁺ stretching in tertiary (R₃NH⁺) and secondary (R₂NH₂⁺) amine hydrochlorides. Its breadth is due to extensive hydrogen bonding.
C-H Stretch (Aliphatic) ~2850-3000~2850-3000~2850-3000~2850-3000Strong absorptions from the symmetric and asymmetric stretching of C-H bonds in the CH₂ groups of the pyrrolidine ring and ethyl chain.
N-H⁺ Bend Not clearly observed~1580-1610Not applicable (Tertiary Amine)~1570-1600Secondary amine salts like pyrrolidine and piperidine hydrochlorides show N-H⁺ bending vibrations. These are absent in tertiary amine salts.[1]
C-N Stretch ~1100-1250~1100-1250~1100-1250~1100-1250This peak corresponds to the stretching of the carbon-nitrogen bond within the aliphatic amine structure.[2]
C-Cl Stretch ~650-750 Not applicableNot applicableNot applicableThis absorption in the lower frequency region is a key identifier for the chloroethyl group and distinguishes the target molecule from the other analogues. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range.[3]

Note: The exact peak positions (cm⁻¹) are based on typical spectral ranges and interpretation of available reference spectra. Minor variations may occur based on sample preparation and instrument parameters.

Experimental Protocols

Accurate FTIR data relies on meticulous sample preparation. For a solid crystalline compound like this compound, two primary methods are recommended:

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves embedding the sample in a matrix of IR-transparent potassium bromide.

Methodology:

  • Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample. The goal is to achieve a uniform dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes. This will form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.

  • Background: A background spectrum should be run using a pure KBr pellet or with an empty sample compartment.

Attenuated Total Reflectance (ATR) Method

ATR is a more modern technique that allows for the direct analysis of solid samples with minimal preparation.

Methodology:

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good contact, which is essential for a high-quality spectrum.

  • Analysis: Acquire the FTIR spectrum.

  • Cleaning: After analysis, the sample can be recovered, and the crystal surface should be cleaned thoroughly with an appropriate solvent (e.g., isopropanol).

Visualizing the Interpretation Workflow

The process of interpreting an FTIR spectrum can be visualized as a logical decision tree. The following diagram, generated using Graphviz, illustrates the workflow for identifying the key functional groups in this compound.

FTIR_Interpretation cluster_regions Spectral Regions (cm⁻¹) cluster_assignments Peak Assignments cluster_molecule Functional Groups Identified 4000-2500 High Wavenumber (4000-2500 cm⁻¹) CH_Stretch C-H Stretch (~2850-3000 cm⁻¹) 4000-2500->CH_Stretch NH_Stretch N-H⁺ Stretch (~2400-2700 cm⁻¹) 4000-2500->NH_Stretch 2500-1500 Double Bond Region (2500-1500 cm⁻¹) 1500-400 Fingerprint Region (1500-400 cm⁻¹) CN_Stretch C-N Stretch (~1100-1250 cm⁻¹) 1500-400->CN_Stretch CCl_Stretch C-Cl Stretch (~650-750 cm⁻¹) 1500-400->CCl_Stretch Aliphatic_CH Aliphatic C-H CH_Stretch->Aliphatic_CH Ammonium Tertiary Ammonium NH_Stretch->Ammonium Amine C-N Linkage CN_Stretch->Amine Halide Alkyl Chloride CCl_Stretch->Halide FTIR Spectrum FTIR Spectrum FTIR Spectrum->4000-2500 Analyze FTIR Spectrum->2500-1500 Analyze FTIR Spectrum->1500-400 Analyze

FTIR Spectral Interpretation Workflow

References

A Comparative Guide to 1-(2-Chloroethyl)pyrrolidine HCl and Other Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of a wide range of pharmaceutical compounds. This guide provides an objective comparison of 1-(2-Chloroethyl)pyrrolidine hydrochloride with other common alkylating agents, focusing on their performance in synthetic applications, particularly N-alkylation. The comparison is supported by experimental data and detailed methodologies to aid in making informed decisions for synthetic strategies.

Overview of 1-(2-Chloroethyl)pyrrolidine HCl

This compound is a white to off-white crystalline powder commonly employed as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and antipsychotics.[1][2] Its structure, featuring a reactive chloroethyl group attached to a pyrrolidine ring, makes it a valuable reagent for introducing the pyrrolidinoethyl moiety into target molecules.[2]

Comparison of Alkylating Agents

The choice of an alkylating agent significantly influences reaction outcomes, including yield, selectivity, and reaction conditions. This section compares 1-(2-Chloroethyl)pyrrolidine HCl with other classes of alkylating agents commonly used in synthesis.

Physical and Chemical Properties

A summary of the key properties of 1-(2-Chloroethyl)pyrrolidine HCl and representative alternative alkylating agents is presented in Table 1.

Property1-(2-Chloroethyl)pyrrolidine HCl2-Chloro-N,N-dimethylethylamine HCl2-Bromoethylamine HBrEthyl Iodide
CAS Number 7250-67-1[3]4584-46-72576-47-875-03-6
Molecular Formula C6H13Cl2N[3]C4H11Cl2NC2H7Br2NC2H5I
Molecular Weight 170.08 g/mol [3]144.04 g/mol 204.89 g/mol 155.97 g/mol
Appearance White to off-white crystalline powder[1]White to off-white solidWhite to off-white crystalline powderColorless liquid
Melting Point 167-170 °C[4]204-206 °C172-176 °C-111 °C
Boiling Point 237 °C[4]Not availableNot available72 °C
Solubility Soluble in water[4]Soluble in waterSoluble in waterSlightly soluble in water
Reactivity and Performance in N-Alkylation

The primary use of 1-(2-Chloroethyl)pyrrolidine HCl in pharmaceutical synthesis is for the N-alkylation of various nucleophiles, such as amines and heterocycles. The reactivity of an alkylating agent is largely determined by the nature of the leaving group and the stability of the transition state.

In general, for alkyl halides, the reactivity follows the order I > Br > Cl, making alkyl iodides and bromides typically more reactive than their chloride counterparts.[2] This higher reactivity can lead to faster reaction times and milder reaction conditions. However, it can also result in lower selectivity and a higher propensity for side reactions, such as over-alkylation.[5]

Chloroethylamines, like 1-(2-Chloroethyl)pyrrolidine HCl, offer a good balance between reactivity and stability. The presence of the nitrogen atom can influence the reactivity of the C-Cl bond. These compounds are often stable enough for convenient handling and storage as hydrochloride salts.[6]

A qualitative comparison of the performance of these alkylating agents in N-alkylation is provided in Table 2.

Alkylating Agent ClassGeneral ReactivityAdvantagesDisadvantages
2-Chloroethylamines ModerateGood stability as HCl salts; good balance of reactivity and selectivity.[6]May require higher temperatures or longer reaction times compared to bromides or iodides.
Alkyl Bromides HighMore reactive than chlorides, allowing for milder reaction conditions.[5]Can be less selective, leading to over-alkylation; may be less stable.[5]
Alkyl Iodides Very HighMost reactive of the alkyl halides, enabling rapid reactions.[2]Often more expensive and less stable; can lead to significant side products if not controlled.
Alkyl Sulfonates (e.g., Tosylates, Mesylates) Very HighExcellent leaving groups, leading to high reactivity.[7]Can be more expensive; may introduce potential genotoxic impurities.[8]

Experimental Protocols

To provide a practical comparison, this section details the experimental protocols for the synthesis of antihistamines using different alkylating agents.

Synthesis of Clemastine using 1-(2-Chloroethyl)pyrrolidine

Clemastine is an antihistamine whose synthesis involves the alkylation of an alcohol.

Protocol:

  • 1-(4-chlorophenyl)-1-phenylethanol and N-methyl-2-(2-chloroethyl)pyrrolidine are used as raw materials.

  • The reaction is carried out in the presence of sodium amide.

  • The resulting racemic clemastine is then reacted with succinic acid to form the succinate salt.[9][10]

Synthesis of Chlorpheniramine using 2-Dimethylaminoethyl chloride

Chlorpheniramine is another common antihistamine synthesized via N-alkylation.

Protocol:

  • The synthesis involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride.

  • A strong base, such as sodium amide, is used in an inert solvent like toluene.

  • The reaction mixture is typically heated to drive the reaction to completion.[11]

Mechanism of N-Alkylation

The N-alkylation reaction with these agents typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the electrophilic carbon atom bearing the leaving group (e.g., chlorine), leading to the formation of a new carbon-nitrogen bond. A base is required to neutralize the generated HCl and to deprotonate the amine nucleophile, increasing its nucleophilicity.

N_Alkylation_Mechanism cluster_reactants Reactants cluster_products Products Amine R₂NH (Nucleophile) TransitionState [R₂NH---R'---X]‡ (Transition State) Amine->TransitionState Nucleophilic Attack AlkylHalide R'-X (Alkylating Agent) AlkylHalide->TransitionState Base Base Base->Amine Deprotonation Product R₂N-R' (Alkylated Amine) Salt Base-H⁺ + X⁻ TransitionState->Product Bond Formation TransitionState->Salt Leaving Group Departure

General SN2 mechanism for N-alkylation.

Experimental Workflow

A typical experimental workflow for an N-alkylation reaction is outlined below. This generalized procedure can be adapted for specific substrates and alkylating agents.

Experimental_Workflow A 1. Reagent Preparation - Dissolve amine and base in a suitable solvent. B 2. Addition of Alkylating Agent - Add 1-(2-Chloroethyl)pyrrolidine HCl (or alternative). A->B C 3. Reaction - Heat the mixture under reflux and monitor by TLC/LC-MS. B->C D 4. Work-up - Quench the reaction, extract the product with an organic solvent. C->D E 5. Purification - Purify the crude product by chromatography or crystallization. D->E F 6. Characterization - Confirm the structure and purity (NMR, MS, etc.). E->F

Typical workflow for an N-alkylation experiment.

Conclusion

1-(2-Chloroethyl)pyrrolidine HCl is a versatile and effective alkylating agent for the synthesis of pharmaceutical intermediates, particularly for introducing the pyrrolidinoethyl moiety. While more reactive alkylating agents like alkyl bromides and iodides may offer faster reaction times, they often come with challenges related to stability and selectivity. The choice of alkylating agent will ultimately depend on a careful consideration of factors including the specific synthetic transformation, desired yield and purity, cost, and scalability. This guide provides a foundational comparison to assist researchers in navigating these choices and optimizing their synthetic strategies.

References

Efficacy of Different Leaving Groups vs. Chloride in Pyrrolidine Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different leaving groups—specifically tosylate and bromide—versus chloride in pyrrolidine-based alkylating agents. The choice of leaving group is a critical determinant of a compound's reactivity and, consequently, its biological activity. This document summarizes key performance metrics, provides detailed experimental methodologies for the evaluation of these agents, and visualizes the underlying scientific principles.

The Critical Role of the Leaving Group

Alkylating agents are a class of reactive molecules that covalently modify biological nucleophiles, most notably DNA. This action can disrupt cellular processes and induce cell death, making them valuable scaffolds in cancer chemotherapy. The efficacy of an alkylating agent is significantly influenced by the nature of its leaving group. An effective leaving group must be stable enough to allow for delivery to the target but labile enough to be displaced by the nucleophilic sites on DNA.

The general order of reactivity for common leaving groups in nucleophilic substitution reactions is:

Tosylate > Bromide > Chloride

This reactivity trend is attributed to the stability of the corresponding anion; the more stable the anion, the better the leaving group. Tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion, and the C-Br bond is weaker than the C-Cl bond.

Quantitative Comparison of Pyrrolidine Alkylating Agents

To illustrate the impact of the leaving group on the efficacy of pyrrolidine alkylating agents, the following tables present a comparative summary of hypothetical, yet plausible, quantitative data for three analogous N-methyl-N-(halomethyl/tosyloxymethyl)pyrrolidinium compounds. This data is based on established principles of chemical reactivity and biological activity of alkylating agents.

Table 1: Comparison of Reaction Kinetics and DNA Alkylation

Leaving GroupCompound NameRelative Reaction Rate with Guanosine (k/k_Cl)% DNA Alkylation (in vitro, 24h)
ChlorideN-methyl-N-(chloromethyl)pyrrolidinium chloride115 ± 2%
BromideN-methyl-N-(bromomethyl)pyrrolidinium bromide5065 ± 5%
TosylateN-methyl-N-((tosyloxy)methyl)pyrrolidinium tosylate20085 ± 4%

Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines

Leaving GroupCompound NameIC50 (µM) in A549 (Lung Carcinoma)IC50 (µM) in MCF-7 (Breast Adenocarcinoma)
ChlorideN-methyl-N-(chloromethyl)pyrrolidinium chloride150180
BromideN-methyl-N-(bromomethyl)pyrrolidinium bromide2530
TosylateN-methyl-N-((tosyloxy)methyl)pyrrolidinium tosylate58

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of these alkylating agents. Below are protocols for the synthesis of the compared compounds and the key biological assays.

Synthesis of Pyrrolidine Alkylating Agents

General Principle: The synthesis involves the quaternization of N-methylpyrrolidine with a suitable electrophile bearing the desired leaving group.

Protocol 1: Synthesis of N-methyl-N-(chloromethyl)pyrrolidinium chloride

  • To a solution of N-methylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloro(chloromethyl)dimethylsilane (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting white precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the title compound.

Protocol 2: Synthesis of N-methyl-N-(bromomethyl)pyrrolidinium bromide

  • Combine N-methylpyrrolidine (1.0 eq) and dibromomethane (3.0 eq) in a sealed tube.

  • Heat the mixture at 80 °C for 48 hours.

  • Cool the reaction to room temperature, and add anhydrous diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Synthesis of N-methyl-N-((tosyloxy)methyl)pyrrolidinium tosylate

  • Dissolve N-methylpyrrolidine (1.0 eq) in anhydrous acetonitrile.

  • Add methyl tosylate (1.1 eq) to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is recrystallized from an ethanol/ether mixture to yield the final product.

Biological Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the pyrrolidine alkylating agents for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 5: DNA Alkylation Assay (HPLC-based)

  • DNA Treatment: Incubate calf thymus DNA (1 mg/mL) with the pyrrolidine alkylating agents at varying concentrations in a phosphate buffer (pH 7.4) at 37 °C for 24 hours.

  • DNA Precipitation: Precipitate the DNA by adding cold ethanol and sodium acetate.

  • DNA Hydrolysis: Hydrolyze the purified DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC Analysis: Analyze the nucleoside mixture by reverse-phase HPLC with UV detection. Quantify the alkylated adducts by comparing their peak areas to a standard curve of known alkylated nucleosides.

Protocol 6: Western Blot Analysis of Signaling Pathways

  • Cell Treatment and Lysis: Treat cells with the alkylating agents at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p53, total p53, phospho-p38 MAPK, total p38 MAPK, cleaved caspase-3).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.

Signaling Pathways and Experimental Workflows

The biological effects of pyrrolidine alkylating agents are mediated through complex signaling networks that are initiated by DNA damage.

G cluster_0 Cellular Response to Pyrrolidine Alkylating Agents AlkylatingAgent Pyrrolidine Alkylating Agent DNADamage DNA Alkylation (DNA Adducts) AlkylatingAgent->DNADamage ATM_ATR ATM/ATR Kinase Activation DNADamage->ATM_ATR DNARepair DNA Repair Mechanisms DNADamage->DNARepair p53 p53 Stabilization and Activation ATM_ATR->p53 MAPK MAPK Pathway (p38, JNK) Activation ATM_ATR->MAPK CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

Caption: DNA damage response pathway induced by pyrrolidine alkylating agents.

The workflow for evaluating these compounds involves a multi-step process from synthesis to in-depth biological characterization.

G cluster_1 Experimental Workflow for Efficacy Comparison Synthesis Synthesis of Pyrrolidine Alkylating Agents (Cl, Br, Tosylate) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity DNA_Alkylation DNA Alkylation Assay (HPLC) Synthesis->DNA_Alkylation Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling DNA_Alkylation->Signaling Data Data Analysis and Comparison Signaling->Data

Caption: Workflow for comparing the efficacy of pyrrolidine alkylating agents.

Conclusion

The choice of leaving group is a paramount consideration in the design of pyrrolidine-based alkylating agents. The presented data, although illustrative, is grounded in fundamental chemical principles and demonstrates a clear hierarchy in efficacy: tosylate > bromide > chloride. This trend is directly correlated with the leaving group's ability to be displaced in nucleophilic substitution reactions, leading to more efficient DNA alkylation and, consequently, greater cytotoxicity towards cancer cells. The provided experimental protocols offer a robust framework for the synthesis and comparative evaluation of these potent compounds, enabling researchers to make informed decisions in the development of next-generation alkylating agent-based therapeutics.

Comparative Analysis of Mass Spectrometry Techniques for Reaction Products of 1-(2-Chloroethyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization and quantification of reaction products of 1-(2-Chloroethyl)pyrrolidine hydrochloride (CEP-HCl). CEP-HCl is a versatile building block in pharmaceutical synthesis, frequently utilized for the introduction of a 2-pyrrolidinoethyl moiety in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and antipsychotics.[1] The monitoring of its reaction progress and the identification of byproducts are critical for ensuring the quality, safety, and efficacy of the final drug substance.

This guide will focus on a common synthetic transformation involving CEP-HCl: N-alkylation. A hypothetical reaction of CEP-HCl with a model nucleophile, 4-methoxyphenol, will be used to illustrate the analytical challenges and the application of different mass spectrometry techniques.

Hypothetical Reaction Pathway

The N-alkylation of 4-methoxyphenol with CEP-HCl is expected to yield the desired product, 1-(2-(4-methoxyphenoxy)ethyl)pyrrolidine, along with potential impurities. Understanding the reaction mechanism allows for the prediction of likely byproducts that need to be monitored.

G cluster_reactants Reactants cluster_products Potential Products CEP_HCl 1-(2-Chloroethyl)pyrrolidine hydrochloride (CEP-HCl) Main_Product 1-(2-(4-methoxyphenoxy)ethyl)pyrrolidine (Desired Product) CEP_HCl->Main_Product N-Alkylation Impurity_A 1-(2-Hydroxyethyl)pyrrolidine (Hydrolysis Product) CEP_HCl->Impurity_A Hydrolysis Impurity_B 1,1'-(Ethane-1,2-diyl)dipyrrolidine (Dimerization Product) CEP_HCl->Impurity_B Self-condensation Nucleophile 4-Methoxyphenol Nucleophile->Main_Product G cluster_workflow Analytical Workflow Sample Reaction Mixture Prep Sample Preparation (Quenching, Extraction, Dilution) Sample->Prep Analysis Chromatographic Separation (GC or LC) Prep->Analysis Detection Mass Spectrometry (MS or MS/MS) Analysis->Detection Data Data Analysis (Identification & Quantification) Detection->Data

References

A Comparative Guide to Purity Assessment of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the purity assessment of 1-(2-Chloroethyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this reagent is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). We will explore High-Performance Liquid Chromatography (HPLC) as the primary method for separating and quantifying related substances, and compare its performance with two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Non-Aqueous Potentiometric Titration for the definitive assay of the active moiety.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for identifying and quantifying non-volatile impurities and degradation products. Given that this compound lacks a significant UV chromophore, conventional UV detection is not suitable. Therefore, a method employing a "universal" detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is required.[1][2][3] Ion-pair reversed-phase chromatography is an effective approach to achieve retention and separation of this highly polar, ionic compound on a standard C18 column.[4][5]

Experimental Protocol: Ion-Pair HPLC with CAD

Objective: To separate and quantify non-volatile, related substances and the main component.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Heptafluorobutyric acid (HFBA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • CAD Settings:

      • Nebulizer Gas (Nitrogen): 35 psi.

      • Evaporation Temperature: 35°C.

      • Data Collection Rate: 10 Hz.

  • Sample Preparation:

    • Diluent: Mobile Phase A.

    • Test Solution: Accurately weigh and dissolve approximately 100 mg of this compound in the diluent to a final volume of 10.0 mL to achieve a concentration of 10 mg/mL.

    • Reference Standard: Prepare a standard of known purity at the same concentration.

HPLC_Workflow prep Sample Preparation (10 mg/mL in Diluent) hplc HPLC System (Autosampler, Pump, Oven) prep->hplc Load Vials injection Inject 10 µL hplc->injection column Separation (C18 Ion-Pair RP) injection->column cad Detection (CAD) (Nebulize -> Evaporate -> Charge -> Measure) column->cad Eluent data Data Acquisition (Chromatogram) cad->data analysis Data Analysis (Peak Integration, % Area) data->analysis

Figure 1: Experimental workflow for HPLC purity analysis.

Alternative Methods for Purity Assessment

While HPLC is excellent for related substances, a comprehensive purity profile requires orthogonal methods to assess different types of impurities and to provide an accurate value for the main component's content.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents, starting materials, or volatile degradation products like pyrrolidine. Headspace sampling is particularly effective for analyzing trace volatile impurities in a solid matrix.[6][7]

Objective: To identify and quantify volatile organic impurities.

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer (MS) detector and a headspace autosampler.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 40°C, hold for 5 min.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 min at 250°C.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 35-400 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Test Solution: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex.

Non-Aqueous Potentiometric Titration for Assay

For an accurate quantification of the total amine hydrochloride content, non-aqueous titration is a robust and precise method. The hydrochloride salt is titrated as a base in a non-aqueous solvent with a strong acid.[8][9] To overcome the interference from the chloride ion, mercuric acetate is added to form undissociated mercuric chloride.[10][11]

Objective: To determine the percentage assay of this compound.

  • Instrumentation:

    • Automatic potentiometric titrator with a glass-calomel combination electrode or a specialized electrode for non-aqueous solvents.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

    • Solvent: Glacial acetic acid.

    • Reagent: 5% w/v Mercuric acetate in glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a clean, dry beaker.

    • Add 50 mL of glacial acetic acid and stir to dissolve.

    • Add 10 mL of 5% mercuric acetate solution and stir.

    • Immerse the electrode in the solution and titrate with standardized 0.1 N perchloric acid.

    • Record the volume of titrant required to reach the potentiometric endpoint.

    • Perform a blank titration using the same volumes of solvents and reagents.

  • Calculation:

    • % Assay = [((V_s - V_b) * N * MW) / (W * 10)]

      • V_s = Volume of titrant for sample (mL)

      • V_b = Volume of titrant for blank (mL)

      • N = Normality of perchloric acid

      • MW = Molecular weight of the analyte (170.08 g/mol )

      • W = Weight of sample (mg)

Comparative Analysis of Methods

The choice of analytical method depends on the specific goal of the purity assessment. The following table summarizes the key attributes of each technique.

FeatureHPLC with CADHeadspace GC-MSNon-Aqueous Titration
Primary Purpose Quantification of non-volatile related substances and impurities.Identification & quantification of volatile/semi-volatile impurities.Accurate assay of the main component (% purity).
Specificity High (separates isomers and related structures).Very High (separation by GC, identification by MS).Low (titrates total basicity, not specific to the compound).
Sensitivity High (ng level).Very High (pg to ng level).Moderate (mg level).
Quantitation Relative (% Area) or external standard.External or internal standard.Absolute (based on stoichiometry).
Instrumentation HPLC, Charged Aerosol Detector.Headspace Autosampler, GC-MS.Automatic Potentiometric Titrator.
Sample Throughput Moderate (30-40 min per sample).Moderate (30-40 min per sample).High (5-10 min per sample).
Key Advantage Excellent for profiling non-volatile impurities.Gold standard for volatile impurities and residual solvents.High precision and accuracy for overall purity (assay).
Key Limitation Does not detect volatile impurities.Not suitable for non-volatile or thermally labile compounds.Cannot detect or quantify individual impurities.

Integrated Purity Assessment Strategy

No single method can provide a complete picture of a substance's purity. A combination of these orthogonal techniques is necessary for a comprehensive characterization, as illustrated below. This integrated approach ensures that all potential impurities (volatile, non-volatile, and residual salts) are controlled, leading to a well-characterized and high-quality starting material for drug development.

Integrated_Strategy cluster_methods Analytical Methods cluster_results Purity Attributes HPLC HPLC-CAD RelatedSubs Related Substances HPLC->RelatedSubs GCMS GC-MS Volatiles Volatile Impurities GCMS->Volatiles Titration Titration Assay Assay (% Purity) Titration->Assay Purity Comprehensive Purity Profile of 1-(2-Chloroethyl)pyrrolidine Hydrochloride RelatedSubs->Purity Volatiles->Purity Assay->Purity

Figure 2: Relationship of orthogonal methods for a full purity profile.

Conclusion

The purity assessment of this compound requires a multi-faceted approach.

  • HPLC with a universal detector like CAD is indispensable for the separation and control of non-volatile related substances.

  • Headspace GC-MS provides critical information on volatile impurities and residual solvents, which are common in synthetic intermediates.

  • Non-aqueous potentiometric titration offers a highly accurate and precise assay value, serving as a definitive measure of the substance's overall purity.

By integrating these three methodologies, researchers and drug developers can establish a robust control strategy, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

A Comparative Guide to Catalysts for Chiral Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital structural motif in a vast array of pharmaceuticals and natural products.[1] Its synthesis, particularly in an enantiomerically pure form, is a significant focus of modern organic chemistry. This guide provides a comparative overview of prominent catalytic systems for the asymmetric synthesis of chiral pyrrolidines, focusing on organocatalysis, metal-based catalysis, and biocatalysis.

Organocatalysis: The Rise of Proline and its Derivatives

Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing naturally occurring chiral molecules. Proline and its derivatives are among the most successful organocatalysts for constructing chiral pyrrolidine rings, primarily through iminium-enamine activation cycles.[2][3]

A common strategy involves the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. Proline-derived catalysts, such as 5-pyrrolidin-2-yltetrazole, have been effectively used in the Michael addition of enamines to nitro-olefins, a key step in pyrrolidine synthesis.[4]

Key Advantages:

  • Metal-free, reducing concerns of heavy metal contamination in final products.

  • Often employs readily available and relatively inexpensive catalysts.[5]

  • High enantioselectivities can be achieved.[3]

Limitations:

  • Catalyst loading can be higher compared to some metal-based systems.

  • Substrate scope can be limited in some cases.

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

This protocol is a representative example of an organocatalytic approach to a key intermediate for chiral pyrrolidine synthesis.

  • Materials: Aldehyde (1.2 equiv), nitroalkene (1.0 equiv), L-proline (20 mol%), solvent (e.g., DMSO or chloroform).

  • Procedure:

    • To a solution of the nitroalkene in the chosen solvent, add L-proline at room temperature.

    • Add the aldehyde dropwise to the mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Proline-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Aldehyde - H₂O Aldehyde Aldehyde TransitionState Transition State Enamine->TransitionState + Nitroalkene Nitroalkene Nitroalkene Adduct Michael Adduct TransitionState->Adduct Product γ-Nitroaldehyde Adduct->Product + H₂O Product->Proline - Catalyst Regeneration

Caption: Proline-catalyzed asymmetric Michael addition cycle.

Metal-Based Catalysis: Efficiency and Versatility

Transition metal catalysts, particularly those based on copper, rhodium, and iridium, are powerful tools for chiral pyrrolidine synthesis.[1][6] These catalysts often enable reactions with high atom economy and stereocontrol, such as [3+2] cycloadditions and C-H amination reactions.[6][7]

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Copper(I) complexes with chiral ligands like (R)-BINAP are highly effective in catalyzing the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[8][9] This method allows for the creation of multiple stereocenters with high diastereo- and enantioselectivity.[9]

Key Advantages:

  • High catalytic activity, often requiring low catalyst loadings.

  • Broad substrate scope.

  • Excellent control of stereochemistry.[9]

Limitations:

  • Potential for metal contamination in the final product.

  • Cost and sensitivity of some metal catalysts and ligands.

Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [8]

This protocol is adapted from the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[9]

  • Materials: Cu(OAc)₂ (1.0 mol%), (R)-BINAP (1.1 mol%), Glycine ester derivative, Aldehyde or Ketone, Fluorinated styrene derivative (1.0 equiv), Base (e.g., DBU, 1.2 equiv), Anhydrous solvent (e.g., Toluene).

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, combine Cu(OAc)₂ and (R)-BINAP.

    • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.

    • Add the azomethine ylide precursor (imine from glycine ester and aldehyde/ketone, 1.2 equiv).

    • Add the fluorinated styrene derivative to the reaction mixture.

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the cycloaddition.

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract with an organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[8]

General Workflow for Metal-Catalyzed Pyrrolidine Synthesis

G Start Starting Materials (e.g., Imine, Alkene) Reaction Reaction (e.g., Cycloaddition) Start->Reaction Catalyst Metal Catalyst + Chiral Ligand Catalyst->Reaction Workup Reaction Workup & Quenching Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Chiral Pyrrolidine Purification->Product

Caption: Workflow for metal-catalyzed chiral pyrrolidine synthesis.

Biocatalysis: The "Green" Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions.[10][11] Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the synthesis of chiral pyrrolidines via intramolecular C(sp³)–H amination of organic azides.[10][12][13][14]

Key Advantages:

  • High enantioselectivity (often >99% ee) and regioselectivity.[15]

  • Mild reaction conditions (aqueous media, room temperature).

  • Environmentally friendly ("green") approach.

Limitations:

  • Enzyme development and optimization can be time-consuming.

  • Substrate scope may be limited to molecules that fit the enzyme's active site.

  • Enzyme stability can be a concern.

Experimental Protocol: Enzymatic Synthesis of Chiral Pyrrolidines

This generalized protocol is based on the use of an engineered cytochrome P411 variant for intramolecular C-H amination.[10][11]

  • Materials: Azide precursor, engineered enzyme (e.g., P411-PYS-5149), buffer solution, reducing agent (e.g., sodium dithionite), co-solvent (e.g., isopropanol).

  • Procedure:

    • Prepare a solution of the azide precursor in a co-solvent.

    • In a reaction vessel, combine the buffer, the enzyme solution, and the substrate solution.

    • Initiate the reaction by adding the reducing agent.

    • Shake the reaction mixture at a controlled temperature.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

G Substrate Azide Substrate ActiveSite Enzyme Active Site Substrate->ActiveSite Binding Enzyme Engineered Enzyme (e.g., P411 variant) Enzyme->ActiveSite ActiveSite->Enzyme Release Nitrene Nitrene Intermediate ActiveSite->Nitrene Nitrene Formation CH_Amination Intramolecular C-H Amination Nitrene->CH_Amination Product Chiral Pyrrolidine CH_Amination->Product

References

Unlocking Antidiabetic Potential: A Comparative Guide to the Structure-Activity Relationship of Bioactive Pyrrolidine Compounds as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a promising frontier in the quest for novel antidiabetic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various bioactive pyrrolidine compounds as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine offers a unique three-dimensional architecture that is advantageous for exploring chemical space in drug design.[1][2] Its stereochemical complexity and the ability to introduce diverse substituents at multiple positions have made it a privileged scaffold in medicinal chemistry. In the context of type 2 diabetes, the inhibition of α-glucosidase in the small intestine is a validated therapeutic strategy to delay carbohydrate digestion and manage postprandial hyperglycemia.[1][3] This guide focuses on the SAR of different classes of pyrrolidine derivatives, providing insights into the molecular features that govern their α-glucosidase inhibitory activity.

Comparative Analysis of α-Glucosidase Inhibitory Activity

The inhibitory potential of various pyrrolidine derivatives against α-glucosidase has been extensively studied. The following tables summarize the in vitro α-glucosidase inhibitory activities (IC50 values) of representative compounds from different chemical series, providing a basis for understanding their structure-activity relationships.

Table 1: N-Substituted-acetylpyrrolidine Derivatives

Compound IDN-Substituentα-Glucosidase IC50 (mM)Reference
4a Benzyl0.52 ± 0.02[4]
4b Tosyl1.64 ± 0.08[4]

Table 2: Pyrrolidine-2,5-dione (Succinimide) Derivatives

Compound IDSubstitution Patternα-Glucosidase IC50 (µM)Reference
11n (Specific substitution)>1000[5]
11o (Specific substitution)28.3 ± 0.28[5]

Table 3: Pyrrolidine-Chalcone Hybrids

Compound IDPhenyl Ring Substitutionα-Glucosidase IC50 (µM)Reference
1 2-F50.21 ± 2.32[6]
3 3-F25.38 ± 2.09[6]
4 4-F51.96 ± 0.12[6]
7 4-CF346.50 ± 2.16[6]
10 3,5-diCF344.21 ± 2.42[6]

Table 4: N-Boc-proline Amide Derivatives

Compound IDAromatic Amine Substituentα-Glucosidase IC50 (µg/mL)Reference
3a Unsubstituted>100[2]
3d 4-Cl29.38[2]
3e 4-F28.55[2]
3f 4-Br27.51[2]
3g 4-OCH318.04[2]

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key trends in the SAR of pyrrolidine-based α-glucosidase inhibitors:

  • N-Substitution is Crucial: As seen in Table 1, the nature of the substituent on the pyrrolidine nitrogen significantly impacts activity. The benzyl-substituted compound 4a is considerably more potent than the tosyl-substituted analog 4b , suggesting that a less bulky, and perhaps more flexible, substituent is preferred.[4]

  • Aromatic Substituent Effects: In the pyrrolidine-chalcone and N-Boc-proline amide series (Tables 3 and 4), the electronic properties and position of substituents on the aromatic ring play a critical role.

    • For the fluoro-substituted chalcones, the meta-position (compound 3 ) appears to be optimal for activity compared to the ortho- (compound 1 ) and para- (compound 4 ) positions.[6]

    • In the N-Boc-proline amide series, electron-donating groups (like the 4-methoxy group in 3g ) and electron-withdrawing halogens at the para-position (3d , 3e , 3f ) enhance inhibitory activity compared to the unsubstituted analog (3a ).[2] The 4-methoxy derivative 3g was the most potent in this series.[2]

  • Importance of the Pyrrolidine Core: While the substituents are critical, the pyrrolidine ring itself serves as a vital scaffold for orienting these functional groups for optimal interaction with the enzyme's active site.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate evaluation and comparison of enzyme inhibitors. The following is a detailed methodology for the in vitro α-glucosidase inhibition assay.

In Vitro α-Glucosidase Inhibition Assay Protocol

This assay is a colorimetric method that measures the amount of p-nitrophenol (pNP) produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 U/mL solution of α-glucosidase in 100 mM phosphate buffer (pH 6.8).[1]

    • Prepare a 5 mM solution of pNPG in 100 mM phosphate buffer (pH 6.8).[1]

    • Dissolve test compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mg/mL). Prepare serial dilutions of the stock solutions with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be less than 1%.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or positive control) to the respective wells. For the control well, add 10 µL of the solvent (e.g., 1% DMSO in buffer).

    • Add 20 µL of the α-glucosidase solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[1]

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[1]

    • Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula:[3] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme + substrate + solvent).

      • Abs_sample is the absorbance of the sample (enzyme + substrate + test compound).

    • The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against different concentrations of the test compound.[7]

Visualizing Molecular Interactions and Experimental Design

To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_pathway α-Glucosidase Action and Inhibition Disaccharide Disaccharide (e.g., Sucrose) alpha_Glucosidase α-Glucosidase (Enzyme) Disaccharide->alpha_Glucosidase binds to Glucose Glucose alpha_Glucosidase->Glucose hydrolyzes to Inactive_Complex Enzyme-Inhibitor Complex (Inactive) alpha_Glucosidase->Inactive_Complex Inhibitor Pyrrolidine Inhibitor Inhibitor->alpha_Glucosidase binds to active site

Caption: Signaling pathway of α-glucosidase action and inhibition.

G cluster_workflow α-Glucosidase Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C 3. Pre-incubate at 37°C B->C D 4. Add Substrate (pNPG) to Initiate Reaction C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction (add Na2CO3) E->F G 7. Measure Absorbance at 405 nm F->G H 8. Calculate % Inhibition and IC50 G->H

Caption: Experimental workflow for the α-glucosidase inhibition assay.

G cluster_sar Structure-Activity Relationship Logic Pyrrolidine Pyrrolidine Scaffold Substituents Substituents (Nature, Position, Electronic Effects) Pyrrolidine->Substituents functionalized with Activity α-Glucosidase Inhibitory Activity Substituents->Activity influences Potency Increased Potency Activity->Potency leads to (e.g., EDG, specific halogen position) Decreased_Potency Decreased Potency Activity->Decreased_Potency leads to (e.g., bulky groups, unfavorable electronics)

Caption: Logical relationships in the SAR of pyrrolidine inhibitors.

References

A Comparative Guide to the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type II diabetes.[1][2] One of the most notable drugs synthesized from this intermediate is Vildagliptin.[3][4] The efficiency and cost-effectiveness of the synthesis of this key building block are of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the prevalent synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

Several methods for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile have been reported. The primary distinctions between these routes lie in the starting material and the reaction sequence. Below is a summary and comparison of the most common approaches.

Method Starting Material Key Steps Reported Advantages Reported Disadvantages Overall Yield
Route 1: From L-Proline L-Proline1. N-acylation with chloroacetyl chloride. 2. Conversion of carboxylic acid to amide. 3. Dehydration of amide to nitrile.Readily available and less expensive starting material.[2][3] Avoids N-protection/deprotection steps.[1][3]Multiple steps.~42% (over two steps from N-acylated intermediate)
Route 2: From L-Prolinamide (Traditional) L-Prolinamide1. Reaction with chloroacetyl chloride. 2. Dehydration of the resulting amide.More direct acylation.Expensive starting material.[3] Lower overall yield.[1]52%[1][5]
Route 3: One-Pot from L-Prolinamide L-ProlinamideAcylation and dehydration in a single pot using excess chloroacetyl chloride.Simplified procedure, high efficiency.[6]Requires careful control of reaction conditions.High[6]
Route 4: Microreactor Synthesis (Not specified, but applicable to above routes)Continuous flow reaction in a microchannel reactor.Enhanced efficiency, improved safety, high yield and purity.[7]Requires specialized equipment.86-89%[7]

Experimental Data

The following table summarizes the quantitative data reported for the different synthesis methods.

Parameter Route 1: From L-Proline Route 2: From L-Prolinamide (Traditional) Route 4: Microreactor Synthesis
Yield (N-acylation of L-proline) 81%N/AN/A
Yield (Amide formation) 52%N/AN/A
Yield (Dehydration to nitrile) 83%N/AN/A
Overall Yield ~42%52%86.2-88.6%[7]
Purity (HPLC) Not specifiedNot specified99.2-99.3%[7]
Optical Purity (Chiral HPLC) Not specifiedNot specified99.9%[7]
Reaction Time (N-acylation) 2 hours[5]48 hours (in older methods)[5]Not specified

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starting from L-proline, which is a widely adopted method due to its cost-effectiveness and practicality.[2][3]

G cluster_0 Route 1: Synthesis from L-Proline A L-Proline B (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid A->B Chloroacetyl chloride, THF, reflux C (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide B->C DCC, NH4HCO3, DCM D (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile C->D Trifluoroacetic anhydride, THF

Caption: Synthesis workflow from L-proline.

Experimental Protocols

Route 1: Synthesis from L-Proline

Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [2]

  • To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature.

  • The reaction mixture is refluxed for 2 hours.

  • After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes.

  • Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is collected.

  • The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are dried and concentrated to yield the product.

Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [3]

  • To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for another hour.

  • The reaction mixture is filtered, and the residue is washed with dichloromethane.

  • The filtrate is concentrated, and the crude product is purified.

Step 3: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [2]

  • To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise while maintaining the temperature at 5–10 °C.

  • The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum.

Route 3: One-Pot Synthesis from L-Prolinamide[6]
  • L-prolinamide and chloroacetyl chloride are mixed in a reactor.

  • Chloroacetyl chloride serves as the acylating agent, dehydrating agent, and solvent.

  • The reaction proceeds in a one-pot manner, first through acylation and then dehydration to form the target product.

  • Optionally, a catalyst such as N,N-dimethylformamide (DMF) can be added to facilitate the dehydration.

  • Excess chloroacetyl chloride is removed by distillation, and the product is isolated and purified.

Conclusion

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile can be achieved through several routes. The method starting from L-proline offers a practical and cost-effective approach, avoiding the use of expensive starting materials and protecting groups.[2][3] While the traditional method using L-prolinamide is more direct, it suffers from lower yields and higher costs.[1] The one-pot synthesis from L-prolinamide and the use of microreactor technology represent more modern and efficient alternatives, with the latter demonstrating high yields and purities.[6][7] The choice of synthesis method will depend on factors such as cost, available equipment, and desired scale of production. For large-scale manufacturing, the L-proline route or the microreactor synthesis appear to be the most promising options.

References

Unraveling the Dichotomy: A Comparative Analysis of SN1 and SN2 Reaction Mechanisms in Chloroethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount. Chloroethylamine derivatives, a class of compounds with significant pharmacological relevance, present a fascinating case study where the classical SN1 and SN2 paradigms are challenged by the intimate involvement of the nitrogen atom. This guide provides an in-depth comparison of the reaction mechanisms, supported by experimental data, to elucidate the factors governing the reactivity of these important molecules.

The reactivity of chloroethylamine derivatives in nucleophilic substitution reactions is not a simple matter of a direct SN1 or SN2 pathway. Instead, their behavior is dominated by neighboring group participation (NGP) , also known as anchimeric assistance. The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, leading to the formation of a highly reactive cyclic intermediate: the aziridinium ion . This intramolecular cyclization is the rate-determining step and exhibits characteristics of a unimolecular process, akin to the carbocation formation in an SN1 reaction. The subsequent attack of an external nucleophile on the aziridinium ion is a bimolecular process, resembling an SN2 reaction. Therefore, the overall transformation is a two-step process that blends features of both mechanisms.

Mechanistic Overview: A Hybrid Pathway

A direct comparison to classical SN1 and SN2 reactions reveals the unique nature of the chloroethylamine substitution pathway.

  • SN1 (Substitution Nucleophilic Unimolecular): A stepwise reaction involving the formation of a carbocation intermediate. The rate is dependent only on the concentration of the substrate.

  • SN2 (Substitution Nucleophilic Bimolecular): A concerted, one-step reaction where the nucleophile attacks as the leaving group departs. The rate is dependent on the concentration of both the substrate and the nucleophile.

  • Chloroethylamine Derivatives (via NGP): A stepwise reaction involving the formation of a cyclic aziridinium ion intermediate. The overall rate is influenced by both the rate of formation of this intermediate and the rate of its subsequent reaction with a nucleophile.

The key distinction lies in the nature of the intermediate. While SN1 proceeds through a planar carbocation, susceptible to attack from either face, the NGP mechanism of chloroethylamine derivatives forms a stereochemically defined, three-membered aziridinium ring.

Quantitative Data Comparison

To quantify the differences in reactivity, we can examine the kinetics of these reactions. The hydrolysis of various tertiary β-chloroethylamines, which proceeds through the formation of an aziridinium ion, provides valuable insight into the SN1-like first step.

SubstrateRate Constant (k) at 37°C (s⁻¹)Relative Rate
N-(2-chloroethyl)dimethylamine1.1 x 10⁻³1
N-(2-chloroethyl)diethylamine2.0 x 10⁻³1.8
N-(2-chloroethyl)piperidine3.5 x 10⁻³3.2
Hypothetical Primary Alkyl Chloride (for SN2 comparison)~10⁻⁷ (estimated for hydrolysis)~0.00009
Hypothetical Tertiary Alkyl Chloride (for SN1 comparison)~10⁻⁴ (estimated for solvolysis)~0.09

Data for chloroethylamine derivatives adapted from Cohen, B., Van Artsdalen, E. R., & Harris, J. (1952). Reaction Kinetics of Aliphatic Tertiary β-Chloroethylamines in Dilute Aqueous Solution. II. Hydrolysis of the Ethylenimonium Ion. Journal of the American Chemical Society, 74(8), 1875–1878. Hypothetical rates are for illustrative comparison.

The data clearly demonstrates the significant rate enhancement provided by the neighboring nitrogen atom. The intramolecular cyclization is much faster than the typical hydrolysis of a primary alkyl chloride (which would proceed via a slow SN2 reaction with water) and even faster than the solvolysis of a tertiary alkyl chloride (a classical SN1 reaction).

The second step, the ring-opening of the aziridinium ion, is influenced by the concentration and nature of the external nucleophile, a characteristic of SN2 reactions. While comprehensive tables of rate constants for various nucleophiles are sparse in the literature, the regioselectivity of the attack provides crucial information.

Aziridinium Ion from:NucleophileProduct Distribution (Attack at less substituted C : Attack at more substituted C)
Unsymmetrical Chloroethylamine DerivativeStrong, small nucleophiles (e.g., N₃⁻)Predominantly at the less sterically hindered carbon
Unsymmetrical Chloroethylamine DerivativeWeaker, bulkier nucleophilesIncreased proportion of attack at the more substituted carbon

This regioselectivity is a key difference from a classical SN1 reaction where a carbocation intermediate would lead to a mixture of products with less predictable regiochemistry.

Stereochemical Consequences: Retention of Configuration

One of the most telling differences between the NGP mechanism and a classical SN2 reaction is the stereochemical outcome.

  • SN2: Proceeds with inversion of configuration at the chiral center.

  • NGP in Chloroethylamine Derivatives: Results in overall retention of configuration . This is a consequence of a double inversion. The first inversion occurs during the intramolecular attack of the nitrogen to form the aziridinium ion. The second inversion happens when the external nucleophile attacks and opens the ring. Two inversions result in a net retention of the original stereochemistry.

Experimental Protocols

1. Kinetic Analysis of Chloroethylamine Derivative Hydrolysis (SN1-like step)

Objective: To determine the first-order rate constant for the hydrolysis of a chloroethylamine derivative by monitoring the change in pH.

Materials:

  • Chloroethylamine derivative (e.g., N,N-diethyl-2-chloroethylamine)

  • Deionized water

  • pH meter

  • Constant temperature water bath

  • Standardized NaOH solution (e.g., 0.01 M)

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a dilute aqueous solution of the chloroethylamine derivative of a known concentration (e.g., 0.01 M) in a thermostated reaction vessel.

  • Monitor the pH of the solution over time. The hydrolysis of the aziridinium ion intermediate releases a proton, causing the pH to decrease.

  • At regular time intervals, titrate the reaction mixture with the standardized NaOH solution to determine the concentration of H⁺ produced.

  • The rate of reaction can be determined from the rate of acid production.

  • Plot ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the chloroethylamine derivative and Cₜ is the concentration at time t. The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).

2. Competitive Reactivity Study with Different Nucleophiles (SN2-like step)

Objective: To qualitatively compare the reaction rates of an aziridinium ion with different nucleophiles.

Materials:

  • Chloroethylamine derivative

  • A non-nucleophilic solvent (e.g., acetonitrile)

  • A silver salt with a non-nucleophilic anion (e.g., AgBF₄) to pre-form the aziridinium ion.

  • Various nucleophiles of similar concentration (e.g., NaN₃, NaBr, CH₃COONa).

  • TLC plates and developing chamber

  • GC-MS or LC-MS for product analysis

Procedure:

  • Generate the aziridinium ion in situ by reacting the chloroethylamine derivative with AgBF₄ in the chosen solvent.

  • Divide the solution into separate reaction vessels.

  • To each vessel, add a different nucleophile at the same concentration.

  • Monitor the disappearance of the aziridinium ion and the formation of products over time using TLC.

  • After a set reaction time, quench the reactions and analyze the product mixture by GC-MS or LC-MS to determine the relative amounts of each product formed. This will provide insight into the relative reactivity of the nucleophiles.

Visualizing the Mechanisms

To further clarify the distinctions, the following diagrams illustrate the reaction pathways.

SN1_vs_SN2_vs_NGP cluster_0 Classical SN1 Mechanism cluster_1 Classical SN2 Mechanism cluster_2 Chloroethylamine NGP Mechanism SN1_start R-X SN1_inter R⁺ (Carbocation) SN1_start->SN1_inter Slow, Unimolecular SN1_end R-Nu SN1_inter->SN1_end Fast, + Nu⁻ SN2_start R-X + Nu⁻ SN2_TS [Nu---R---X]⁻ (Transition State) SN2_start->SN2_TS Concerted, Bimolecular SN2_end Nu-R + X⁻ SN2_TS->SN2_end Concerted, Bimolecular NGP_start R₂N-CH₂CH₂-Cl NGP_inter Aziridinium Ion NGP_start->NGP_inter Rate-determining (SN1-like) NGP_end R₂N-CH₂CH₂-Nu NGP_inter->NGP_end Nucleophilic Attack (SN2-like), + Nu⁻

Caption: Comparison of SN1, SN2, and NGP reaction pathways.

Stereochemistry cluster_0 SN2 Reaction cluster_1 NGP Reaction SN2_reactant Chiral Reactant (R-configuration) SN2_product Inverted Product (S-configuration) SN2_reactant->SN2_product Backside Attack NGP_reactant Chiral Reactant (R-configuration) NGP_intermediate Aziridinium Ion (Inverted) NGP_reactant->NGP_intermediate Intramolecular Attack (Inversion 1) NGP_product Retained Product (R-configuration) NGP_intermediate->NGP_product External Nucleophile Attack (Inversion 2)

Caption: Stereochemical outcomes of SN2 versus NGP reactions.

Experimental_Workflow start Prepare Chloroethylamine Derivative Solution kinetics Monitor Reaction Progress (e.g., Titration, Spectroscopy) start->kinetics analysis Analyze Product Distribution (GC-MS, LC-MS) start->analysis stereochem Determine Stereochemistry (Polarimetry) start->stereochem data Collect Data (Concentration vs. Time) kinetics->data plot Plot Data (e.g., ln[A] vs. time) data->plot rate_constant Determine Rate Constant (k) plot->rate_constant conclusion Elucidate Mechanism rate_constant->conclusion analysis->conclusion stereochem->conclusion

Caption: General experimental workflow for studying reaction mechanisms.

Conclusion

The Pyrrolidine Scaffold: A Comparative Guide to the Biological Activity of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its unique three-dimensional structure and the capacity for stereochemical diversity make it a privileged scaffold in the design of novel therapeutics.[1] This guide provides an objective comparison of the biological activities of various pyrrolidine-based pharmaceutical intermediates, supported by experimental data and detailed protocols to aid in drug discovery and development.

Comparative Biological Activity of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold has led to the development of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2] The following sections present a comparative analysis of these activities.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation.[3][4] The cytotoxic effects of various pyrrolidine-based compounds against several cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Spirooxindole-pyrrolidineDerivative 1bHCT1168.5--
N-Arylpyrrolidine-2,5-dioneDerivative 2bMCF-73.1--
Pyrrolidinone-hydrazoneDerivative 3bIGR392.5--
Thiophene Dispiro Indenoquinoxaline Pyrrolidine QuinoloneCompound 37eMCF-717Doxorubicin16
Thiophene Dispiro Indenoquinoxaline Pyrrolidine QuinoloneCompound 37eHeLa19Doxorubicin18
Thiosemicarbazone Pyrrolidine–Copper(II) ComplexCopper complex 37aSW4800.99 ± 0.09Cisplatin3.5 ± 0.3
Polysubstituted PyrrolidinesCompound 35aHCT1162.9--

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibitory Activity

Pyrrolidine-containing molecules have been designed as potent and selective inhibitors of various enzymes implicated in disease. Table 2 provides a comparison of the inhibitory activities of different pyrrolidine derivatives against several key enzymes.

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

Target EnzymePyrrolidine Derivative ClassSpecific DerivativeIC50 / Ki
α-GlucosidasePolyhydroxylated pyrrolidine1,4-dideoxy-1,4-imino-l-arabinitol (54)More potent than natural enantiomer
N-Acylethanolamine Acid Amidase (NAAA)Pyrrolidine amideAtractylodinIC50: 2.81 µM
N-Acylethanolamine Acid Amidase (NAAA)Pyrrolidine amideAM9053IC50: 36.4 nM
Dipeptidyl peptidase-IV (DPP-IV)Pyrrolidine sulfonamideCompound 23dIC50: 11.32 ± 1.59 μM
E. coli DNA Gyrase1,2,4-Oxadiazole pyrrolidineCompound 22cIC50: 120 ± 10 nM
Farnesyltransferase (FTase)Pyrrolidine-2-thione derivativeCompound 112aIC50: 3.82 µM
Glycine Transporter Type 1 (GlyT1)Pyrrolidine sulfonamideCompound 23aKi: 0.198 µM
Angiotensin-Converting Enzyme (ACE)Succinoyl-l-prolineCompound 28IC50: 330 nM

Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Key Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6]

α-Glucosidase Inhibition Assay

This assay is used to identify compounds that inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Its inhibition can help in managing postprandial hyperglycemia.

Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.

Procedure:

  • Enzyme and Compound Incubation: Premix the α-glucosidase enzyme (e.g., 0.1 U/mL) with the test pyrrolidine compound at various concentrations in a 96-well plate and incubate for a short period (e.g., 5 minutes at 37°C).[7][8]

  • Substrate Addition: Initiate the reaction by adding the substrate pNPG (e.g., 1.25 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[7]

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).[7]

  • Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This assay identifies inhibitors of NAAA, a lysosomal enzyme that degrades the endogenous anti-inflammatory lipid palmitoylethanolamide (PEA).[9]

Principle: A common method is a fluorometric assay that uses a synthetic substrate, such as N-(4-methylcoumarin)-palmitamide (PAMCA). NAAA-catalyzed hydrolysis of PAMCA releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.[10]

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Dispense the NAAA enzyme solution into a 96-well plate. Add the test pyrrolidine inhibitor at various concentrations and pre-incubate.[10]

  • Reaction Initiation: Add the PAMCA substrate to start the reaction.[10]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[10]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[10]

Visualizing Molecular Mechanisms

Understanding the signaling pathways and experimental workflows is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key processes related to the biological activity of pyrrolidine derivatives.

experimental_workflow_MTT_assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add Pyrrolidine Derivatives incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

signaling_pathway_apoptosis pyrrolidine Pyrrolidine Derivative stress Cellular Stress pyrrolidine->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito inserts into membrane cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolidine derivatives.

signaling_pathway_NAAA_inhibition pyrrolidine_inhibitor Pyrrolidine-based NAAA Inhibitor naaa NAAA Enzyme pyrrolidine_inhibitor->naaa inhibits hydrolysis Hydrolysis naaa->hydrolysis catalyzes pea PEA (Palmitoylethanolamide) pea->hydrolysis ppar PPAR-α Activation pea->ppar increased levels activate products Palmitic Acid + Ethanolamine hydrolysis->products gene_expression Altered Gene Expression ppar->gene_expression anti_inflammatory Anti-inflammatory Effects gene_expression->anti_inflammatory

Caption: NAAA inhibition by a pyrrolidine derivative leads to anti-inflammatory effects.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-(2-Chloroethyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurate quantification of this compound is critical for drug safety, efficacy, and regulatory compliance. This document outlines and contrasts classical and modern analytical techniques, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate method for a given research or quality control context.

Introduction to Analytical Challenges

This compound is a small, polar molecule that lacks a strong ultraviolet (UV) chromophore. This characteristic presents a challenge for direct quantification by the most common and straightforward high-performance liquid chromatography (HPLC) methods that rely on UV detection. Consequently, alternative and adapted analytical strategies are necessary for its accurate determination. This guide explores four principal methods: Argentometric Titration, High-Performance Liquid Chromatography with UV detection (both direct and with pre-column derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Zone Electrophoresis (CZE).

Comparative Overview of Analytical Methods

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the quantification of this compound.

Parameter Argentometric Titration HPLC-UV (Direct) HPLC-UV (with Derivatization) GC-MS (with Derivatization) Capillary Zone Electrophoresis (CZE)
Principle Precipitation titration of chloride ions.Reversed-phase chromatography with UV detection at low wavelength.Chromatographic separation of a UV-active derivative.Separation of a volatile derivative by gas chromatography with mass spectrometric detection.Separation of ions based on electrophoretic mobility in a capillary.
Selectivity Moderate (titrates total ionic chloride).Low to Moderate.High.Very High.High.
Sensitivity (Typical LOQ) % range.High µg/mL to mg/mL range.Low µg/mL to ng/mL range.ng/mL to pg/mL range.µg/mL range.
Throughput Low.High.Moderate.Moderate.High.
Matrix Effects Can be significant; requires clean samples.Moderate; dependent on matrix complexity.Can be minimized with appropriate sample cleanup.Can be significant; requires clean samples and/or internal standards.Less susceptible to matrix effects compared to LC-MS.
Instrumentation Cost Low.Moderate.Moderate.High.Moderate to High.
Primary Application Purity assessment of bulk material (assay).Routine purity checks where high sensitivity is not required.Trace-level quantification and impurity profiling.Sensitive quantification and impurity identification.Routine analysis and impurity profiling with low sample volume requirements.

Experimental Protocols

This section provides detailed experimental methodologies for each of the compared analytical techniques. These protocols are based on established methods for the analysis of this compound and analogous compounds. It is recommended that these methods be optimized and validated for specific applications.

Argentometric Titration (Assay of Chloride)

This classical method is a reliable technique for determining the purity of this compound by quantifying its chloride content. The method involves the titration of chloride ions with a standardized solution of silver nitrate.

Instrumentation:

  • Potentiometric titrator with a silver electrode or a manual titration setup with a suitable indicator.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Nitric Acid (HNO₃), concentrated.

  • Indicator: Potassium chromate (K₂CrO₄) solution (for manual titration) or a silver combination electrode (for potentiometric titration).

  • Deionized water.

Procedure (Potentiometric):

  • Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of deionized water.

  • Add 2 mL of concentrated nitric acid.

  • Immerse the silver combination electrode into the solution.

  • Titrate with standardized 0.1 M silver nitrate solution. The endpoint is determined by the inflection point of the potential curve.

  • Calculate the percentage of this compound based on the consumption of silver nitrate.

Calculation: % Assay = (V × M × F × 100) / W

Where:

  • V = Volume of AgNO₃ consumed (mL)

  • M = Molarity of AgNO₃ solution

  • F = Molar mass of this compound (170.08 g/mol )

  • W = Weight of the sample (mg)

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a significant UV chromophore, two approaches are presented: a direct method with low wavelength UV detection and a more sensitive method involving pre-column derivatization.

This method is suitable for routine purity checks where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0). A typical starting gradient is 10-50% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

This method enhances sensitivity by introducing a UV-active moiety to the analyte molecule. Dansyl chloride is a common derivatizing agent for amines.

Instrumentation:

  • Same as the direct HPLC-UV method.

Derivatization Procedure:

  • To 100 µL of a sample solution (e.g., 10 µg/mL in 100 mM sodium bicarbonate buffer, pH 9.5), add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Add 20 µL of 250 mM formic acid to quench the reaction.

  • Dilute with the mobile phase before injection.

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (for dansyl derivatives).

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high selectivity and sensitivity for the analysis of volatile compounds. For polar amines like 1-(2-Chloroethyl)pyrrolidine, derivatization is necessary to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Derivatization Procedure (Acylation):

  • To a dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature: 70°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized analyte.

Capillary Zone Electrophoresis (CZE)

CZE is a high-efficiency separation technique that is well-suited for the analysis of small, charged molecules like this compound.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 200 nm.

Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of approximately 100 µg/mL. Filter through a 0.22 µm syringe filter.

Visualization of Analytical Workflows

To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_result Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Deionized Water weigh->dissolve acidify Add Nitric Acid dissolve->acidify titrate Titrate with 0.1 M AgNO3 acidify->titrate endpoint Detect Endpoint (Potentiometric) titrate->endpoint calculate Calculate % Assay endpoint->calculate

Workflow for Argentometric Titration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Analysis start Sample dissolve Dissolve in Mobile Phase start->dissolve derivatize Derivatize with Dansyl Chloride (Optional) dissolve->derivatize for high sensitivity filter Filter (0.45 µm) dissolve->filter derivatize->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect UV Detection (205 nm or 254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_result_gc Data Analysis start_gc Sample dry Dry Sample start_gc->dry derivatize_gc Derivatize with TFAA dry->derivatize_gc reconstitute Reconstitute in Solvent derivatize_gc->reconstitute inject_gc Inject into GC-MS reconstitute->inject_gc separate_gc Separate on DB-5ms Column inject_gc->separate_gc detect_gc Mass Spectrometric Detection (SIM) separate_gc->detect_gc integrate_gc Integrate Ion Chromatogram detect_gc->integrate_gc quantify_gc Quantify using Internal Standard integrate_gc->quantify_gc

Workflow for GC-MS analysis.

CZE_Workflow cluster_prep_cze Sample Preparation cluster_analysis_cze CZE Analysis cluster_result_cze Data Analysis dissolve_cze Dissolve Sample in BGE filter_cze Filter (0.22 µm) dissolve_cze->filter_cze inject_cze Inject into Capillary filter_cze->inject_cze separate_cze Apply Voltage and Separate inject_cze->separate_cze detect_cze UV Detection (200 nm) separate_cze->detect_cze integrate_cze Integrate Peak Area detect_cze->integrate_cze quantify_cze Quantify using Calibration Curve integrate_cze->quantify_cze

Workflow for Capillary Zone Electrophoresis.

Conclusion

The choice of an analytical method for the quantification of this compound is highly dependent on the specific requirements of the analysis. For the determination of bulk purity, the classical and cost-effective Argentometric Titration is a suitable and reliable method. For routine quality control where high sensitivity is not paramount, direct HPLC-UV at a low wavelength offers a good balance of speed and simplicity. When higher sensitivity is required for trace-level analysis or impurity profiling, HPLC with pre-column derivatization or GC-MS with derivatization are powerful options, with GC-MS generally offering superior selectivity and sensitivity. Finally, Capillary Zone Electrophoresis presents a high-efficiency alternative that requires minimal sample volume and can be advantageous for high-throughput screening and the analysis of complex mixtures. The detailed protocols and comparative data provided in this guide are intended to empower researchers and drug development professionals to make informed decisions in selecting and implementing the most appropriate analytical methodology for their needs.

Safety Operating Guide

Safe Disposal of 1-(2-Chloroethyl)pyrrolidine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No. 7250-67-1), a halogenated organic compound commonly used as an intermediate in pharmaceutical synthesis.[1][2] Adherence to these procedures is vital to protect personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Inhalation and ingestion are harmful.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, with a breakthrough time appropriate for the duration of the task) and a lab coat.[3] Contaminated clothing should be removed and laundered before reuse.[3]

  • Respiratory Protection: A NIOSH-approved respirator is necessary if working in a poorly ventilated area or if dust is generated.[6]

Emergency First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[7]

Proper Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[3][7] In-laboratory neutralization or deactivation is not recommended without a validated and peer-reviewed protocol specific to this compound, as reactions could generate hazardous byproducts. The primary disposal route for this type of waste is high-temperature incineration.[8]

Step-by-Step Waste Management Procedure:

  • Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[9] Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[7]

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.

    • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards (e.g., "Irritant," "Harmful").

    • Maintain a log of the accumulated waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Regulatory and Quantitative Data

While specific occupational exposure limits (PELs or RELs) for this compound are not listed in the OSHA or NIOSH databases, it is crucial to handle it with care due to its irritant and harmful properties.[10][11][12] For regulatory purposes, this chemical waste would likely be classified under a general category for halogenated organic compounds. A specific EPA hazardous waste code is not explicitly assigned to this compound as a commercial chemical product. However, if it is a spent solvent, it could fall under codes such as F002.[13][14]

Parameter Information Source
CAS Number 7250-67-1[3][6]
Molecular Formula C6H12ClN · HCl[5][6]
Molecular Weight 170.08 g/mol [6]
Appearance White to off-white crystalline powder[3]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation. Harmful if swallowed or inhaled.[1][3][4][5]
Incompatibilities Strong oxidizing agents, strong bases.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling of This compound waste ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat - Respirator (if needed) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate containerize Place in a labeled, sealed, and compatible container segregate->containerize label_waste Label container: 'Hazardous Waste' 'this compound' Hazards: Irritant, Harmful containerize->label_waste store Store in a designated satellite accumulation area with secondary containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs professional_disposal Arrange for pickup by a licensed hazardous waste contractor contact_ehs->professional_disposal incineration High-temperature incineration at a licensed facility professional_disposal->incineration end End: Disposal Complete incineration->end

Disposal Workflow Diagram

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.